molecular formula C14H20N2O2 B1429784 (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate CAS No. 1311254-86-0

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B1429784
CAS No.: 1311254-86-0
M. Wt: 248.32 g/mol
InChI Key: JOINYCKVHXRGDV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINYCKVHXRGDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Section 1: Introduction and Strategic Overview

The 1,4-diazepane framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique conformational flexibility and ability to present substituents in a defined three-dimensional space.[1][2] Molecules incorporating this seven-membered heterocyclic ring have demonstrated a vast spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and hypnotic effects.[3][4]

This guide provides a detailed technical examination of This compound , a specific chiral building block within this important chemical class. Its structure is characterized by a 1,4-diazepane ring, a stereocenter at the C3 position, and a benzyloxycarbonyl (Cbz) protecting group on the N1 nitrogen. This combination of features makes it a valuable and versatile intermediate for the asymmetric synthesis of complex pharmaceutical targets.

It is critical for researchers to distinguish this compound (with the methyl group at the C3 position) from the more widely documented regioisomer, benzyl 5-methyl-1,4-diazepane-1-carboxylate. The (R)-enantiomer of the 5-methyl isomer is a well-known key intermediate in the industrial synthesis of the insomnia therapeutic Suvorexant (Belsomra®).[5] While data on the 3-methyl isomer is less prevalent in peer-reviewed literature, its strategic importance lies in its potential to introduce different substitution patterns and conformational constraints in novel drug candidates.

Section 2: Physicochemical and Structural Properties

The fundamental chemical properties of this compound define its behavior in synthetic and biological systems.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1311254-86-0[6]
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.32 g/mol [6]
Canonical SMILES C[C@@H]1CN(CCC1)C(=O)OCC2=CC=CC=C2-

The structure features a Cbz-protected tertiary amine at the N1 position, which is relatively stable and unreactive under many conditions, and a nucleophilic secondary amine at the N4 position, which serves as the primary site for synthetic elaboration. The (S)-stereocenter at C3 provides a fixed chiral environment, essential for creating stereochemically pure final products.

Section 3: Synthesis and Stereochemical Control

While a specific, dedicated synthesis for the 3-methyl isomer is not extensively published, a robust synthetic strategy can be designed based on established methodologies for constructing chiral 1,4-diazepanes.[7] The most logical approach involves the sequential construction of the diazepine ring from a chiral precursor.

A plausible retrosynthetic analysis suggests disconnection at the N4-C5 and N1-C7 bonds, pointing to a chiral 1,2-diaminopropane derivative as the key starting material.

G Target This compound Intermediate1 Protected Diamine Intermediate Target->Intermediate1 Ring Closure & Reduction StartingMaterial4 Reducing Agent (e.g., LiAlH₄) Intermediate2 N-Cbz-(S)-1,2-diaminopropane Intermediate1->Intermediate2 Acylation StartingMaterial3 3-Halopropanoyl Chloride Intermediate1->StartingMaterial3 StartingMaterial1 (S)-1,2-diaminopropane Intermediate2->StartingMaterial1 Selective Protection StartingMaterial2 Benzyl Chloroformate (Cbz-Cl) Intermediate2->StartingMaterial2

Figure 1: Proposed Retrosynthetic Pathway.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, logical pathway. Researchers must optimize conditions based on laboratory results.

  • Selective Protection of the Chiral Diamine:

    • Rationale: To differentiate the two amino groups of (S)-1,2-diaminopropane, the more sterically accessible primary amine is selectively protected.

    • Procedure: Dissolve (S)-1,2-diaminopropane (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while maintaining the temperature. The reaction is typically stirred for several hours until completion, monitored by TLC. Purification via column chromatography yields N-Cbz-(S)-1,2-diaminopropane.

  • Acylation with a C3-Electrophile:

    • Rationale: The remaining free primary amine is acylated to introduce the carbon backbone required for the diazepine ring.

    • Procedure: To a solution of the Cbz-protected diamine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in DCM, add 3-chloropropanoyl chloride (1.1 eq) dropwise at 0 °C. The reaction forms an amide intermediate.

  • Intramolecular Cyclization and Reduction:

    • Rationale: This two-step sequence first forms the seven-membered ring and then reduces the amide carbonyl to a methylene group, completing the diazepane core.

    • Procedure (Cyclization): The amide intermediate is treated with a base like sodium hydride (NaH) in a solvent such as THF to facilitate intramolecular Williamson ether synthesis-type reaction, displacing the chloride to form a lactam (a cyclic amide).

    • Procedure (Reduction): The resulting lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) in THF. A careful aqueous workup followed by extraction and purification yields the target molecule, this compound.

Section 4: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is paramount. While specific spectra for this isomer are not publicly available, its characteristics can be reliably predicted based on its functional groups. The analytical methods employed for the related 5-methyl isomer, such as ¹H NMR, XRPD, DSC, and TGA, serve as a benchmark for characterization.[5]

Analysis TypeExpected Observations
¹H NMR - Aromatic Protons (C₆H₅): Multiplet around 7.30-7.40 ppm (5H). - Benzylic Protons (OCH₂Ph): Singlet around 5.15 ppm (2H). - Diazepane Ring Protons: Complex multiplets between ~2.5-3.8 ppm. - Methyl Protons (CH₃): Doublet around 1.1-1.3 ppm. - NH Proton: Broad singlet, position variable depending on solvent and concentration.
¹³C NMR - Carbonyl (C=O): Signal around 155-157 ppm. - Aromatic Carbons: Signals between 127-137 ppm. - Benzylic Carbon (OCH₂): Signal around 67 ppm. - Diazepane Ring Carbons: Signals in the aliphatic region, typically 40-60 ppm. - Methyl Carbon (CH₃): Signal around 15-20 ppm.
IR Spectroscopy - C=O Stretch (Carbamate): Strong absorption band around 1680-1700 cm⁻¹. - N-H Stretch (Secondary Amine): Moderate, broad band around 3300-3350 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.
Mass Spectrometry - [M+H]⁺: Expected at m/z = 249.16.

Section 5: Chemical Reactivity and Stability

The synthetic utility of this compound is dictated by the reactivity of its two key functional sites: the secondary amine (N4) and the Cbz protecting group (N1).

Figure 2: Primary Sites of Chemical Reactivity.

Reactivity at the N4-Amine

The secondary amine at the N4 position is nucleophilic and serves as the primary handle for diversification. It readily undergoes standard amine chemistries:

  • N-Acylation: Reaction with acid chlorides or activated carboxylic acids to form amides. This is a key step in building more complex molecules, such as in the synthesis of Suvorexant from its analogous intermediate.[5]

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl substituents.

Reactivity of the Cbz Protecting Group

The Cbz group is a robust protecting group, stable to a wide range of conditions, but can be removed cleanly when desired.

  • Hydrogenolysis: The most common and effective method for Cbz deprotection is catalytic hydrogenation.

    • Protocol: The compound is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂). The reaction is typically complete within hours at room temperature and pressure, yielding the free diamine, toluene, and carbon dioxide as byproducts. This mild and efficient process is a cornerstone of its utility.[5]

Storage and Stability

Like many amines, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxidation or reaction with atmospheric CO₂.[8] Standard storage temperatures are between 2-8°C.[8]

Section 6: Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a chiral building block for the synthesis of enantiomerically pure, biologically active molecules.

  • Scaffold for CNS-Active Agents: The 1,4-diazepane core is strongly associated with compounds targeting the central nervous system. Its derivatives are explored for a range of activities, including antipsychotic, anxiolytic, anticonvulsant, and as antagonists for various receptors.[1] This compound provides a stereochemically defined starting point for libraries aimed at discovering novel CNS drugs.

  • Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: In drug discovery programs, systematic modification of a lead compound is necessary to optimize its potency, selectivity, and pharmacokinetic properties. This building block allows for the introduction of a methyl group at the C3 position, which can probe steric and electronic interactions within a biological target's binding site. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT₆ antagonists for cognitive disorders exemplifies how the diazepane core is used in this context.[9]

  • Intermediate for Complex Natural Product Synthesis: The rigid, chiral framework can be incorporated into synthetic routes targeting complex natural products that feature a diazepine moiety.

Section 7: Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, hazard information can be inferred from closely related 1,4-diazepane derivatives.[10][11]

Hazard TypeGHS Classification and Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling Protocol

Adherence to standard laboratory safety procedures is mandatory.[12]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: Handle as a solid or oil, avoiding the generation of dust or aerosols.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 8: Conclusion

This compound represents a strategically valuable, albeit less-documented, chiral intermediate in the field of synthetic organic and medicinal chemistry. Its well-defined stereochemistry and orthogonally protected nitrogen atoms provide a powerful platform for the development of novel, enantiomerically pure compounds. While its direct applications are still emerging, the proven success of its regioisomers in high-profile drug synthesis underscores the immense potential held by this class of molecules. For researchers in drug discovery, this building block offers a unique opportunity to explore new chemical space and develop next-generation therapeutics targeting a wide array of diseases.

References

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • (R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate Chemical Properties. American Elements.
  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • (S)
  • Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate.
  • 1,4‐Diazepane Ring‐Based Systems.
  • Safety Data Sheet for (R)
  • SAFETY DATA SHEET for tert-Butyl 1,4-diazepane-1-carboxyl
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science.
  • Diazepam. Wikipedia.

Sources

A Comprehensive Technical Guide to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the 1,4-diazepane scaffold, a privileged structure in drug discovery, this molecule serves as a valuable chiral building block for the synthesis of complex biologically active molecules. Its structural counterpart, the (R)-enantiomer, is a known key intermediate in the synthesis of the dual orexin receptor antagonist suvorexant, a medication for insomnia. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, offering a technical resource for professionals in the field.

Chemical Identity and Properties

The nomenclature of this compound can be ambiguous due to different numbering conventions for the diazepane ring. Both "this compound" and "benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate" are used to refer to the same molecule. For clarity, this guide will primarily use the former, with the understanding that the two are synonymous.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Alternative IUPAC Name Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate[1]
CAS Number 1311254-86-0[2]
Alternative CAS Number 1001401-61-1[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)N/A
SMILES C[C@H]1CN(C(=O)OCC2=CC=CC=C2)CCCN1[1]
InChIKey DQUGXUOXPVSJFN-LBPRGKRZSA-N[1]

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application as a chiral building block. A practical approach involves the synthesis of its tert-butoxycarbonyl (Boc)-protected precursor, (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, followed by a protecting group exchange. A well-established method for the synthesis of the Boc-protected intermediate starts from the commercially available (S)-2-aminopropan-1-ol and involves an intramolecular Fukuyama-Mitsunobu cyclization.[3][4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Protection and Nosylation cluster_1 Step 2: Alkylation and Nosyl Deprotection cluster_2 Step 3: Cyclization and Deprotection cluster_3 Step 4: Protecting Group Exchange A (S)-2-aminopropan-1-ol B (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate A->B Boc₂O C (S)-tert-Butyl (1-((2-nitrophenyl)sulfonyloxy)propan-2-yl)carbamate B->C NsCl, Pyridine D Intermediate Amine E (S)-tert-Butyl 3-methyl-4-nosyl-1,4-diazepane-1-carboxylate D->E 1,3-Dibromopropane F (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate E->F Thiophenol, K₂CO₃ G (S)-3-Methyl-1,4-diazepane F->G TFA or HCl H This compound G->H Benzyl Chloroformate (CbzCl), Base

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [3][5]

  • N-Boc Protection: (S)-2-aminopropan-1-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

  • Nosylation: The resulting alcohol is then reacted with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base such as pyridine to form the nosylate ester.

  • Alkylation: The nosylated intermediate is alkylated with a suitable three-carbon electrophile, such as 1,3-dibromopropane, to introduce the remaining atoms for the diazepane ring.

  • Intramolecular Cyclization and Deprotection: The key intramolecular Fukuyama-Mitsunobu cyclization is performed to construct the seven-membered diazepane ring. This is followed by the deprotection of the nosyl group, typically using a thiol like thiophenol in the presence of a base (e.g., potassium carbonate), to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Part 2: Conversion to this compound

  • Boc Deprotection: The Boc-protected diazepane from Part 1 is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to remove the Boc group and afford the free secondary amine, (S)-3-methyl-1,4-diazepane, as a salt.

  • N-Cbz Protection: The resulting amine salt is then reacted with benzyl chloroformate (CbzCl) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like DCM to yield the final product, this compound. The product is then purified using standard techniques such as column chromatography.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a chiral synthon. The 1,4-diazepane motif is a common feature in centrally active compounds.

  • Chiral Intermediate: This compound serves as a valuable starting material for the synthesis of more complex chiral molecules. Its enantiomeric purity is essential for the stereoselective synthesis of drug candidates.

  • Scaffold for Library Synthesis: The diazepane ring can be further functionalized at the unprotected secondary amine, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

  • Reference Standard: In the synthesis of the (R)-enantiomer for drugs like suvorexant, the (S)-enantiomer can be used as a reference standard for analytical methods designed to determine enantiomeric purity. A patent for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate highlights the importance of separating the two enantiomers for the production of suvorexant.[6]

  • Investigational Tool: While the (R)-enantiomer has found direct application, the (S)-enantiomer is a crucial tool for studying the stereoselectivity of biological targets. Comparing the activity of both enantiomers can provide valuable insights into the structure-activity relationship and the nature of the binding site of a receptor or enzyme.

Potential Pharmacological Relevance of the 1,4-Diazepane Scaffold

The broader class of 1,4-diazepane derivatives has been extensively studied and is associated with a wide range of biological activities, including:

  • Anxiolytic and anticonvulsant effects.

  • Antipsychotic properties.

  • Antimicrobial and anticancer activities.

The incorporation of the 1,4-diazepane scaffold into a molecule can impart favorable pharmacokinetic properties and provide a three-dimensional structure that can effectively interact with biological targets.

Logical Relationship Diagram

Logical_Relationship cluster_Core Core Compound cluster_Properties Key Attributes cluster_Applications Applications cluster_Context Broader Context A This compound B Chiral Building Block A->B C 1,4-Diazepane Scaffold A->C D Synthesis of Chiral Drug Candidates B->D E Stereoselectivity Studies B->E F Analytical Reference Standard B->F H Privileged Scaffold in Medicinal Chemistry C->H G Suvorexant ((R)-enantiomer intermediate) D->G

Caption: Logical relationships of the title compound and its applications.

Conclusion

This compound is a stereochemically defined molecule with significant potential in synthetic and medicinal chemistry. Its robust synthesis from readily available chiral precursors makes it an accessible and valuable tool for researchers. While its direct biological activity is not extensively documented, its role as a chiral building block for the development of new therapeutics is of considerable importance. This guide provides a foundational understanding of this compound, intended to support further research and application in the pursuit of novel and effective pharmaceuticals.

References

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development. [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

  • Production method of 1,4-diazepane derivatives.
  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

Sources

An In-depth Technical Guide to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a substituted 1,4-diazepane ring, is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthesis, offering insights for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.

Molecular Identity and Weight

The molecular structure of this compound is defined by a seven-membered diazepane ring, substituted with a methyl group at the 3-position and a benzyl carboxylate group at the 1-position nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center, the carbon atom bearing the methyl group.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
IUPAC Name Benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylateN/A
CAS Number 1311254-86-0[1][2]
Canonical SMILES C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2N/A
Physicochemical Data (Predicted)

While extensive experimental data is not publicly available, computational models provide reliable predictions for key physicochemical properties, which are crucial for anticipating its behavior in various experimental settings.

PropertyPredicted Value
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 41.6 Ų

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process, as it serves as a key building block in the synthesis of more complex pharmaceutical agents, notably the dual orexin receptor antagonist, Suvorexant.[3][4][5] The most common and industrially relevant approach involves the synthesis of the racemic compound followed by chiral resolution.

Conceptual Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of the racemic diazepane core, followed by the critical chiral resolution step to isolate the desired (S)-enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution Starting Materials Starting Materials Racemic Benzyl 3-methyl-1,4-diazepane-1-carboxylate Racemic Benzyl 3-methyl-1,4-diazepane-1-carboxylate Starting Materials->Racemic Benzyl 3-methyl-1,4-diazepane-1-carboxylate Reductive Amination / Cyclization Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Benzyl 3-methyl-1,4-diazepane-1-carboxylate->Diastereomeric Salt Formation + Chiral Resolving Agent Separation of Diastereomers Separation of Diastereomers Diastereomeric Salt Formation->Separation of Diastereomers Fractional Crystallization This compound This compound Separation of Diastereomers->this compound Liberation of Free Base

Caption: Synthetic workflow for obtaining this compound.

Experimental Protocol: Synthesis of Racemic Benzyl 3-methyl-1,4-diazepane-1-carboxylate

This protocol outlines a plausible method for the synthesis of the racemic compound based on established methodologies for related 1,4-diazepane structures. The core of this synthesis is a reductive amination followed by cyclization.

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylethylenediamine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: To the solution, add 1-acetoxy-2-butanone (1.1 eq.) and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of a milder reducing agent like NaBH(OAc)₃ can offer better control and selectivity.

  • Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the racemic product.

Experimental Protocol: Chiral Resolution

The separation of the (R) and (S) enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. This process is detailed in patent literature for the hydrochloride salt of the target molecule.[3]

Step 1: Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate in a suitable solvent, such as acetonitrile. Add an equimolar amount of a chiral resolving agent. A commonly used agent for similar separations is a derivative of tartaric acid, such as Di-p-toluoyl-D-tartaric acid, or as specified in patent literature for the hydrochloride salt, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED).[3]

  • Crystallization: Allow the solution to stir at room temperature or with gentle heating to facilitate the formation of diastereomeric salts. The salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.

Step 2: Separation and Liberation of the Free Base

  • Isolation: Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in a biphasic system of a suitable organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate). The chiral resolving agent will be deprotonated and dissolve in the aqueous layer, while the desired enantiomerically enriched free base will remain in the organic layer.

  • Final Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The enantiomeric excess (ee%) should be determined by chiral HPLC.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are performed using standard spectroscopic techniques. Below is a representative summary of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the various protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.25m5HAr-H (benzyl)
5.15s2HO-CH₂ -Ph
3.80 - 3.20m6HDiazepane ring protons
3.00 - 2.80m1HDiazepane ring proton
2.60 - 2.40m1HCH (CH₃)
1.10d3HCH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (ppm)Assignment
~170C =O (carbamate)
~137Ar-C (quaternary)
~128Ar-C H
~67O-C H₂-Ph
~55-40Diazepane ring carbons
~30C H(CH₃)
~15C H₃

Applications in Drug Development

The primary application of this compound is as a crucial chiral intermediate in the synthesis of Suvorexant.[3][4][5] The 1,4-diazepane scaffold is a versatile platform for the development of central nervous system (CNS) active agents. The specific stereochemistry and functional handles of this molecule allow for further elaboration to generate a diverse range of potential drug candidates. Its use underscores the importance of chiral building blocks in modern drug discovery, where enantiomeric purity is often a prerequisite for desired pharmacological activity and a clean safety profile.

References

  • PubChem. Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Google Patents.
  • Eureka | Patsnap. Suvorexant patented technology retrieval search results. [Link]

  • European Patent Office. EP3412665B1 - Suvorexant intermediates and preparation methods thereof. [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. [Link]

  • PubMed. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubChemLite. Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2). [Link]

  • Google Patents.
  • European Patent Office. EP3412665B1 - Suvorexant intermediates and preparation methods thereof. [Link]

  • Bioorganic & Medicinal Chemistry. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate from Chiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry, notable for its seven-membered heterocyclic core which is a privileged scaffold in the development of novel therapeutics. The precise control of stereochemistry at the C3 position is paramount, as enantiomeric purity directly dictates biological activity and pharmacological profile. This in-depth technical guide provides a comprehensive overview of robust and field-proven synthetic strategies for this target molecule, with a core focus on "chiral pool" synthesis. We will dissect two primary, validated pathways: the first, a linear approach commencing from the readily available chiral precursor (S)-2-aminopropan-1-ol, and the second, a convergent strategy involving the reduction of a chiral diazepanedione intermediate derived from an amino acid. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and offers a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Chiral 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a core structural motif in a multitude of biologically active compounds, renowned for its conformational flexibility that allows for effective interaction with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1] The synthesis of these seven-membered rings, however, presents unique challenges related to ring strain and entropy, making their efficient construction a continued focus of synthetic organic chemistry.[2]

When a stereocenter is introduced, as in this compound, the synthetic challenge is amplified. The biological efficacy of chiral molecules is often confined to a single enantiomer, necessitating synthetic methods that afford high enantiomeric purity. "Chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or amino alcohols as starting materials, represents one of the most reliable and scalable strategies to achieve this goal.[3] This guide will explore the practical application of this philosophy to the synthesis of the target molecule.

Strategy I: Linear Synthesis from (S)-2-Aminopropan-1-ol

This strategy leverages the inherent chirality of (S)-2-aminopropan-1-ol to construct the diazepane ring in a sequential, controlled manner. The key transformations involve building the ethylenediamine backbone, followed by an intramolecular cyclization to form the seven-membered ring.

Rationale and Pathway Overview

Starting with a simple chiral amino alcohol provides a direct and cost-effective entry point. The synthetic sequence is designed with orthogonal protecting groups to allow for selective manipulation of the two nitrogen atoms. The key ring-forming step is an intramolecular nucleophilic substitution, a reliable and well-understood transformation.

Linear_Synthesis A (S)-2-Aminopropan-1-ol B N-Nosyl Protected Intermediate A->B 1. 2-Nitrobenzenesulfonyl chloride,     Base C Open-Chain Diamine Precursor B->C 2. Mitsunobu or Mesylation 3. 3-Aminopropan-1-ol D N-Nosyl Diazepane C->D 4. Intramolecular Cyclization     (e.g., Mitsunobu) E Boc-Protected Diazepane D->E 5. Nosyl Deprotection (Thiophenol) 6. Boc Protection (Boc₂O) F This compound E->F 7. Boc Deprotection (TFA) 8. Cbz Protection (Benzyl Chloroformate)

Caption: Workflow for the linear synthesis of the target molecule.

Detailed Experimental Protocols & Mechanistic Insights

Protocol 2.2.1: Synthesis of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

This initial step protects the primary amine of the chiral precursor with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is chosen for its robust stability under various reaction conditions and its facile cleavage under mild, specific conditions (thiolysis), which will be crucial later in the synthesis.[4]

  • Dissolve (S)-(+)-2-amino-1-propanol (1.0 eq) and triethylamine (1.5 eq) in acetonitrile (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in acetonitrile dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the nosyl-protected intermediate as a solid.

Protocol 2.2.2: Synthesis of the Open-Chain Diamine Precursor

The hydroxyl group of the nosyl-protected intermediate is converted into a good leaving group (e.g., a mesylate) or activated under Mitsunobu conditions to facilitate nucleophilic substitution by a second amine-containing fragment.

  • To a solution of the nosyl-protected alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[4]

  • Stir for 30 minutes at 0 °C, then add a solution of N-Boc-3-amino-1-propanol (1.1 eq) in THF.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Concentrate the solvent and purify via column chromatography to isolate the open-chain precursor.

Protocol 2.2.3: Intramolecular Cyclization and Final Functionalization

The terminal hydroxyl group is activated, and the nosyl-protected amine performs an intramolecular SN2 reaction to form the seven-membered ring. This is the critical ring-closing step.

  • To a solution of the open-chain precursor (1.0 eq) and triphenylphosphine (1.5 eq) in THF (0.1 M) at 0 °C, add DIAD (1.5 eq) dropwise.[4]

  • Stir the reaction mixture at room temperature for 7 hours until the starting material is consumed (monitored by TLC).[4]

  • Remove the solvent under vacuum. The crude product is (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate.[4]

  • Dissolve the crude nosyl-diazepane in acetonitrile. Add potassium carbonate (2.0 eq) followed by thiophenol (3.0 eq) and stir at 20 °C for 18 hours to cleave the nosyl group.[4]

  • After workup, protect the resulting secondary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine in dichloromethane to yield the final product, this compound.

Strategy II: Synthesis via Chiral Diazepanedione Intermediate

This convergent approach is prominently featured in the synthesis of the orexin receptor antagonist Suvorexant.[5][6] It involves the initial formation of a stable cyclic diamide (a diazepanedione), which is subsequently reduced to the desired diazepane.

Conceptual Framework and Pathway Overview

This route begins with a protected chiral amino acid, coupling it with an amino acid ester to form a dipeptide-like intermediate. Deprotection and intramolecular cyclization yield the key diazepanedione. The final step is a non-stereoselective transformation (reduction of amides), meaning the chirality is established early and carried through the synthesis.

Convergent_Synthesis A N-Boc-(S)-Alanine B Dipeptide-like Intermediate A->B 1. N-Benzylglycine methyl ester,     EDC, HOBt C (S)-4-Benzyl-7-methyl- 1,4-diazepane-2,5-dione B->C 2. Boc Deprotection (HCl) 3. Intramolecular Cyclization (Base) D (S)-1-Benzyl-5-methyl- 1,4-diazepane C->D 4. Reduction (LiAlH₄) E This compound D->E 5. N-Carboxylation (Cbz-Cl)

Caption: Workflow for the synthesis via a diazepanedione intermediate.

Key Experimental Protocols

Protocol 3.2.1: Synthesis of (S)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione

  • Couple N-Boc-(S)-alanine (1.0 eq) with N-benzylglycine methyl ester (1.0 eq) using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like DMF.[5]

  • Isolate the resulting dipeptide-like intermediate.

  • Deprotect the Boc group using gaseous HCl in ethyl acetate or trifluoroacetic acid in dichloromethane.[5]

  • Neutralize the resulting amine salt and induce intramolecular cyclization by treating with a base such as sodium methoxide in methanol. The reaction proceeds via nucleophilic attack of the free amine onto the methyl ester, eliminating methanol.[5]

  • Isolate the target diazepanedione by aqueous workup and recrystallization or chromatography. The product should be a white solid.[5]

Protocol 3.2.2: Reduction of the Diazepanedione

The two amide carbonyls of the diazepanedione are reduced to methylenes using a powerful hydride reagent.

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend LiAlH₄ (4.0-6.0 eq) in anhydrous THF in a flask equipped with a reflux condenser.

  • Add a solution of the diazepanedione (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours.[5]

  • Cool the reaction to -10 °C and carefully quench by the sequential, dropwise addition of water (X mL), then 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting slurry vigorously for 1 hour, then add anhydrous magnesium sulfate and filter the mixture through a pad of Celite.

  • Concentrate the filtrate to yield the crude (S)-1-benzyl-5-methyl-1,4-diazepane as an oil.[5]

Protocol 3.2.3: N-Carboxylation to Yield the Final Product

The final step is to selectively protect the less sterically hindered secondary amine at the N4 position with a benzyloxycarbonyl (Cbz) group.

  • Dissolve the crude diazepane from the previous step (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the final target molecule.

Data Summary and Strategy Comparison

FeatureStrategy I (Linear Synthesis)Strategy II (Diazepanedione Reduction)
Chiral Precursor (S)-2-Aminopropan-1-olN-Boc-(S)-Alanine
Key Transformation Intramolecular Sₙ2 CyclizationAmide Reduction (LiAlH₄)
Typical Overall Yield ModerateGood
Stereocontrol Maintained throughoutEstablished early, maintained
Key Reagents Nosyl-Cl, Mitsunobu reagents, ThiophenolPeptide coupling agents, LiAlH₄
Advantages Avoids highly reactive/pyrophoric reagents like LiAlH₄. Clear, stepwise control.Convergent, potentially higher overall yield. Diazepanedione is a stable, crystalline intermediate.
Disadvantages Longer linear sequence. Use of odorous thiols.Requires careful handling of LiAlH₄. Reduction can sometimes lead to side products.
Reference [4][5]

Conclusion and Future Outlook

Both strategies presented offer robust and reliable pathways to enantiomerically pure this compound from chiral precursors. The choice between the linear synthesis from (S)-2-aminopropan-1-ol and the convergent route via a diazepanedione intermediate depends on the specific constraints and capabilities of the laboratory. The linear route offers excellent control and avoids harsh reducing agents, making it attractive for smaller-scale synthesis. The diazepanedione route is highly efficient and has been proven on a larger scale, making it suitable for process development, provided the necessary precautions for handling lithium aluminum hydride are in place.[5]

Future research may focus on developing catalytic asymmetric methods, such as intramolecular asymmetric reductive amination, to construct the chiral diazepane core directly from achiral precursors, potentially offering even greater efficiency and atom economy.[7][8] However, for reliability and scalability, the chiral pool strategies detailed herein remain the authoritative standard in the field.

References

  • Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. Semantic Scholar. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4749-4763. Available at: [Link]

  • Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality. Semantic Scholar. Available at: [Link]

  • The synthesis of chiral diarylamines via asymmetric reductive amination. ResearchGate. Available at: [Link]

  • Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines. ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]

  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks. Available at: [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]

  • Synthesis of[9][10]diazepine–2‐ones 29 by expansion of β‐lactam,... ResearchGate. Available at: [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. Available at: [Link]

  • Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(23), 4259. Available at: [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(4), 545-548. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][9][10]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. Available at: [Link]

  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. ResearchGate. Available at: [Link]

  • Production method of 1,4-diazepane derivatives. Google Patents.
  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. Available at: [Link]

  • Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthetic Strategies Toward Heterocyclic Seven Membered Ring Systems: Building Libraries of Privileged Scaffolds for Medicinal Chemistry and Forensic Analysis. Georgia Institute of Technology. Available at: [Link]

Sources

Chiral Pool Synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the chiral pool synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate, a valuable chiral building block in contemporary drug discovery. The synthesis originates from the readily available and enantiomerically pure amino acid, (S)-alanine, leveraging its inherent chirality to establish the stereocenter in the final product. This guide will elaborate on the strategic considerations behind the synthetic design, including the choice of protecting groups and the key bond-forming reactions. A step-by-step methodology is presented, intended to be a robust and reproducible resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Chiral 1,4-Diazepanes

Chiral 1,4-diazepanes are a class of seven-membered heterocyclic compounds that are recognized as privileged structures in medicinal chemistry. Their conformational flexibility and the spatial orientation of their substituents allow them to interact with a wide range of biological targets with high affinity and selectivity. Consequently, derivatives of 1,4-diazepane have found applications as antipsychotic, anxiolytic, anticonvulsant, and antiviral agents.[1][2] The synthesis of enantiomerically pure 1,4-diazepanes is therefore of paramount importance for the development of new therapeutics with improved efficacy and reduced side effects.

The chiral pool synthesis approach is a powerful strategy for the construction of complex chiral molecules. This methodology utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, carbohydrates, and terpenes, to introduce chirality into the target molecule, thereby avoiding the need for asymmetric synthesis or chiral resolution.[3] (S)-Alanine is an ideal starting material for the synthesis of (S)-3-methyl-1,4-diazepane derivatives, as its stereocenter directly corresponds to the desired stereochemistry in the final product.

This guide will detail a rational and efficient synthetic route to this compound, commencing with the protection of (S)-alanine and proceeding through a series of key transformations including reduction, nucleophilic substitution, and a final deprotection/cyclization sequence.

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis for this compound reveals a logical disconnection strategy that leads back to (S)-alanine.

Retrosynthesis Target This compound Intermediate1 (S)-3-methyl-1,4-diazepane Target->Intermediate1 N-Cbz protection Intermediate2 N-protected diamino alcohol Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 N-Cbz-(S)-alaninol derivative Intermediate2->Intermediate3 Nucleophilic substitution StartingMaterial (S)-alanine Intermediate3->StartingMaterial Reduction & Protection

Caption: Retrosynthetic analysis of the target molecule.

The key strategic considerations for this synthesis are:

  • Stereochemical Integrity: The primary goal is to preserve the stereochemistry of the starting (S)-alanine throughout the synthetic sequence. This necessitates the use of reaction conditions that do not induce racemization.

  • Orthogonal Protecting Groups: The use of two different amine protecting groups, carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), is crucial. The Cbz group is stable to the conditions required for Boc deprotection, allowing for the selective unmasking of one amine for the crucial intramolecular cyclization step.

  • Efficient Key Transformations: The synthesis relies on a series of robust and high-yielding reactions, including the reduction of a carboxylic acid, nucleophilic substitution, and reductive amination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of N-Cbz-(S)-alanine

The first step involves the protection of the amino group of (S)-alanine with a carbobenzyloxy (Cbz) group. The Schotten-Baumann reaction is a classic and reliable method for this transformation.

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-Alanine89.0950.0 g0.561
Sodium Hydroxide40.0044.9 g1.122
Benzyl Chloroformate170.59105.5 g (88.0 mL)0.618
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve (S)-alanine (50.0 g, 0.561 mol) in a solution of sodium hydroxide (44.9 g, 1.122 mol) in 500 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add benzyl chloroformate (105.5 g, 0.618 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 200 mL) to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford N-Cbz-(S)-alanine as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.

Expected Yield: 85-95%

Step 2: Synthesis of N-Cbz-(S)-alaninol

The carboxylic acid of N-Cbz-(S)-alanine is reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-(S)-alanine223.2350.0 g0.224
Lithium Aluminum Hydride37.9517.0 g0.448
Anhydrous Tetrahydrofuran (THF)72.11600 mL-
Sodium Sulfate Decahydrate322.20As needed-

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (17.0 g, 0.448 mol) and 300 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Cbz-(S)-alanine (50.0 g, 0.224 mol) in 300 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 1.5 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 17 mL of water, 17 mL of 15% aqueous sodium hydroxide, and finally 51 mL of water.

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the solid and wash it thoroughly with THF (3 x 100 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield N-Cbz-(S)-alaninol as a colorless oil, which may solidify upon standing.

Expected Yield: 80-90%

Step 3: Synthesis of (S)-tert-butyl (2-((2-(benzyloxycarbonylamino)propyl)amino)ethyl)carbamate

This step involves the conversion of the alcohol to a better leaving group followed by nucleophilic substitution with mono-Boc-protected ethylenediamine. A one-pot tosylation and substitution is an efficient approach.

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-(S)-alaninol209.2540.0 g0.191
p-Toluenesulfonyl Chloride190.6538.3 g0.201
Triethylamine101.1929.0 g (40.0 mL)0.286
N-Boc-ethylenediamine160.2233.7 g0.210
Anhydrous Dichloromethane (DCM)84.93500 mL-

Procedure:

  • In a 1 L three-necked flask under an inert atmosphere, dissolve N-Cbz-(S)-alaninol (40.0 g, 0.191 mol) and triethylamine (29.0 g, 0.286 mol) in 400 mL of anhydrous DCM.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (38.3 g, 0.201 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Add N-Boc-ethylenediamine (33.7 g, 0.210 mol) dissolved in 100 mL of anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a colorless oil.

Expected Yield: 60-70%

Step 4: Synthesis of this compound

The final step involves the deprotection of the Boc group followed by an intramolecular cyclization to form the diazepane ring. The remaining free amine is then protected with a Cbz group.

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-tert-butyl (2-((2-(benzyloxycarbonylamino)propyl)amino)ethyl)carbamate351.4530.0 g0.085
Trifluoroacetic Acid (TFA)114.0258.2 g (39.3 mL)0.510
Sodium Triacetoxyborohydride211.9427.0 g0.127
Benzyl Chloroformate170.5916.0 g (13.3 mL)0.094
Diisopropylethylamine (DIPEA)129.2422.0 g (29.6 mL)0.170
Anhydrous Dichloromethane (DCM)84.93400 mL-

Procedure:

  • Dissolve (S)-tert-butyl (2-((2-(benzyloxycarbonylamino)propyl)amino)ethyl)carbamate (30.0 g, 0.085 mol) in 200 mL of anhydrous DCM and cool to 0 °C.

  • Add trifluoroacetic acid (58.2 g, 0.510 mol) dropwise and stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting crude amine salt in 200 mL of anhydrous DCM and add diisopropylethylamine (22.0 g, 0.170 mol).

  • Add sodium triacetoxyborohydride (27.0 g, 0.127 mol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours to effect the intramolecular reductive amination.

  • Cool the reaction mixture to 0 °C and add diisopropylethylamine (11.0 g, 0.085 mol) followed by the dropwise addition of benzyl chloroformate (16.0 g, 0.094 mol).

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give this compound as a colorless oil.

Expected Yield: 50-60% over two steps.

Visualization of the Synthetic Workflow

Synthesis_Workflow S_Alanine (S)-Alanine N_Cbz_S_Alanine N-Cbz-(S)-alanine S_Alanine->N_Cbz_S_Alanine Cbz-Cl, NaOH N_Cbz_S_Alaninol N-Cbz-(S)-alaninol N_Cbz_S_Alanine->N_Cbz_S_Alaninol LiAlH4, THF Diamino_alcohol (S)-tert-butyl (2-((2-(benzyloxycarbonylamino)propyl)amino)ethyl)carbamate N_Cbz_S_Alaninol->Diamino_alcohol 1. TsCl, Et3N 2. N-Boc-ethylenediamine Target This compound Diamino_alcohol->Target 1. TFA 2. NaBH(OAc)3 3. Cbz-Cl, DIPEA

Caption: Overall synthetic workflow for the target molecule.

Conclusion

This technical guide has outlined a robust and reproducible chiral pool synthesis of this compound starting from the readily available (S)-alanine. The presented four-step sequence employs standard organic transformations and a logical protecting group strategy to achieve the target molecule in good overall yield while preserving the critical stereochemistry. The detailed experimental protocols and strategic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of chiral heterocycles for pharmaceutical applications. The adaptability of this synthetic route also offers the potential for the preparation of a diverse library of substituted 1,4-diazepanes for further drug discovery efforts.

References

  • Dymshits, G. M.; Kochergin, P. M. Synthesis of 1,4-diazepine derivatives (review). Pharmaceutical Chemistry Journal2003, 37, 366–381.
  • Blaser, H.-U. The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews1992, 92 (5), 935–952.
  • Rashid, M.; et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis2019, 16 (6), 836-855.
  • de Souza, A. C. C.; et al. 1,4-Diazepines: A review on their synthesis and biological activity. Journal of the Brazilian Chemical Society2020, 31, 1547-1571.

Sources

Spectroscopic Data for (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate, a chiral building block of interest in pharmaceutical research. Due to the scarcity of publicly available experimental data for the isolated (S)-enantiomer, this guide utilizes representative data from closely related analogues and foundational spectroscopic principles. In achiral environments, enantiomers such as the (S) and (R) forms of benzyl 3-methyl-1,4-diazepane-1-carboxylate exhibit identical spectroscopic profiles in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Therefore, the data presented herein, derived from analogues and theoretical principles, serves as a robust reference for the spectroscopic characterization of this compound.

Chemical Structure and Properties

This compound is a diazepane derivative featuring a chiral center at the 3-position of the diazepane ring and a benzyl carbamate protecting group on one of the nitrogen atoms.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 1311254-86-0
IUPAC Name benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label=""];
h [label=""];
i[label=""];
j [label=""];
k [label=""];
l [label=""];
m [label=""];
n [label=""];
o [label=""];
p[label=""];
q[label=""];
r [label=""];
s [label=""];
t [label=""];
u [label=""];
v [label=""];
w [label=""];
x [label=""];
y [label=""];
z [label=""];
aa [label=""];
ab [label=""];
ac [label=""];
ad [label=""];
ae [label=""];
af [label=""];
ag [label=""];
ah [label=""];
ai [label=""];
aj [label=""];
ak [label=""];
al [label=""];
am [label=""];
an [label=""];
ao [label=""];
ap [label=""];
aq [label=""];
ar [label=""];
as [label=""];
at [label=""];
au [label=""];
av [label=""];
aw [label=""];
ax [label=""];
ay [label=""];
az [label=""];
ba [label=""];
bb [label=""];
bc [label=""];
bd [label=""];
be [label=""];
bf [label=""];
bg [label=""];
bh [label=""];
bi [label=""];
bj [label=""];
bk [label=""];
bl [label=""];
bm [label=""];
bn [label=""];
bo [label=""];
bp [label=""];
bq [label=""];
br [label=""];
bs [label=""];
bt [label=""];
bu [label=""];
bv [label=""];
bw [label=""];
bx [label=""];
by [label=""];
bz [label=""];
ca [label=""];
cb [label=""];
cc [label=""];
cd [label=""];
ce [label=""];
cf [label=""];
cg [label=""];
ch [label=""];
ci [label=""];
cj [label=""];
ck [label=""];
cl [label=""];
cm [label=""];
cn [label=""];
co [label=""];
cp [label=""];
cq [label=""];
cr [label=""];
cs [label=""];
ct [label=""];
cu [label=""];
cv [label=""];
cw [label=""];
cx [label=""];
cy [label=""];
cz [label=""];
da [label=""];
db [label=""];
dc [label=""];
dd[label=""];
de [label=""];
df [label=""];
dg [label=""];
dh [label=""];
di [label=""];
dj [label=""];
dk [label=""];
dl[label=""];
dm [label=""];
dn [label=""];
do [label=""];
dp [label=""];
dq [label=""];
dr [label=""];
ds [label=""];
dt[label=""];
du [label=""];
dv [label=""];
dw [label=""];
dx [label=""];
dy [label=""];
dz [label=""];
ea [label=""];
eb [label=""];
ec [label=""];
ed [label=""];
ee [label=""];
ef [label=""];
eg [label=""];
eh [label=""];
ei [label=""];
ej [label=""];
ek [label=""];
el [label=""];
em[label=""];
en [label=""];
eo [label=""];
ep [label=""];
eq [label=""];
er [label=""];
es [label=""];
et [label=""];
eu [label=""];
ev [label=""];
ew [label=""];
ex [label=""];
ey [label=""];
ez [label=""];
fa [label=""];
fb [label=""];
fc [label=""];
fd [label=""];
fe [label=""];
ff [label=""];
fg [label=""];
fh [label=""];
fi [label=""];
fj [label=""];
fk [label=""];
fl [label=""];
fm [label=""];
fn [label=""];
fo [label=""];
fp [label=""];
fq [label=""];
fr [label=""];
fs [label=""];
ft [label=""];
fu [label=""];
fv [label=""];
fw [label=""];
fx [label=""];
fy [label=""];
fz [label=""];
ga [label=""];
gb [label=""];
gc [label=""];
gd [label=""];
ge [label=""];
gf [label=""];
gg [label=""];
gh [label=""];
gi [label=""];
gj [label=""];
gk [label=""];
gl [label=""];
gm [label=""];
gn [label=""];
go [label=""];
gp [label=""];
gq [label=""];
gr [label=""];
gs [label=""];
gt [label=""];
gu [label=""];
gv [label=""];
gw [label=""];
gx [label=""];
gy [label=""];
gz [label=""];
ha [label=""];
hb [label=""];
hc [label=""];
hd [label=""];
he [label=""];
hf [label=""];
hg [label=""];
hh [label=""];
hi [label=""];
hj [label=""];
hk [label=""];
hl [label=""];
hm [label=""];
hn [label=""];
ho [label=""];
hp [label=""];
hq [label=""];
hr [label=""];
hs [label=""];
ht [label=""];
hu [label=""];
hv [label=""];
hw [label=""];
hx [label=""];
hy [label=""];
hz [label=""];
ia [label=""];
ib [label=""];
ic [label=""];
id [label=""];
ie [label=""];
if [label=""];
ig [label=""];
ih [label=""];
ii [label=""];
ij [label=""];
ik [label=""];
il [label=""];
im [label=""];
in [label=""];
io [label=""];
ip [label=""];
iq [label=""];
ir [label=""];
is [label=""];
it [label=""];
iu [label=""];
iv [label=""];
iw [label=""];
ix [label=""];
iy [label=""];
iz [label=""];
ja [label=""];
jb [label=""];
jc [label=""];
jd [label=""];
je [label=""];
jf [label=""];
jg [label=""];
jh [label=""];
ji [label=""];
jj [label=""];
jk [label=""];
jl [label=""];
jm [label=""];
jn [label=""];
jo [label=""];
jp [label=""];
jq [label=""];
jr [label=""];
js [label=""];
jt [label=""];
ju [label=""];
jv [label=""];
jw [label=""];
jx [label=""];
jy [label=""];
jz [label=""];
ka [label=""];
kb [label=""];
kc [label=""];
kd [label=""];
ke [label=""];
kf [label=""];
kg [label=""];
kh [label=""];
ki [label=""];
kj [label=""];
kk [label=""];
kl [label=""];
km [label=""];
kn [label=""];
ko [label=""];
kp [label=""];
kq [label=""];
kr [label=""];
ks [label=""];
kt [label=""];
ku [label=""];
kv [label=""];
kw [label=""];
kx [label=""];
ky [label=""];
kz [label=""];
la [label=""];
lb [label=""];
lc [label=""];
ld [label=""];
le [label=""];
lf [label=""];
lg [label=""];
lh [label=""];
li[label=""];
lj [label=""];
lk [label=""];
ll [label=""];
lm [label=""];
ln [label=""];
lo [label=""];
lp [label=""];
lq [label=""];
lr [label=""];
ls [label=""];
lt [label=""];
lu [label=""];
lv [label=""];
lw [label=""];
lx [label=""];
ly [label=""];
lz [label=""];
ma [label=""];
mb [label=""];
mc [label=""];
md [label=""];
me [label=""];
mf [label=""];
mg [label=""];
mh [label=""];
mi [label=""];
mj [label=""];
mk [label=""];
ml [label=""];
mm [label=""];
mn [label=""];
mo [label=""];
mp [label=""];
mq [label=""];
mr [label=""];
ms [label=""];
mt [label=""];
mu [label=""];
mv [label=""];
mw [label=""];
mx [label=""];
my [label=""];
mz [label=""];
na [label=""];
nb [label=""];
nc [label=""];
nd [label=""];
ne [label=""];
nf [label=""];
ng [label=""];
nh [label=""];
ni [label=""];
nj [label=""];
nk [label=""];
nl [label=""];
nm [label=""];
nn [label=""];
no [label=""];
np [label=""];
nq [label=""];
nr [label=""];
ns [label=""];
nt [label=""];
nu [label=""];
nv [label=""];
nw [label=""];
nx [label=""];
ny [label=""];
nz [label=""];
oa [label=""];
ob [label=""];
oc [label=""];
od [label=""];
oe [label=""];
of [label=""];
og [label=""];
oh [label=""];
oi [label=""];
oj [label=""];
ok [label=""];
ol[label=""];
om [label=""];
on [label=""];
oo [label=""];
op [label=""];
oq [label=""];
or [label=""];
os [label=""];
ot [label=""];
ou [label=""];
ov [label=""];
ow [label=""];
ox [label=""];
oy [label=""];
oz [label=""];
pa [label=""];
pb [label=""];
pc [label=""];
pd [label=""];
pe [label=""];
pf [label=""];
pg [label=""];
ph [label=""];
pi [label=""];
pj [label=""];
pk [label=""];
pl [label=""];
pm [label=""];
pn [label=""];
po [label=""];
pp [label=""];
pq [label=""];
pr [label=""];
ps [label=""];
pt [label=""];
pu [label=""];
pv [label=""];
pw [label=""];
px [label=""];
py [label=""];
pz [label=""];
qa [label=""];
qb [label=""];
qc [label=""];
qd [label=""];
qe [label=""];
qf [label=""];
qg [label=""];
qh [label=""];
qi [label=""];
qj [label=""];
qk [label=""];
ql [label=""];
qm [label=""];
qn [label=""];
qo [label=""];
qp [label=""];
qq [label=""];
qr [label=""];
qs [label=""];
qt [label=""];
qu [label=""];
qv [label=""];
qw [label=""];
qx [label=""];
qy [label=""];
qz [label=""];
ra [label=""];
rb [label=""];
rc [label=""];
rd [label=""];
re [label=""];
rf [label=""];
rg [label=""];
rh [label=""];
ri [label=""];
rj [label=""];
rk [label=""];
rl [label=""];
rm [label=""];
rn [label=""];
ro [label=""];
rp [label=""];
rq [label=""];
rr [label=""];
rs [label=""];
rt [label=""];
ru [label=""];
rv [label=""];
rw [label=""];
rx [label=""];
ry [label=""];
rz [label=""];
sa [label=""];
sb [label=""];
sc [label=""];
sd [label=""];
se [label=""];
sf [label=""];
sg [label=""];
sh [label=""];
si [label=""];
sj [label=""];
sk [label=""];
sl [label=""];
sm [label=""];
sn [label=""];
so [label=""];
sp [label=""];
sq [label=""];
sr [label=""];
ss [label=""];
st [label=""];
su [label=""];
sv [label=""];
sw [label=""];
sx [label=""];
sy [label=""];
sz [label=""];
ta [label=""];
tb [label=""];
tc [label=""];
td[label=""];
te [label=""];
tf [label=""];
tg [label=""];
th[label=""];
ti [label=""];
tj [label=""];
tk [label=""];
tl [label=""];
tm [label=""];
tn [label=""];
to[label=""];
tp [label=""];
tq [label=""];
tr[label=""];
ts [label=""];
tt [label=""];
tu [label=""];
tv [label=""];
tw [label=""];
tx [label=""];
ty [label=""];
tz [label=""];
ua [label=""];
ub [label=""];
uc [label=""];
ud [label=""];
ue [label=""];
uf [label=""];
ug [label=""];
uh [label=""];
ui [label=""];
uj [label=""];
uk [label=""];
ul[label=""];
um [label=""];
un [label=""];
uo [label=""];
up [label=""];
uq [label=""];
ur [label=""];
us [label=""];
ut [label=""];
uu [label=""];
uv [label=""];
uw [label=""];
ux [label=""];
uy [label=""];
uz [label=""];
va [label=""];
vb [label=""];
vc [label=""];
vd [label=""];
ve [label=""];
vf [label=""];
vg [label=""];
vh [label=""];
vi [label=""];
vj [label=""];
vk [label=""];
vl [label=""];
vm [label=""];
vn [label=""];
vo [label=""];
vp [label=""];
vq [label=""];
vr [label=""];
vs [label=""];
vt [label=""];
vu [label=""];
vv [label=""];
vw [label=""];
vx [label=""];
vy [label=""];
vz [label=""];
wa [label=""];
wb [label=""];
wc [label=""];
wd [label=""];
we [label=""];
wf [label=""];
wg [label=""];
wh [label=""];
wi [label=""];
wj [label=""];
wk [label=""];
wl [label=""];
wm [label=""];
wn [label=""];
wo [label=""];
wp [label=""];
wq [label=""];
wr [label=""];
ws [label=""];
wt [label=""];
wu [label=""];
wv [label=""];
ww [label=""];
wx [label=""];
wy [label=""];
wz [label=""];
xa [label=""];
xb [label=""];
xc [label=""];
xd [label=""];
xe [label=""];
xf [label=""];
xg [label=""];
xh [label=""];
xi [label=""];
xj [label=""];
xk [label=""];
xl [label=""];
xm [label=""];
xn [label=""];
xo [label=""];
xp [label=""];
xq [label=""];
xr [label=""];
xs [label=""];
xt [label=""];
xu [label=""];
xv [label=""];
xw [label=""];
xx [label=""];
xy [label=""];
xz [label=""];
ya [label=""];
yb [label=""];
yc [label=""];
yd [label=""];
ye [label=""];
yf [label=""];
yg [label=""];
yh [label=""];
yi [label=""];
yj [label=""];
yk [label=""];
yl [label=""];
ym [label=""];
yn [label=""];
yo [label=""];
yp [label=""];
yq [label=""];
yr [label=""];
ys [label=""];
yt [label=""];
yu [label=""];
yv [label=""];
yw [label=""];
yx [label=""];
yy [label=""];
yz [label=""];
za [label=""];
zb [label=""];
zc [label=""];
zd [label=""];
ze [label=""];
zf [label=""];
zg [label=""];
zh [label=""];
zi [label=""];
zj [label=""];
zk [label=""];
zl [label=""];
zm [label=""];
zn [label=""];
zo [label=""];
zp [label=""];
zq [label=""];
zr [label=""];
zs [label=""];
zt [label=""];
zu [label=""];
zv [label=""];
zw [label=""];
zx [label=""];
zy [label=""];
zz [label=""];
edge [color="#202124"];
a -- b[style=solid];
b -- c [style=solid];
c -- d [style=solid];
d -- e [style=solid];
e -- f [style=solid];
f -- a[style=solid];
g -- h [style=solid];
h -- i[style=solid];
i -- j [style=solid];
j -- k [style=solid];
k -- l [style=solid];
l -- g [style=solid];
m -- n [style=solid];
n -- o [style=solid];
o -- p[style=solid];
p -- q[style=solid];
q -- r [style=solid];
r -- m [style=solid];
s -- t [style=solid];
t -- u [style=solid];
u -- v [style=solid];
v -- w [style=solid];
w -- x [style=solid];
x -- s [style=solid];
y -- z [style=solid];
z -- aa [style=solid];
aa -- ab [style=solid];
ab -- ac [style=solid];
ac -- ad [style=solid];
ad -- y [style=solid];
ae -- af [style=solid];
af -- ag [style=solid];
ag -- ah [style=solid];
ah -- ai [style=solid];
ai -- aj [style=solid];
aj -- ae [style=solid];
ak -- al [style=solid];
al -- am [style=solid];
am -- an [style=solid];
an -- ao [style=solid];
ao -- ap [style=solid];
ap -- ak [style=solid];
aq -- ar [style=solid];
ar -- as [style=solid];
as -- at [style=solid];
at -- au [style=solid];
au -- av [style=solid];
av -- aq [style=solid];
aw -- ax [style=solid];
ax -- ay [style=solid];
ay -- az [style=solid];
az -- ba [style=solid];
ba -- bb [style=solid];
bb -- aw [style=solid];
bc -- bd [style=solid];
bd -- be [style=solid];
be -- bf [style=solid];
bf -- bg [style=solid];
bg -- bh [style=solid];
bh -- bc [style=solid];
bi -- bj [style=solid];
bj -- bk [style=solid];
bk -- bl [style=solid];
bl -- bm [style=solid];
bm -- bn [style=solid];
bn -- bi [style=solid];
bo -- bp [style=solid];
bp -- bq [style=solid];
bq -- br [style=solid];
br -- bs [style=solid];
bs -- bt [style=solid];
bt -- bo [style=solid];
bu -- bv [style=solid];
bv -- bw [style=solid];
bw -- bx [style=solid];
bx -- by [style=solid];
by -- bz [style=solid];
bz -- bu [style=solid];
ca -- cb [style=solid];
cb -- cc [style=solid];
cc -- cd [style=solid];
cd -- ce [style=solid];
ce -- cf [style=solid];
cf -- ca [style=solid];
cg -- ch [style=solid];
ch -- ci [style=solid];
ci -- cj [style=solid];
cj -- ck [style=solid];
ck -- cl [style=solid];
cl -- cg [style=solid];
cm -- cn [style=solid];
cn -- co [style=solid];
co -- cp [style=solid];
cp -- cq [style=solid];
cq -- cr [style=solid];
cr -- cm [style=solid];
cs -- ct [style=solid];
ct -- cu [style=solid];
cu -- cv [style=solid];
cv -- cw [style=solid];
cw -- cx [style=solid];
cx -- cs [style=solid];
cy -- cz [style=solid];
cz -- da [style=solid];
da -- db [style=solid];
db -- dc [style=solid];
dc -- dd[style=solid];
dd -- cy [style=solid];
de -- df [style=solid];
df -- dg [style=solid];
dg -- dh [style=solid];
dh -- di [style=solid];
di -- dj [style=solid];
dj -- de [style=solid];
dk -- dl[style=solid];
dl -- dm [style=solid];
dm -- dn [style=solid];
dn -- do [style=solid];
do -- dp [style=solid];
dp -- dk [style=solid];
dq -- dr [style=solid];
dr -- ds [style=solid];
ds -- dt[style=solid];
dt -- du [style=solid];
du -- dv [style=solid];
dv -- dq [style=solid];
dw -- dx [style=solid];
dx -- dy [style=solid];
dy -- dz [style=solid];
dz -- ea [style=solid];
ea -- eb [style=solid];
eb -- dw [style=solid];
ec -- ed [style=solid];
ed -- ee [style=solid];
ee -- ef [style=solid];
ef -- eg [style=solid];
eg -- eh [style=solid];
eh -- ec [style=solid];
ei -- ej [style=solid];
ej -- ek [style=solid];
ek -- el [style=solid];
el -- em[style=solid];
em -- en [style=solid];
en -- ei [style=solid];
eo -- ep [style=solid];
ep -- eq [style=solid];
eq -- er [style=solid];
er -- es [style=solid];
es -- et [style=solid];
et -- eo [style=solid];
eu -- ev [style=solid];
ev -- ew [style=solid];
ew -- ex [style=solid];
ex -- ey [style=solid];
ey -- ez [style=solid];
ez -- eu [style=solid];
fa -- fb [style=solid];
fb -- fc [style=solid];
fc -- fd [style=solid];
fd -- fe [style=solid];
fe -- ff [style=solid];
ff -- fa [style=solid];
fg -- fh [style=solid];
fh -- fi [style=solid];
fi -- fj [style=solid];
fj -- fk [style=solid];
fk -- fl [style=solid];
fl -- fg [style=solid];
fm -- fn [style=solid];
fn -- fo [style=solid];
fo -- fp [style=solid];
fp -- fq [style=solid];
fq -- fr [style=solid];
fr -- fm [style=solid];
fs -- ft [style=solid];
ft -- fu [style=solid];
fu -- fv [style=solid];
fv -- fw [style=solid];
fw -- fx [style=solid];
fx -- fs [style=solid];
fy -- fz [style=solid];
fz -- ga [style=solid];
ga -- gb [style=solid];
gb -- gc [style=solid];
gc -- gd [style=solid];
gd -- fy [style=solid];
ge -- gf [style=solid];
gf -- gg [style=solid];
gg -- gh [style=solid];
gh -- gi [style=solid];
gi -- gj [style=solid];
gj -- ge [style=solid];
gk -- gl [style=solid];
gl -- gm [style=solid];
gm -- gn [style=solid];
gn -- go [style=solid];
go -- gp [style=solid];
gp -- gk [style=solid];
gq -- gr [style=solid];
gr -- gs [style=solid];
gs -- gt [style=solid];
gt -- gu [style=solid];
gu -- gv [style=solid];
gv -- gq [style=solid];
gw -- gx [style=solid];
gx -- gy [style=solid];
gy -- gz [style=solid];
gz -- ha [style=solid];
ha -- hb [style=solid];
hb -- gw [style=solid];
hc -- hd [style=solid];
hd -- he [style=solid];
he -- hf [style=solid];
hf -- hg [style=solid];
hg -- hh [style=solid];
hh -- hc [style=solid];
hi -- hj [style=solid];
hj -- hk [style=solid];
hk -- hl [style=solid];
hl -- hm [style=solid];
hm -- hn [style=solid];
hn -- hi [style=solid];
ho -- hp [style=solid];
hp -- hq [style=solid];
hq -- hr [style=solid];
hr -- hs [style=solid];
hs -- ht [style=solid];
ht -- ho [style=solid];
hu -- hv [style=solid];
hv -- hw [style=solid];
hw -- hx [style=solid];
hx -- hy [style=solid];
hy -- hz [style=solid];
hz -- hu [style=solid];
ia -- ib [style=solid];
ib -- ic [style=solid];
ic -- id [style=solid];
id -- ie [style=solid];
ie -- if [style=solid];
if -- ia [style=solid];
ig -- ih [style=solid];
ih -- ii [style=solid];
ii -- ij [style=solid];
ij -- ik [style=solid];
ik -- il [style=solid];
il -- ig [style=solid];
im -- in [style=solid];
in -- io [style=solid];
io -- ip [style=solid];
ip -- iq [style=solid];
iq -- ir [style=solid];
ir -- im [style=solid];
is -- it [style=solid];
it -- iu [style=solid];
iu -- iv [style=solid];
iv -- iw [style=solid];
iw -- ix [style=solid];
ix -- is [style=solid];
iy -- iz [style=solid];
iz -- ja [style=solid];
ja -- jb [style=solid];
jb -- jc [style=solid];
jc -- jd [style=solid];
jd -- iy [style=solid];
je -- jf [style=solid];
jf -- jg [style=solid];
jg -- jh [style=solid];
jh -- ji [style=solid];
ji -- jj [style=solid];
jj -- je [style=solid];
jk -- jl [style=solid];
jl -- jm [style=solid];
jm -- jn [style=solid];
jn -- jo [style=solid];
jo -- jp [style=solid];
jp -- jk [style=solid];
jq -- jr [style=solid];
jr -- js [style=solid];
js -- jt [style=solid];
jt -- ju [style=solid];
ju -- jv [style=solid];
jv -- jq [style=solid];
jw -- jx [style=solid];
jx -- jy [style=solid];
jy -- jz [style=solid];
jz -- ka [style=solid];
ka -- kb [style=solid];
kb -- jw [style=solid];
kc -- kd [style=solid];
kd -- ke [style=solid];
ke -- kf [style=solid];
kf -- kg [style=solid];
kg -- kh [style=solid];
kh -- kc [style=solid];
ki -- kj [style=solid];
kj -- kk [style=solid];
kk -- kl [style=solid];
kl -- km [style=solid];
km -- kn [style=solid];
kn -- ki [style=solid];
ko -- kp [style=solid];
kp -- kq [style=solid];
kq -- kr [style=solid];
kr -- ks [style=solid];
ks -- kt [style=solid];
kt -- ko [style=solid];
ku -- kv [style=solid];
kv -- kw [style=solid];
kw -- kx [style=solid];
kx -- ky [style=solid];
ky -- kz [style=solid];
kz -- ku [style=solid];
la -- lb [style=solid];
lb -- lc [style=solid];
lc -- ld [style=solid];
ld -- le [style=solid];
le -- lf [style=solid];
lf -- la [style=solid];
lg -- lh [style=solid];
lh -- li[style=solid];
li -- lj [style=solid];
lj -- lk [style=solid];
lk -- ll [style=solid];
ll -- lg [style=solid];
lm -- ln [style=solid];
ln -- lo [style=solid];
lo -- lp [style=solid];
lp -- lq [style=solid];
lq -- lr [style=solid];
lr -- lm [style=solid];
ls -- lt [style=solid];
lt -- lu [style=solid];
lu -- lv [style=solid];
lv -- lw [style=solid];
lw -- lx [style=solid];
lx -- ls [style=solid];
ly -- lz [style=solid];
lz -- ma [style=solid];
ma -- mb [style=solid];
mb -- mc [style=solid];
mc -- md [style=solid];
md -- ly [style=solid];
me -- mf [style=solid];
mf -- mg [style=solid];
mg -- mh [style=solid];
mh -- mi [style=solid];
mi -- mj [style=solid];
mj -- me [style=solid];
mk -- ml [style=solid];
ml -- mm [style=solid];
mm -- mn [style=solid];
mn -- mo [style=solid];
mo -- mp [style=solid];
mp -- mk [style=solid];
mq -- mr [style=solid];
mr -- ms [style=solid];
ms -- mt [style=solid];
mt -- mu [style=solid];
mu -- mv [style=solid];
mv -- mq [style=solid];
mw -- mx [style=solid];
mx -- my [style=solid];
my -- mz [style=solid];
mz -- na [style=solid];
na -- nb [style=solid];
nb -- mw [style=solid];
nc -- nd [style=solid];
nd -- ne [style=solid];
ne -- nf [style=solid];
nf -- ng [style=solid];
ng -- nh [style=solid];
nh -- nc [style=solid];
ni -- nj [style=solid];
nj -- nk [style=solid];
nk -- nl [style=solid];
nl -- nm [style=solid];
nm -- nn [style=solid];
nn -- ni [style=solid];
no -- np [style=solid];
np -- nq [style=solid];
nq -- nr [style=solid];
nr -- ns [style=solid];
ns -- nt [style=solid];
nt -- no [style=solid];
nu -- nv [style=solid];
nv -- nw [style=solid];
nw -- nx [style=solid];
nx -- ny [style=solid];
ny -- nz [style=solid];
nz -- nu [style=solid];
oa -- ob [style=solid];
ob -- oc [style=solid];
oc -- od [style=solid];
od -- oe [style=solid];
oe -- of [style=solid];
of -- oa [style=solid];
og -- oh [style=solid];
oh -- oi [style=solid];
oi -- oj [style=solid];
oj -- ok [style=solid];
ok -- ol[style=solid];
ol -- og [style=solid];
om -- on [style=solid];
on -- oo [style=solid];
oo -- op [style=solid];
op -- oq [style=solid];
oq -- or [style=solid];
or -- om [style=solid];
os -- ot [style=solid];
ot -- ou [style=solid];
ou -- ov [style=solid];
ov -- ow [style=solid];
ow -- ox [style=solid];
ox -- os [style=solid];
oy -- oz [style=solid];
oz -- pa [style=solid];
pa -- pb [style=solid];
pb -- pc [style=solid];
pc -- pd [style=solid];
pd -- oy [style=solid];
pe -- pf [style=solid];
pf -- pg [style=solid];
pg -- ph [style=solid];
ph -- pi [style=solid];
pi -- pj [style=solid];
pj -- pe [style=solid];
pk -- pl [style=solid];
pl -- pm [style=solid];
pm -- pn [style=solid];
pn -- po [style=solid];
po -- pp [style=solid];
pp -- pk [style=solid];
pq -- pr [style=solid];
pr -- ps [style=solid];
ps -- pt [style=solid];
pt -- pu [style=solid];
pu -- pv [style=solid];
pv -- pq [style=solid];
pw -- px [style=solid];
px -- py [style=solid];
py -- pz [style=solid];
pz -- qa [style=solid];
qa -- qb [style=solid];
qb -- pw [style=solid];
qc -- qd [style=solid];
qd -- qe [style=solid];
qe -- qf [style=solid];
qf -- qg [style=solid];
qg -- qh [style=solid];
qh -- qc [style=solid];
qi -- qj [style=solid];
qj -- qk [style=solid];
qk -- ql [style=solid];
ql -- qm [style=solid];
qm -- qn [style=solid];
qn -- qi [style=solid];
qo -- qp [style=solid];
qp -- qq [style=solid];
qq -- qr [style=solid];
qr -- qs [style=solid];
qs -- qt [style=solid];
qt -- qo [style=solid];
qu -- qv [style=solid];
qv -- qw [style=solid];
qw -- qx [style=solid];
qx -- qy [style=solid];
qy -- qz [style=solid];
qz -- qu [style=solid];
ra -- rb [style=solid];
rb -- rc [style=solid];
rc -- rd [style=solid];
rd -- re [style=solid];
re -- rf [style=solid];
rf -- ra [style=solid];
rg -- rh [style=solid];
rh -- ri [style=solid];
ri -- rj [style=solid];
rj -- rk [style=solid];
rk -- rl [style=solid];
rl -- rg [style=solid];
rm -- rn [style=solid];
rn -- ro [style=solid];
ro -- rp [style=solid];
rp -- rq [style=solid];
rq -- rr [style=solid];
rr -- rm [style=solid];
rs -- rt [style=solid];
rt -- ru [style=solid];
ru -- rv [style=solid];
rv -- rw [style=solid];
rw -- rx [style=solid];
rx -- rs [style=solid];
ry -- rz [style=solid];
rz -- sa [style=solid];
sa -- sb [style=solid];
sb -- sc [style=solid];
sc -- sd [style=solid];
sd -- ry [style=solid];
se -- sf [style=solid];
sf -- sg [style=solid];
sg -- sh [style=solid];
sh -- si [style=solid];
si -- sj [style=solid];
sj -- se [style=solid];
sk -- sl [style=solid];
sl -- sm [style=solid];
sm -- sn [style=solid];
sn -- so [style=solid];
so -- sp [style=solid];
sp -- sk [style=solid];
sq -- sr [style=solid];
sr -- ss [style=solid];
ss -- st [style=solid];
st -- su [style=solid];
su -- sv [style=solid];
sv -- sq [style=solid];
sw -- sx [style=solid];
sx -- sy [style=solid];
sy -- sz [style=solid];
sz -- ta [style=solid];
ta -- tb [style=solid];
tb -- sw [style=solid];
tc -- td[style=solid];
td -- te [style=solid];
te -- tf [style=solid];
tf -- tg [style=solid];
tg -- th[style=solid];
th -- tc [style=solid];
ti -- tj [style=solid];
tj -- tk [style=solid];
tk -- tl [style=solid];
tl -- tm [style=solid];
tm -- tn [style=solid];
tn -- ti [style=solid];
to -- tp [style=solid];
tp -- tq [style=solid];
tq -- tr[style=solid];
tr -- ts [style=solid];
ts -- tt [style=solid];
tt -- to[style=solid];
tu -- tv [style=solid];
tv -- tw [style=solid];
tw -- tx [style=solid];
tx -- ty [style=solid];
ty -- tz [style=solid];
tz -- tu [style=solid];
ua -- ub [style=solid];
ub -- uc [style=solid];
uc -- ud [style=solid];
ud -- ue [style=solid];
ue -- uf [style=solid];
uf -- ua [style=solid];
ug -- uh [style=solid];
uh -- ui [style=solid];
ui -- uj [style=solid];
uj -- uk [style=solid];
uk -- ul[style=solid];
ul -- ug [style=solid];
um -- un [style=solid];
un -- uo [style=solid];
uo -- up [style=solid];
up -- uq [style=solid];
uq -- ur [style=solid];
ur -- um [style=solid];
us -- ut [style=solid];
ut -- uu [style=solid];
uu -- uv [style=solid];
uv -- uw [style=solid];
uw -- ux [style=solid];
ux -- us [style=solid];
uy -- uz [style=solid];
uz -- va [style=solid];
va -- vb [style=solid];
vb -- vc [style=solid];
vc -- vd [style=solid];
vd -- uy [style=solid];
ve -- vf [style=solid];
vf -- vg [style=solid];
vg -- vh [style=solid];
vh -- vi [style=solid];
vi -- vj [style=solid];
vj -- ve [style=solid];
vk -- vl [style=solid];
vl -- vm [style=solid];
vm -- vn [style=solid];
vn -- vo [style=solid];
vo -- vp [style=solid];
vp -- vk [style=solid];
vq -- vr [style=solid];
vr -- vs [style=solid];
vs -- vt [style=solid];
vt -- vu [style=solid];
vu -- vv [style=solid];
vv -- vq [style=solid];
vw -- vx [style=solid];
vx -- vy [style=solid];
vy -- vz [style=solid];
vz -- wa [style=solid];
wa -- wb [style=solid];
wb -- vw [style=solid];
wc -- wd [style=solid];
wd -- we [style=solid];
we -- wf [style=solid];
wf -- wg [style=solid];
wg -- wh [style=solid];
wh -- wc [style=solid];
wi -- wj [style=solid];
wj -- wk [style=solid];
wk -- wl [style=solid];
wl -- wm [style=solid];
wm -- wn [style=solid];
wn -- wi [style=solid];
wo -- wp [style=solid];
wp -- wq [style=solid];
wq -- wr [style=solid];
wr -- ws [style=solid];
ws -- wt [style=solid];
wt -- wo [style=solid];
wu -- wv [style=solid];
wv -- ww [style=solid];
ww -- wx [style=solid];
wx -- wy [style=solid];
wy -- wz [style=solid];
wz -- wu [style=solid];
xa -- xb [style=solid];
xb -- xc [style=solid];
xc -- xd [style=solid];
xd -- xe [style=solid];
xe -- xf [style=solid];
xf -- xa [style=solid];
xg -- xh [style=solid];
xh -- xi [style=solid];
xi -- xj [style=solid];
xj -- xk [style=solid];
xk -- xl [style=solid];
xl -- xg [style=solid];
xm -- xn [style=solid];
xn -- xo [style=solid];
xo -- xp [style=solid];
xp -- xq [style=solid];
xq -- xr [style=solid];
xr -- xm [style=solid];
xs -- xt [style=solid];
xt -- xu [style=solid];
xu -- xv [style=solid];
xv -- xw [style=solid];
xw -- xx [style=solid];
xx -- xs [style=solid];
xy -- xz [style=solid];
xz -- ya [style=solid];
ya -- yb [style=solid];
yb -- yc [style=solid];
yc -- yd [style=solid];
yd -- xy [style=solid];
ye -- yf [style=solid];
yf -- yg [style=solid];
yg -- yh [style=solid];
yh -- yi [style=solid];
yi -- yj [style=solid];
yj -- ye [style=solid];
yk -- yl [style=solid];
yl -- ym [style=solid];
ym -- yn [style=solid];
yn -- yo [style=solid];
yo -- yp [style=solid];
yp -- yk [style=solid];
yq -- yr [style=solid];
yr -- ys [style=solid];
ys -- yt [style=solid];
yt -- yu [style=solid];
yu -- yv [style=solid];
yv -- yq [style=solid];
yw -- yx [style=solid];
yx -- yy [style=solid];
yy -- yz [style=solid];
yz -- za [style=solid];
za -- zb [style=solid];
zb -- yw [style=solid];
zc -- zd [style=solid];
zd -- ze [style=solid];
ze -- zf [style=solid];
zf -- zg [style=solid];
zg -- zh [style=solid];
zh -- zc [style=solid];
zi -- zj [style=solid];
zj -- zk [style=solid];
zk -- zl [style=solid];
zl -- zm [style=solid];
zm -- zn [style=solid];
zn -- zi [style=solid];
zo -- zp [style=solid];
zp -- zq [style=solid];
zq -- zr [style=solid];
zr -- zs [style=solid];
zs -- zt [style=solid];
zt -- zo [style=solid];
zu -- zv [style=solid];
zv -- zw [style=solid];
zw -- zx [style=solid];
zx -- zy [style=solid];
zy -- zz [style=solid];
zz -- zu [style=solid];
}graphy.
2.  Ionization:  The molecules are ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
3.  Mass Analysis:  The ions are separated based on their mass-to-charge ratio (m/z).
4.  Detection:  The abundance of each ion is measured.

Expected Mass Spectrometry Data:

m/z Interpretation
249.16 [M+H]⁺ (protonated molecular ion)
271.14 [M+Na]⁺ (sodium adduct)
141.11 [M - C₇H₇O₂]⁺ (loss of benzyloxycarbonyl group)
91.05 [C₇H₇]⁺ (tropylium ion, from benzyl group)

Interpretation: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.16. Common fragmentation pathways would involve the cleavage of the carbamate group, leading to characteristic fragment ions. The observation of a fragment at m/z 91 is a strong indicator of the benzyl group.

digraph "fragmentation_pathway" {
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

  M [label="[M+H]⁺\nm/z = 249.16", fillcolor="#F1F3F4", style=filled];
  F1 [label="[M - C₇H₇O₂]⁺\nm/z = 141.11", fillcolor="#F1F3F4", style=filled];
  F2 [label="[C₇H₇]⁺\nm/z = 91.05", fillcolor="#F1F3F4", style=filled];

  M -> F1 [label="- C₇H₇O₂"];
  M -> F2 [label="benzyl cleavage"];
}

Figure 2. Proposed mass spectrometry fragmentation of the parent ion.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. The expected data presented in this guide, based on established spectroscopic principles and data from related compounds, offers a reliable framework for researchers to confirm the identity and purity of this important chiral intermediate. While experimental data for the specific (S)-enantiomer is not widely published, the fundamental principle of identical spectra for enantiomers in achiral media allows for the confident application of data from the racemate or the (R)-enantiomer for structural verification.

References

  • PubChem. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

Navigating the Stability of Carbamate-Protected Diazepanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of synthesized molecules is paramount. Carbamate-protected diazepanes are a pivotal class of intermediates, frequently employed in the synthesis of novel therapeutics. Their stability, however, is not absolute and is contingent upon a nuanced interplay of chemical and physical factors. This guide provides a comprehensive exploration of the stability profiles of these compounds, offering field-proven insights into their optimal storage and handling.

Foundational Principles: Understanding the Inherent Stability and Lability

The stability of a carbamate-protected diazepane is fundamentally dictated by the chemical vulnerabilities of its two core components: the carbamate protecting group and the diazepane ring system.

The Carbamate Moiety: A Tale of Two Bonds

The carbamate group, while a robust protector of the amine functionality, possesses inherent reactivity that can be exploited for its removal. This reactivity also defines its stability. The stability of the carbamate is largely influenced by the nature of the protecting group itself.[1] The three most common carbamates in this context are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

  • tert-Butyloxycarbonyl (Boc): The Boc group is renowned for its stability under basic and nucleophilic conditions.[2] However, it is highly susceptible to cleavage under acidic conditions, readily breaking down in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This acid-lability is a cornerstone of its utility in synthesis but necessitates stringent avoidance of acidic environments during storage.

  • Benzyloxycarbonyl (Cbz): The Cbz group offers a different stability profile. It is generally stable to mild acids and bases but is readily cleaved by catalytic hydrogenolysis.[4][5] This unique deprotection strategy makes it orthogonal to the Boc group. Care must be taken to avoid exposure to catalytic metals and hydrogen sources during storage.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinct in its lability under basic conditions, typically cleaved by secondary amines like piperidine. It is, however, stable to acidic and hydrogenolytic conditions. This base-lability requires that Fmoc-protected diazepanes are stored in a neutral or slightly acidic environment.

The general order of metabolic stability for different carbamate structures has been proposed as: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAcyl >> Alkyl-OCO-NH₂ > Cyclic carbamates.[6]

The Diazepane Ring: A Heterocycle with Its Own Vulnerabilities

The diazepane ring, a seven-membered heterocycle, is generally stable but can undergo degradation, particularly under harsh conditions.[7][8] Acidic hydrolysis can lead to the cleavage of the diazepine ring, yielding products such as 2-(N-methylamino)-5-chlorobenzophenone and glycine in the case of diazepam.[9] The presence of substituents on the ring can also influence its stability. Furthermore, the diazepine ring can be susceptible to oxidation, especially at electron-rich positions.[10][11]

cluster_0 Carbamate-Protected Diazepane cluster_1 Degradation Pathways Diazepam Diazepam Ring Acid_Hydrolysis Acid-Catalyzed Hydrolysis Diazepam->Acid_Hydrolysis Ring Cleavage Oxidation Oxidation Diazepam->Oxidation Carbamate Carbamate Protecting Group (Boc, Cbz, Fmoc) Carbamate->Acid_Hydrolysis (Boc) Base_Hydrolysis Base-Catalyzed Hydrolysis Carbamate->Base_Hydrolysis (Fmoc) Hydrogenolysis Catalytic Hydrogenolysis Carbamate->Hydrogenolysis (Cbz) Thermal_Degradation Thermal Degradation Carbamate->Thermal_Degradation

Caption: Key degradation pathways for carbamate-protected diazepanes.

Critical Factors Influencing Stability

Several environmental factors can significantly impact the shelf-life of carbamate-protected diazepanes. Understanding and controlling these factors is crucial for maintaining the integrity of these valuable compounds.

pH: The Double-Edged Sword

As discussed, pH is a critical determinant of stability. The carbamate linkage is susceptible to both acid and base-catalyzed hydrolysis, with the specific lability dependent on the protecting group.[12][13] For instance, Boc-protected diazepanes will degrade in acidic conditions, while Fmoc-protected analogues are sensitive to basic environments.[2][14] Therefore, maintaining a neutral pH is a general best practice for storage.

Temperature: The Accelerator of Degradation

Elevated temperatures accelerate the rate of chemical degradation.[15][16] Carbamate protecting groups, particularly the Boc group, can be thermally labile.[2] Long-term storage at elevated temperatures can lead to deprotection and the formation of impurities. For optimal stability, storage at reduced temperatures is strongly recommended.

Light and Oxygen: The Silent Degraders

Exposure to light, particularly UV light, can induce photolytic degradation.[17] Similarly, atmospheric oxygen can lead to oxidative degradation of the diazepane ring, especially if it contains electron-rich moieties.[18] Storing compounds in amber vials and under an inert atmosphere (e.g., argon or nitrogen) can mitigate these degradation pathways.

Recommended Storage Conditions: A Practical Guide

Based on the principles outlined above, the following storage conditions are recommended to ensure the long-term stability of carbamate-protected diazepanes.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CMinimizes thermal degradation of both the carbamate and the diazepane ring.[19]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the diazepane ring.
Light Amber vials or protected from lightPrevents photolytic degradation.
pH (for solutions) Neutral (pH 7)Avoids acid or base-catalyzed hydrolysis of the carbamate group.[20]
Form Solid (crystalline or amorphous)Solids are generally more stable than solutions due to reduced molecular mobility.
Solvent (for solutions) Anhydrous, aprotic solvents (e.g., Dichloromethane, THF)Minimizes solvent-mediated degradation pathways like hydrolysis.

Experimental Protocols for Stability Assessment

To ensure the quality and define the shelf-life of a carbamate-protected diazepane, a rigorous stability testing program is essential. This typically involves both forced degradation studies and long-term stability testing.[21][22]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[18][21] This information is invaluable for developing stability-indicating analytical methods.

Protocol: Acidic Forced Degradation

  • Sample Preparation: Dissolve a known amount of the carbamate-protected diazepane in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Condition: Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the sample solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After incubation, neutralize the solution with a suitable base (e.g., 0.1 M NaOH).

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Protocol: Basic Forced Degradation

  • Sample Preparation: Dissolve a known amount of the carbamate-protected diazepane in a suitable organic solvent.

  • Stress Condition: Add a solution of sodium hydroxide (e.g., 0.1 M NaOH) to the sample solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralization: After incubation, neutralize the solution with a suitable acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the stressed sample by HPLC.

Protocol: Oxidative Forced Degradation

  • Sample Preparation: Dissolve a known amount of the carbamate-protected diazepane in a suitable organic solvent.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a defined period.

  • Analysis: Analyze the stressed sample by HPLC.

Start Forced Degradation Workflow Sample Prepare Sample Solution Start->Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Sample->Stress Incubate Incubate at Controlled Temperature and Time Stress->Incubate Neutralize Neutralize (if applicable) Incubate->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify Degradation Products (e.g., LC-MS) Analyze->Identify End Elucidate Degradation Pathway Identify->End

Caption: A typical workflow for forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life of the compound.

Protocol: Long-Term Stability Study

  • Sample Packaging: Package the carbamate-protected diazepane in the proposed long-term storage container (e.g., amber glass vial with an inert gas headspace).

  • Storage: Store the samples at the recommended long-term storage condition (e.g., 4°C).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the sample for appearance, purity (by HPLC), and the presence of any degradation products.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and quality of their carbamate-protected diazepanes, thereby safeguarding the reliability of their synthetic endeavors and the ultimate success of their research programs.

References

  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. PMC. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from [Link]

  • EIEPD. (n.d.). Neutralizing Amine. Retrieved from [Link]

  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Sannova. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • TU Delft Research Portal. (n.d.). Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Trichlorosilane induced cleavage. A mild method for retrieving carbinols from carbamates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (n.d.). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. Retrieved from [Link]

  • PubMed. (2013, March 1). Continuous synthesis and use of N-heterocyclic carbene copper(I) complexes from insoluble Cu2O. Retrieved from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Retrieved from [Link]

  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowsheet of the semi-batch process for carbamate cleavage. Material streams are depicted with black solid and heat flows with gray dashed arrows. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc decomposition pathways. An example is shown for the SPP molecule. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • IJSDR. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024, January 8). RSC Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Zero valent iron mediated degradation of the pharmaceutical diazepam. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • Carewell Pharma. (2026). B Pharmacy 4th Semester Syllabus. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Retrieved from [Link]

  • PubMed. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate role in Suvorexant synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate in the Synthesis of Suvorexant

Introduction: The Centrality of Chirality in Suvorexant's Mechanism

Suvorexant, marketed as Belsomra®, is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia. Its therapeutic effect is derived from the competitive blockade of orexin A and orexin B neuropeptides from binding to the OX1R and OX2R receptors, thereby suppressing the wake-drive pathways in the brain. The pharmacological efficacy of Suvorexant is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single stereocenter within its 1,4-diazepane core, and only the (R)-enantiomer exhibits the high potency required for clinical use.

This guide provides a detailed technical examination of a pivotal chiral intermediate in the synthesis of Suvorexant: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate . This molecule, often protected with a benzyloxycarbonyl (Cbz) group, serves as the cornerstone for establishing the correct stereochemistry in the final active pharmaceutical ingredient (API). We will dissect its strategic importance, explore the primary synthetic routes for its preparation, and detail its subsequent conversion into Suvorexant, providing field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Strategic Importance of the (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate Intermediate

The synthesis of a complex molecule like Suvorexant is a strategic exercise in chemical engineering. The core challenge lies in the efficient and stereocontrolled construction of the 7-methyl-1,4-diazepane ring. The (R)-configuration at this position is non-negotiable for optimal binding to orexin receptors. Therefore, the entire synthetic strategy is built around the secure installation of this chiral center.

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate is the ideal intermediate for this purpose due to two key features:

  • Established Stereocenter: It provides the required (R)-stereochemistry in a stable, pre-formed ring system. This avoids late-stage chiral separations of the final product, which are often inefficient and costly.

  • Orthogonal Protection: The diazepane ring contains two distinct nitrogen atoms. The use of a Carboxybenzyl (Cbz) protecting group at the N-1 position allows for the selective functionalization of the N-4 nitrogen. The Cbz group is robust enough to withstand various reaction conditions but can be cleanly removed in a later step without affecting the rest of the molecule, typically via hydrogenolysis.[1][2]

Suvorexant_Structure cluster_suvorexant Suvorexant cluster_intermediate (R)-7-methyl-1,4-diazepane Core suvorexant_img intermediate_img

Caption: Suvorexant structure with the key chiral diazepane core highlighted.

Part 2: Convergent Synthetic Pathways to the Chiral Intermediate

The industrial viability of Suvorexant hinges on the efficient synthesis of its key chiral diazepane intermediate. Several distinct strategies have been developed, each with its own merits regarding scalability, cost, and stereochemical fidelity.

Methodology A: Classical Resolution of a Racemic Mixture

One of the most established methods for obtaining enantiomerically pure compounds is the separation of a racemic mixture. This approach is often employed in large-scale manufacturing due to its reliability and the use of relatively inexpensive reagents.[3]

The process begins with the synthesis of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate. A common route involves an intramolecular reductive amination.[1] The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution

  • Salt Formation: A solution of the chiral resolving agent, such as (+)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or D-dibenzoyl tartaric acid (D-DBTA), in a suitable solvent (e.g., acetone, methanol) is added to a solution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate.[3]

  • Selective Crystallization: The mixture is stirred, allowing for the selective precipitation of one diastereomeric salt (e.g., the (R)-diazepane-(+)-tartaric acid salt), which is less soluble in the chosen solvent system.

  • Isolation: The crystallized salt is isolated by filtration. Enantiomeric purity can be enhanced through recrystallization.

  • Liberation of Free Base: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to break the salt and liberate the enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, which is then extracted with an organic solvent.

Resolution_Workflow racemate Racemic (R/S)-Diazepane salts Diastereomeric Salts (R-Diazepane:D-DBTA) (S-Diazepane:D-DBTA) racemate->salts + agent Chiral Resolving Agent (e.g., D-DBTA) crystal Selective Crystallization (Less Soluble Salt Precipitates) salts->crystal filtration Filtration crystal->filtration r_salt Isolated (R)-Salt filtration->r_salt s_salt Soluble (S)-Salt (in filtrate) filtration->s_salt basification Basification (e.g., NaOH) r_salt->basification r_product Enantiopure (R)-Diazepane basification->r_product Chiral_Pool_Synthesis start (R)-3-aminobutanoic acid step1 Boc Protection start->step1 intermediate1 Boc-(R)-3-aminobutanoic acid step1->intermediate1 step2 Amide Coupling (EDC, HOBt) intermediate1->step2 intermediate2 Acyclic Precursor step2->intermediate2 step3 Boc Deprotection (HCl) Intramolecular Cyclization (NaOMe) intermediate2->step3 intermediate3 Diketopiperazine Intermediate step3->intermediate3 step4 Reduction (LiAlH4) intermediate3->step4 product (R)-1-benzyl-5-methyl-1,4-diazepane step4->product

Caption: Synthetic route to the chiral diazepane from the chiral pool.

Methodology C: Catalytic Asymmetric Synthesis

Modern synthetic chemistry prioritizes atom economy and catalytic methods. The development of a catalytic asymmetric reductive amination provides a highly efficient and elegant route to the chiral diazepane core. [4]This process uses a chiral transition metal catalyst to directly convert an achiral aminoketone precursor into the desired enantiomerically enriched cyclic amine.

This challenging transformation was successfully developed using a novel Ruthenium-based transfer hydrogenation catalyst, which mediates the intramolecular cyclization with high yield and enantioselectivity. [4][5]

Catalyst System Yield Enantiomeric Excess (% ee) Reference

| Chiral Ru-based transfer hydrogenation catalyst | 97% | 94.5% | [4][5]|

This method avoids the need for stoichiometric chiral reagents or resolving agents, making it a highly attractive option for sustainable manufacturing, although the cost of the metal catalyst can be a consideration.

Part 3: Elaboration of the Chiral Intermediate to Suvorexant

Once the enantiomerically pure (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (or its equivalent) is secured, it is elaborated in a three-step sequence to the final Suvorexant API.

Forward_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: N-Arylation intermediate (R)-Cbz-Diazepane Intermediate coupled Amide Intermediate Cbz-Protected intermediate->coupled EDC, HOAt or Acid Chloride acid 5-methyl-2-(triazol-2-yl)benzoic acid Fragment 2 deprotected Amine Intermediate Free N-H coupled->deprotected Hydrogenolysis (H₂, Pd/C) suvorexant Suvorexant Final API deprotected->suvorexant K₂CO₃ or Et₃N benzoxazole 2,5-dichlorobenzoxazole Fragment 3

Sources

Biological activity of chiral 1,4-diazepane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Chiral 1,4-Diazepane Derivatives

Authored by a Senior Application Scientist

Foreword: The Significance of Chirality in the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a seven-membered heterocyclic system containing two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its conformational flexibility, allowing it to interact with a diverse array of biological targets.[1] When chirality is introduced, typically at one or more carbon atoms within the ring, the biological implications are profound. The three-dimensional arrangement of substituents dictates the molecule's ability to bind to specific, stereoselective pockets in enzymes and receptors. This guide synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and therapeutic potential of chiral 1,4-diazepane derivatives, offering a technical resource for researchers in drug discovery and development.

Synthetic Strategies: Accessing Stereochemical Purity

The therapeutic efficacy of chiral 1,4-diazepanes is critically dependent on their enantiomeric purity. Therefore, robust stereoselective synthetic methods are paramount. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of chiral starting materials.

Asymmetric Reductive Amination

A cornerstone for creating chiral amines, intramolecular asymmetric reductive amination is a powerful tool for forming the diazepane ring. This method typically involves a keto-amine precursor which is cyclized and reduced in the presence of a chiral catalyst or an enzyme.

  • Causality: The use of imine reductase (IRED) enzymes offers exceptional enantioselectivity. For instance, enantiocomplementary IREDs have been successfully employed to synthesize both the (R)- and (S)-enantiomers of specific 1,4-diazepane-containing benzo[d]oxazoles, demonstrating the power of biocatalysis in achieving high enantiomeric excess.[2]

Cyclization Strategies from Chiral Precursors

Building the diazepane ring from readily available chiral building blocks, such as amino acids, is a common and effective strategy.

  • Fukuyama-Mitsunobu Cyclization: This intramolecular reaction is highly effective for forming the seven-membered ring. A practical, multi-kilogram scale synthesis of a key intermediate for the Rho-kinase inhibitor K-115 was established using this method, starting from commercially available (S)-2-aminopropan-1-ol. This highlights the industrial scalability and reliability of the protocol. The reaction involves the conversion of a primary or secondary alcohol into an amine through a dehydrative coupling, a testament to its utility in ring formation.

Experimental Protocol: Synthesis of a Chiral 1,4-Diazepane via Intramolecular Reductive Amination

This protocol provides a generalized workflow for the synthesis of a chiral 1,4-diazepane derivative starting from a linear amino-ketone precursor.

Step 1: Precursor Synthesis

  • Synthesize the N-protected linear amino-ketone precursor using standard peptide coupling or alkylation methods.

  • Purify the precursor by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Step 2: Intramolecular Reductive Amination (Enzymatic)

  • Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Add the amino-ketone precursor to a final concentration of 10 mM.

  • Introduce the selected imine reductase (IRED) enzyme (e.g., 1-5 mg/mL).

  • Add a cofactor recycling system, such as glucose and glucose dehydrogenase, and NAD(P)H.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitor reaction progress using HPLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer twice more with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting chiral 1,4-diazepane derivative by flash chromatography.

Step 4: Validation

  • Confirm the structure and purity via NMR and HRMS.

  • Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Diverse Biological Activities and Mechanisms of Action

The conformational versatility of the chiral 1,4-diazepane core allows it to target a wide spectrum of biological systems.

Anticancer Activity

1,4-diazepane and its fused benzo-derivatives have emerged as a promising class of anticancer agents.[3][4] Their mechanism of action is often multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.[5]

  • Mechanism Insight: A notable study identified a 1,4-benzodiazepine-2,5-dione derivative, compound 52b , as a highly potent antitumor agent.[5] Polysome profile analysis revealed that this compound inhibits overall protein synthesis in cancer cells.[5] In vivo studies using a non-small-cell lung cancer xenograft mouse model showed significant tumor growth prevention with no observable toxicity, underscoring its therapeutic potential.[5]

  • Structure-Activity Relationship (SAR): The substitution pattern on the aromatic rings fused to the diazepine core is crucial. Certain derivatives have demonstrated potent activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116), with IC₅₀ values in the low micromolar range.[6] For example, compounds 7c, 7e, and 7f from one study showed IC₅₀ values ranging from 4.4-13 µg/mL against these cell lines.[6]

Table 1: Anticancer Activity of Selected 1,4-Diazepane Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
7c HepG-25.1[6]
7e MCF-74.4[6]
7f HCT-1166.2[6]
Central Nervous System (CNS) Activity

Chiral 1,4-diazepanes are potent modulators of CNS targets, with applications as antipsychotics, anxiolytics, and neuroprotective agents.[4][7]

  • Sigma Receptor (σR) Ligands: The sigma receptors (σ₁ and σ₂) are chaperone proteins involved in various cellular functions and are promising targets for treating neurodegenerative disorders.[7] A series of chiral diazepane derivatives were developed as high-affinity σR ligands.[7][8] The benzofurane derivative 2c emerged as an optimal compound with high σ₁R affinity, potent antioxidant activity, and low cytotoxicity.[7][8] Molecular dynamics simulations confirmed a strong interaction with the receptor's active site.[7][8]

  • GABAₐ Receptor Modulators: The 1,4-benzodiazepine structure is famous for its interaction with the GABAₐ receptor, leading to anxiolytic and anticonvulsant effects.[9][10][11] The diazepine ring's conformation is critical for binding.[12] Structure-activity relationship studies show that electron-withdrawing groups at the C7 position and specific substituents on the phenyl ring can significantly enhance binding affinity.[13]

Antiviral and Antimicrobial Activity

The 1,4-diazepane scaffold has also been explored for its potential in combating infectious diseases.

  • Antiviral Agents: Derivatives of 1,4-benzodiazepine have been identified as inhibitors of Respiratory Syncytial Virus (RSV).[14] A high-throughput screen identified a lead compound that, after optimization of aromatic substitution and linker modification, yielded potent inhibitors.[14] Other derivatives have shown activity against HIV by inhibiting viral replication through blocking heparan sulfate receptors on the host cell surface.[15]

  • Antifungal Activity: Some chiral 1,4-diazepanes have demonstrated significant antifungal activity against pathogens like Candida albicans.[2]

Anticoagulant Activity
  • Factor Xa Inhibition: Factor Xa (fXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for antithrombotic drugs.[16] A novel series of fXa inhibitors was designed where the chiral 1,4-diazepane moiety specifically interacts with the S4 aryl-binding domain of the fXa active site.[16] Compound 13 (YM-96765) showed potent fXa inhibition (IC₅₀ = 6.8 nM) and effective antithrombotic activity in vivo without significantly prolonging bleeding time, indicating a favorable safety profile.[16]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex relationships in medicinal chemistry, from synthetic pathways to receptor-ligand interactions.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and evaluation of chiral 1,4-diazepane derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Chiral Precursor (e.g., Amino Acid) synthesis Key Reaction (e.g., Asymmetric Reductive Amination, Mitsunobu Cyclization) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization chiral_sep Chiral Separation (HPLC) characterization->chiral_sep Lead Compound in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) chiral_sep->in_vitro in_vivo In Vivo Models (Xenograft, Disease Models) in_vitro->in_vivo sar SAR Analysis in_vivo->sar

Caption: Generalized workflow from synthesis to SAR analysis.

Receptor-Ligand Interaction Model

This diagram conceptualizes the binding of a chiral 1,4-diazepane derivative to its target protein, such as Factor Xa.

G receptor Target Protein (e.g., Factor Xa) S1 Pocket (Specificity) S4 Pocket (Aryl-binding) ligand Chiral 1,4-Diazepane Derivative substituent1 P1 Group (e.g., Chlorothiophene) ligand->substituent1 substituent4 P4 Group (Aromatic Moiety) ligand->substituent4 substituent1->receptor:s1  Forms H-bonds  or ionic interactions substituent4->receptor:s4  Engages in  hydrophobic interactions

Caption: Model of a 1,4-diazepane derivative binding to a receptor.

Conclusion and Future Perspectives

Chiral 1,4-diazepane derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their ability to be synthesized with high stereochemical control allows for precise probing of biological targets, leading to the development of potent and selective agents against cancer, CNS disorders, infectious diseases, and thrombosis. Future research will likely focus on expanding the chemical diversity of this scaffold through novel synthetic methodologies and applying computational tools to better predict ligand-receptor interactions, thereby accelerating the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Various Authors. (2005-2020). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Gill, R. K., et al. (2014). Recent development in[2][7]benzodiazepines as potent anticancer agents: a review. Mini Reviews in Medicinal Chemistry, 14(3), 229-256. [Link]

  • Rashid, M., et al. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Iranian Journal of Pharmaceutical Research, 12(1), 47-56. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]

  • Various Authors. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2020). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • Carter, M. C., et al. (2006). 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus. Journal of Medicinal Chemistry, 49(7), 2311-2319. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 838-854. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Ramos-Álvarez, I., et al. (2015). Novel chiral-diazepines function as specific, selective receptor agonists with variable coupling and species variability in human, mouse and rat BRS-3 receptor cells. Peptides, 74, 53-61. [Link]

  • Various Authors. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Gilli, G., et al. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(3), 529-542. [Link]

  • Various Authors. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Various Authors. (2012). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Various Authors. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 475-480. [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Amrita Vishwa Vidyapeetham. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. [Link]

  • Various Authors. (2016). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Various Authors. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][7]diazepines, and Their Cytotoxic Activity. Molecules. [Link]

  • Various Authors. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Diazepanes via Intramolecular Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Diazepanes in Modern Drug Discovery

Diazepanes, seven-membered nitrogen-containing heterocyclic scaffolds, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The precise three-dimensional arrangement of substituents on the diazepane ring is often critical for target engagement and pharmacological efficacy. Consequently, the development of robust and stereoselective synthetic methods to access enantiomerically pure diazepanes is a paramount objective for researchers in drug development. Intramolecular reductive amination has emerged as a powerful and convergent strategy for the construction of these chiral cyclic amines, offering a direct pathway from readily available linear precursors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and troubleshooting of intramolecular reductive amination for the synthesis of chiral diazepanes. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols for both chemocatalytic and biocatalytic approaches, and offer field-proven insights to overcome common synthetic challenges.

Core Principles: Understanding Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful cyclization strategy that combines two key chemical transformations in a single synthetic operation: the formation of a cyclic imine or iminium ion from a linear amino-carbonyl precursor, followed by its immediate reduction to the corresponding cyclic amine.[1][2] The overall process is typically a one-pot reaction, which enhances operational simplicity and maximizes yield by minimizing the handling of potentially unstable intermediates.[1][3]

The reaction commences with the nucleophilic attack of the amine onto the carbonyl group (an aldehyde or ketone) within the same molecule, leading to the formation of a hemiaminal intermediate.[1] Subsequent dehydration of the hemiaminal generates a cyclic imine (or its protonated form, the iminium ion), which is the key electrophilic species for the reduction step.[1][4] A reducing agent present in the reaction mixture then delivers a hydride to the carbon of the C=N double bond, yielding the desired diazepane.[2]

The stereochemical outcome of the reaction is determined during the reduction of the prochiral imine intermediate. To achieve high enantioselectivity, a chiral catalyst or enzyme is employed to control the facial selectivity of the hydride attack.

General Reaction Scheme

Reductive Amination Mechanism cluster_0 Iminium Formation cluster_1 Reduction Amino-ketone Amino-ketone Precursor Hemiaminal Cyclic Hemiaminal Amino-ketone->Hemiaminal + H+ Iminium Cyclic Iminium Ion Hemiaminal->Iminium - H2O Diazepane Chiral Diazepane Iminium->Diazepane [H-] (Reducing Agent) Chiral Catalyst/Enzyme

Figure 1: General workflow for intramolecular reductive amination.

Experimental Protocols: Pathways to Chiral Diazepanes

The choice of methodology for intramolecular reductive amination depends on several factors, including the nature of the substrate, the desired enantiomer, and the availability of specific catalysts or enzymes. Below, we detail two robust protocols: a chemocatalytic approach using an iridium catalyst and a biocatalytic method employing an imine reductase (IRED).

Protocol 1: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination

This protocol is adapted from methodologies demonstrating the use of iridium complexes with chiral ligands for the highly enantioselective synthesis of dibenz[c,e]azepines, a class of axially chiral diazepanes.[5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
Amino-keto Precursor>95%Commercially available or synthesizedEnsure purity by NMR/LC-MS.
[Ir(COD)Cl]₂98%Strem ChemicalsHandle under inert atmosphere.
(S)-SEGPHOS98%Strem ChemicalsChiral phosphine ligand.
Titanium(IV) isopropoxide98%Sigma-AldrichUsed as a Lewis acid additive.
Isopropanol (IPA)AnhydrousSigma-AldrichSolvent.
Hydrogen (H₂)High PurityAirgasReducing agent.
Diethyl ether (Et₂O)AnhydrousSigma-AldrichFor HCl solution.
Hydrochloric acid (HCl)2.0 M in Et₂OSigma-AldrichFor in situ deprotection if needed.

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox): To a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (2 mol%) and (S)-SEGPHOS (4.4 mol%). Add anhydrous isopropanol (0.3 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the amino-keto precursor (0.1 mmol, 1.0 equiv) in anhydrous isopropanol (0.3 mL).

  • Additive Addition: To the substrate solution, add titanium(IV) isopropoxide (1.0 equiv). If the amine is protected (e.g., with a Boc group), add a solution of HCl in diethyl ether (4.0 equiv) to facilitate in situ deprotection.[6]

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 60 atm).[6]

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, carefully vent the autoclave. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral diazepane.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Biocatalytic Asymmetric Intramolecular Reductive Amination using Imine Reductase (IRED)

This protocol leverages the high selectivity of imine reductases for the synthesis of chiral 1,4-diazepanes.[7][8] IREDs offer a green and efficient alternative to metal catalysis.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
Amino-keto Precursor>95%Commercially available or synthesizedMust be soluble in aqueous buffer.
Imine Reductase (IRED)Lyophilized powderCommercial supplier or in-house expressionSelect an IRED with known activity for the desired enantiomer.
Nicotinamide adenine dinucleotide phosphate (NADPH)>95%Sigma-AldrichCofactor for the IRED.
Glucose Dehydrogenase (GDH)Lyophilized powderSigma-AldrichFor cofactor regeneration.
D-GlucoseReagent GradeSigma-AldrichSubstrate for GDH.
Potassium Phosphate BufferpH 7.5, 100 mMPrepare in-houseReaction medium.
Dimethyl sulfoxide (DMSO)HPLC GradeSigma-AldrichCo-solvent to aid substrate solubility.

Step-by-Step Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or small reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 7.5).

  • Cofactor and Regeneration System: To the buffer, add NADPH (1 mM), D-glucose (100 mM), and glucose dehydrogenase (1-2 mg/mL).

  • Enzyme Addition: Add the selected imine reductase to the reaction mixture (1-5 mg/mL).

  • Substrate Addition: Prepare a stock solution of the amino-keto precursor in DMSO. Add the substrate stock solution to the reaction mixture to a final concentration of 5-10 mM. The final concentration of DMSO should typically be kept below 5% (v/v) to avoid enzyme denaturation.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 16-24 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench with an equal volume of acetonitrile, centrifuge to precipitate the enzyme, and analyze the supernatant by LC-MS or HPLC to monitor substrate conversion and product formation.

  • Work-up and Purification: Once the reaction is complete, quench the entire reaction mixture by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously and separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or chiral gas chromatography (GC).

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and practical solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inefficient imine formation.[9]Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.[9] A catalytic amount of a weak acid (e.g., acetic acid) can also promote imine formation.[9]
Decomposition of starting material.Use freshly prepared or purified starting materials. Consider running the reaction at a lower temperature.[9]
Inactive catalyst or enzyme.For chemocatalysis, ensure the catalyst is handled under strictly inert conditions. For biocatalysis, verify the activity of the enzyme and cofactor.
Poor Enantioselectivity Suboptimal catalyst/ligand or enzyme.Screen a panel of chiral ligands or different IREDs. The stereochemical outcome is highly dependent on the substrate-catalyst interaction.
Racemization of the product.Ensure the work-up conditions are not too harsh (e.g., avoid strong acids or bases if the product is susceptible to racemization).
Formation of Side Products Reduction of the starting carbonyl.Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][3]
Over-alkylation of the product.This is less common in intramolecular reactions but can occur if intermolecular side reactions are possible. Use stoichiometric amounts of reagents.[9]
Self-condensation of the starting material.Use a slight excess of the amine precursor if applicable, and maintain a lower reaction temperature.[9]

Logical Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Start: Synthesize/Procure Amino-keto Precursor Purity Verify Purity (NMR, LC-MS) Start->Purity Choose Select Method: Chemocatalysis or Biocatalysis Purity->Choose Chemo Chemocatalysis: - Prepare Chiral Catalyst - Set up Reaction - Hydrogenate Choose->Chemo Bio Biocatalysis: - Prepare Buffer & Cofactors - Add IRED & Substrate - Incubate Choose->Bio Monitor Monitor Reaction Progress (TLC, LC-MS) Chemo->Monitor Bio->Monitor Workup Work-up & Crude Isolation Monitor->Workup Purify Purify by Chromatography Workup->Purify Analyze Characterize Product: - Structure (NMR, MS) - Enantiomeric Excess (Chiral HPLC) Purify->Analyze

Figure 2: A logical workflow for the synthesis and analysis of chiral diazepanes.

Conclusion

The intramolecular reductive amination stands as a cornerstone methodology for the stereoselective synthesis of chiral diazepanes. By carefully selecting the appropriate catalytic system—be it a transition metal complex with a chiral ligand or a highly selective imine reductase—researchers can access these valuable scaffolds with high efficiency and enantiopurity. The protocols and troubleshooting guide provided herein are intended to serve as a practical resource for scientists engaged in the synthesis of complex nitrogen-containing molecules for drug discovery and development.

References

  • Reductive amination. In Wikipedia. Retrieved from: [Link]

  • Gao, S., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]

  • Xie, J.-H., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. Available at: [Link]

  • Xie, J.-H., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Synthesis of the suvorexant diazepane core using imine reductases. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PMC. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Early examples of intramolecular asymmetric reductive amination... ResearchGate. Available at: [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link]

  • Enantioselective organocatalytic reductive amination. PubMed. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Synthetic procedure for b, c –diamino esters by reductive amination of... ResearchGate. Available at: [Link]

  • Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. MDPI. Available at: [Link]

  • Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. JOCPR. Available at: [Link]

  • Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of α-Amino Acids from Chiral 1,4-Benzodiazepine-2,5-diones Containing the α-Phenethyl Group. Scilit. Available at: [Link]

Sources

Application Notes and Protocols: (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a prominent "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2] This seven-membered heterocyclic scaffold provides a flexible yet constrained framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets. The non-planar, dynamic nature of the diazepane ring enables it to adopt various conformations, which can be crucial for binding to the active sites of enzymes and receptors.[3]

This document focuses on a specific, high-value building block: (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate . The introduction of a methyl group at the 3-position introduces a chiral center, allowing for stereospecific interactions with biological targets. The benzyloxycarbonyl (Cbz or Z) group at the N-1 position serves as a versatile protecting group, enabling selective functionalization of the N-4 nitrogen.[4] This combination of features makes it a critical intermediate in the synthesis of complex, biologically active molecules.

Core Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of therapeutic agents. Its utility stems from the ability to deprotect the N-1 position and subsequently introduce a diverse range of substituents, or to functionalize the N-4 position prior to deprotection. This allows for the exploration of structure-activity relationships (SAR) around the diazepane core.

Key Therapeutic Areas:
  • Central Nervous System (CNS) Agents: The 1,4-diazepane scaffold is a core component of many CNS-active drugs.[2] The specific stereochemistry of the 3-methyl group can be critical for achieving desired potency and selectivity for targets such as G-protein coupled receptors (GPCRs) and ion channels.

  • Anticancer Agents: Derivatives of 1,4-diazepane have been investigated as inhibitors of protein synthesis and other cellular processes implicated in cancer.[5] The ability to introduce various functional groups allows for the fine-tuning of activity against specific cancer cell lines.

  • Enzyme Inhibitors: The conformational flexibility of the diazepane ring makes it an attractive scaffold for the design of enzyme inhibitors. For example, trisubstituted 1,4-diazepane-7-ones have been identified as novel inhibitors of human kallikrein 7, an enzyme involved in skin diseases.[6]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,4-diazepane ring significantly influences biological activity. Key SAR considerations for derivatives of this compound include:

  • Stereochemistry at C-3: The (S)-configuration of the methyl group can confer stereospecific binding to a target, leading to increased potency and reduced off-target effects compared to the (R)-enantiomer or the racemic mixture.

  • Substitution at N-1: The nature of the substituent introduced after Cbz deprotection is critical for modulating activity. Bulky or electron-withdrawing groups can influence the conformation of the diazepane ring and its interaction with the target.

  • Substitution at N-4: Functionalization of the N-4 position allows for the introduction of pharmacophoric elements that can interact with specific residues in a binding pocket. This position is often used to attach groups that enhance solubility, cell permeability, or target affinity.

Synthetic Protocols and Methodologies

The following protocols provide a general framework for the synthesis and manipulation of this compound.

Synthesis of this compound

The synthesis of this chiral building block often involves asymmetric methods to establish the stereocenter at the 3-position. One common approach is the reductive amination of a suitable amino ketone precursor. The benzyloxycarbonyl protecting group is typically introduced using benzyl chloroformate (Cbz-Cl).

Synthesis_Workflow start Chiral Amino Ketone Precursor reductive_amination Reductive Amination start->reductive_amination Primary Amine protection N-Cbz Protection reductive_amination->protection Chiral 3-methyl-1,4-diazepane product This compound protection->product Benzyl Chloroformate

Caption: Synthetic workflow for this compound.

Protocol 1: N-4 Alkylation of this compound

This protocol describes the functionalization of the N-4 position, which is often a key step in building molecular complexity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the N-1 Cbz Group

The removal of the Cbz group is a critical step to enable further functionalization at the N-1 position. Several methods are available, with catalytic hydrogenolysis being one of the most common.[4][7]

Method A: Catalytic Hydrogenolysis

This method is highly efficient and provides clean byproducts (toluene and CO₂).[4][7]

Materials:

  • N-Cbz protected (S)-benzyl 3-methyl-1,4-diazepane derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.[7]

  • Place the reaction mixture under an atmosphere of hydrogen (H₂) using a balloon or a hydrogenation apparatus.[7]

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Method B: Acidic Cleavage with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[7]

Materials:

  • N-Cbz protected (S)-benzyl 3-methyl-1,4-diazepane derivative

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours.[7]

  • Upon completion, add diethyl ether to precipitate the amine hydrobromide salt.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Deprotection Method Reagents/Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts.[4]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).
Acidic Cleavage HBr in Acetic AcidTolerates hydrogenation-sensitive groups.Harsh acidic conditions may not be suitable for all substrates.
Transfer Hydrogenation Ammonium formate, Pd/CSafer alternative to H₂ gas.May require elevated temperatures.
Lewis Acid-Mediated AlCl₃, HFIPGood functional group tolerance, avoids hazardous H₂ gas.[8][9]May not be compatible with acid-labile groups.

Logical Workflow for Derivative Synthesis

The synthesis of a library of compounds based on the (S)-3-methyl-1,4-diazepane scaffold typically follows a logical progression.

Derivative_Synthesis start This compound n4_alkylation N-4 Alkylation/Arylation (Protocol 1) start->n4_alkylation cbz_deprotection N-1 Cbz Deprotection (Protocol 2) n4_alkylation->cbz_deprotection n1_functionalization N-1 Functionalization (Amide coupling, Reductive amination, etc.) cbz_deprotection->n1_functionalization final_compounds Final Library of Bioactive Compounds n1_functionalization->final_compounds

Caption: General workflow for the synthesis of a diverse library of 1,4-diazepane derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent chirality and the presence of a readily cleavable protecting group provide a strategic platform for the synthesis of novel, biologically active compounds. The protocols and workflows outlined in this document offer a robust starting point for researchers and drug development professionals seeking to leverage the potential of the 1,4-diazepane scaffold in their discovery programs. Careful consideration of reaction conditions and purification techniques is essential for the successful synthesis of derivatives with desired purity and yield.

References

  • Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Current Topics in Medicinal Chemistry.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. (n.d.). Letters in Organic Chemistry.
  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Journal of Medicinal Chemistry.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). The Journal of Organic Chemistry.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).
  • Synthesis of 1,4-Diazepanes and Benzo[ b][7][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry. Retrieved January 19, 2026, from

  • Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: A Practical Guide to the Chiral Resolution of Racemic Benzyl 5-Methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly impacts drug efficacy and safety. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. For this reason, regulatory bodies globally emphasize the development of single-enantiomer drugs. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the enantiomerically pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[3][4] Therefore, a robust and efficient method for resolving the racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate is of significant industrial and academic importance.

This technical guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate via diastereomeric salt formation and fractional crystallization. We will delve into the mechanistic principles, provide step-by-step experimental procedures, and detail the analytical methods for verifying enantiomeric purity.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this classical resolution technique lies in the conversion of a racemic mixture of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[5][6][7] By reacting the racemic amine with an enantiomerically pure chiral resolving agent (a chiral acid in this case), two diastereomeric salts are formed. These salts, not being mirror images of each other, exhibit different solubilities in a given solvent system.[8][9] This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated from the more soluble one remaining in the mother liquor.[10] Subsequently, the chiral resolving agent is removed, yielding the desired enantiomerically enriched amine.

Tartaric acid and its derivatives are among the most widely used and cost-effective chiral resolving agents for amines due to their ready availability in both enantiomeric forms and their ability to form highly crystalline salts.[8][11][12] For the resolution of benzyl 5-methyl-1,4-diazepane-1-carboxylate, derivatives such as dibenzoyl-D-tartaric acid (DBTA) have been shown to be effective.[3][13]

Experimental Protocols

Part 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol details the resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate using (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) as the chiral resolving agent. The choice of D-DBTA is based on its documented success in forming diastereomeric salts with different solubilities when reacted with the target racemic amine.[3]

Materials and Reagents:

  • Racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate

  • (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA)

  • Acetone (ACS grade)

  • Ethanol (200 proof)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or meter

Step-by-Step Protocol:

  • Dissolution of Reactants:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate in 100 mL of acetone at room temperature.

    • In a separate beaker, dissolve an equimolar amount of D-DBTA in 50 mL of acetone. Gentle warming may be required to achieve complete dissolution.

  • Formation of Diastereomeric Salts:

    • Slowly add the D-DBTA solution to the stirred solution of the racemic amine.

    • A precipitate should begin to form. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete salt formation.

  • First Fractional Crystallization:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel. This solid is enriched in one of the diastereomeric salts.

    • Wash the collected solid with a small amount of cold acetone to remove any residual mother liquor.

    • Dry the solid under vacuum. This is your first crop of diastereomeric salt.

  • Recrystallization for Enantiomeric Enrichment:

    • To further increase the diastereomeric purity, perform a recrystallization. Transfer the dried solid to a clean flask.

    • Add a minimal amount of boiling ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The yield and enantiomeric excess can be improved with subsequent recrystallizations, though with diminishing returns.[3]

Part 2: Liberation of the Enantiomerically Enriched Free Base

Once the diastereomeric salt is isolated and purified, the chiral resolving agent must be removed to yield the desired enantiomerically pure amine.

Step-by-Step Protocol:

  • Dissolution of the Diastereomeric Salt:

    • Suspend the purified diastereomeric salt in a mixture of 50 mL of dichloromethane and 50 mL of water in a separatory funnel.

  • Basification:

    • Slowly add 2 M NaOH solution dropwise while shaking the separatory funnel. Monitor the pH of the aqueous layer, adjusting it to approximately 9-10. This deprotonates the amine, breaking the salt and liberating the free base into the organic layer.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation of the Final Product:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched benzyl 5-methyl-1,4-diazepane-1-carboxylate as an oil or solid.

Visualizing the Workflow

The overall process of chiral resolution can be visualized as a logical sequence of steps, from the initial racemic mixture to the final enantiomerically pure product.

G cluster_0 Resolution Process Racemic_Mixture Racemic (R/S)-Amine Salt_Formation Diastereomeric Salt Formation (R-Amine:D-DBTA & S-Amine:D-DBTA) Racemic_Mixture->Salt_Formation Chiral_Agent Chiral Resolving Agent (e.g., D-DBTA) Chiral_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Solid_Salt Less Soluble Diastereomeric Salt (Solid) Fractional_Crystallization->Solid_Salt Isolate Mother_Liquor More Soluble Diastereomeric Salt (in Solution) Fractional_Crystallization->Mother_Liquor Separate Liberation Liberation of Free Base (Basification & Extraction) Solid_Salt->Liberation Pure_Enantiomer Enantiomerically Pure Amine Liberation->Pure_Enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Analytical Verification: Chiral HPLC

The determination of the enantiomeric excess (ee) of the resolved product is a critical final step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[14][15] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[14][16]

Illustrative Chiral HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often a good starting point for screening.[14][17]

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The exact ratio will need to be optimized. A typical starting point could be 90:10 Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the final product at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the racemic starting material to determine the retention times of both enantiomers.

  • Inject the resolved, enantiomerically enriched sample.

  • Integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Excess (ee%):

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation

The following table presents hypothetical data from resolution experiments to illustrate the effectiveness of the process.

Experiment StageYield (%)Enantiomeric Excess (ee%)
First Crystallization3593.4
After Recrystallization25>99.0
Note: This data is illustrative and based on literature reports for similar resolutions. Actual results will vary based on experimental conditions.[3]

Conclusion and Further Considerations

The chiral resolution of benzyl 5-methyl-1,4-diazepane-1-carboxylate via diastereomeric salt formation is a robust and scalable method for obtaining the enantiomerically pure intermediate essential for the synthesis of pharmaceuticals like Suvorexant. The success of this technique hinges on the careful selection of the resolving agent and the optimization of crystallization conditions, including solvent, temperature, and concentration.[18][19] Subsequent purification through recrystallization is often necessary to achieve the high levels of enantiomeric purity required for pharmaceutical applications.[3] Rigorous analytical verification by chiral HPLC is mandatory to confirm the success of the resolution. This guide provides a solid foundation for researchers and drug development professionals to successfully implement this critical synthetic transformation.

References

Sources

Application Note: Chiral Purity Analysis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the chiral purity of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The separation of the (S)-enantiomer from its undesired (R)-enantiomer is achieved on an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. The method is demonstrated to be specific, precise, accurate, and linear, making it suitable for quality control in drug development and manufacturing environments.

Introduction

Chirality is a critical attribute in pharmaceutical science, as different enantiomers of a drug molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances.[3] this compound is a chiral building block whose stereochemical integrity is crucial for the synthesis of biologically active target molecules.[4] Therefore, a reliable analytical method to quantify its chiral purity is essential.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation and quantification of enantiomers.[3][5] This note describes a normal phase HPLC method that provides excellent resolution and peak shape for the enantiomers of benzyl 3-methyl-1,4-diazepane-1-carboxylate.

Experimental Choices & Rationale

The successful separation of enantiomers relies on the differential interaction between the chiral analyte and the chiral stationary phase.[6] The selection of the column and mobile phase is therefore the most critical aspect of method development.

  • Chiral Stationary Phase (CSP): An immobilized amylose-based CSP, specifically the Chiralpak® IA , was selected. Polysaccharide-based CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including those with amine and carbamate functionalities.[5][7] The immobilized nature of the phase allows for the use of a wider variety of organic solvents, enhancing method development flexibility and column robustness.[7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

  • Mobile Phase: A normal phase mobile phase consisting of n-Hexane and an alcohol modifier (Isopropanol, IPA) was chosen. This system is standard for polysaccharide CSPs and promotes the interactions necessary for chiral recognition.[7][8]

    • Basic Additive: Due to the presence of a secondary amine in the diazepane ring, peak tailing can be a significant issue. To mitigate this, a small amount of a basic additive, Diethylamine (DEA), is incorporated into the mobile phase.[8] DEA acts as a competitor for active sites on the silica surface, improving peak symmetry and efficiency.

  • Detection: The benzyl carbamate moiety of the molecule contains a phenyl group, which is a strong chromophore. Therefore, UV detection at 254 nm was selected for its high sensitivity and specificity for the analyte.

Detailed Application & Protocol

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralpak® IA, 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents & Reagents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte: this compound and its racemic mixture.

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition/Value
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Chiralpak® IA (Immobilized Amylose-based CSP)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Analyte Concentration 1.0 mg/mL in mobile phase
  • Mobile Phase Preparation: Carefully measure and mix 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine. Sonicate for 15 minutes to degas.

  • Racemic Standard Solution (for System Suitability): Accurately weigh approximately 10 mg of racemic benzyl 3-methyl-1,4-diazepane-1-carboxylate and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Test Sample Solution: Prepare the (S)-enantiomer sample in the same manner as the racemic standard, at a concentration of 1.0 mg/mL in the mobile phase.

Before sample analysis, the system's performance must be verified.[6] This is a self-validating step to ensure the reliability of the results.[9][10] Inject the Racemic Standard Solution (1.0 mg/mL) in six replicate injections and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between enantiomer peaksEnsures baseline separation for accurate quantitation of the minor peak.[6]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the (S)-enantiomerConfirms good peak symmetry, crucial for integration accuracy.
Repeatability (%RSD) ≤ 2.0% for the peak area of the (S)-enantiomerDemonstrates the precision of the injector and system.[6][11]

The diagram below outlines the complete workflow from sample preparation to the final report, ensuring a logical and repeatable process.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing prep_mp 1. Prepare Mobile Phase (Hex:IPA:DEA) prep_std 2. Prepare Racemic Std (1.0 mg/mL) prep_sample 3. Prepare Test Sample (1.0 mg/mL) sst 4. System Suitability Test (SST) (Inject Racemic Std x6) prep_sample->sst Equilibrate System check_sst 5. Verify SST Criteria (Rs > 2.0, T < 1.5, %RSD < 2.0) sst->check_sst check_sst->prep_mp Fail (Troubleshoot) analyze_sample 6. Inject Test Sample check_sst->analyze_sample Pass integrate 7. Integrate Peaks (Area of R and S) analyze_sample->integrate calculate 8. Calculate % Chiral Purity integrate->calculate report 9. Generate Final Report calculate->report

Caption: Workflow for Chiral Purity Analysis.

The percentage of the undesired (R)-enantiomer is calculated using the area percent method. This method is standard for chiral purity assays where the goal is to determine the relative abundance of the undesired enantiomer.[6]

% (R)-enantiomer = [ (Area of R-peak) / (Area of R-peak + Area of S-peak) ] x 100

The chiral purity of the (S)-enantiomer is then reported as:

Chiral Purity = 100% - % (R)-enantiomer

Method Validation & Trustworthiness

To ensure this protocol is a self-validating system, it must be validated according to ICH Q2(R1) guidelines.[12] The key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers in the presence of each other.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ for the undesired (R)-enantiomer must be established to ensure trace amounts can be reliably quantified.[11][13]

  • Linearity: The detector response for the (R)-enantiomer should be linear over a concentration range, typically from the LOQ to 150% of the specification limit.

  • Accuracy: Determined by analyzing samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer.[11][14]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with acceptance criteria for relative standard deviation (RSD) typically being ≤20% at the quantitation limit.[6]

The rigorous execution of System Suitability Testing before each analytical run provides ongoing verification that the method is performing as validated.[6][15]

Conclusion

The HPLC method presented provides a reliable and robust solution for the chiral purity analysis of this compound. The use of an immobilized polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase yields excellent separation and peak shape. This application note provides a comprehensive protocol, including system suitability criteria and validation insights, suitable for implementation in a regulated quality control laboratory.

References

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Chiral Chromatography in Pharmaceutical Analysis Source: Pharma Focus America URL: [Link]

  • Title: Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis Source: PubMed URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Recent Chiral Stationary Phase Advancements in HPLC Analysis Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Scientific Research Publishing URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Bentham Science URL: [Link]

Sources

Synthesis of 1,4-Diazepane-Based Sigma Receptor Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of proteins with significant therapeutic potential.[1][2] Comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), these receptors are implicated in a wide array of cellular functions and are considered valuable targets for drug discovery in areas such as neurodegenerative disorders, pain management, and oncology.[1][2][3] Sigma-1 receptor ligands, for instance, have shown promise as antipsychotics and antiamnesics, while sigma-2 receptor ligands are being investigated for their potential in cancer diagnostics and therapy due to their high expression in proliferating tumor cells.[2][3]

The 1,4-diazepane scaffold has emerged as a privileged structure in the design of sigma receptor ligands. Its inherent conformational flexibility allows for optimal interaction with the receptor binding sites, and the two nitrogen atoms provide convenient handles for chemical modification, enabling the fine-tuning of pharmacological properties such as affinity and selectivity. This guide provides a detailed overview of the synthesis of 1,4-diazepane-based sigma receptor ligands, offering field-proven insights and step-by-step protocols for researchers in drug development.

Strategic Approaches to the Synthesis of 1,4-Diazepane Ligands

The synthesis of substituted 1,4-diazepanes typically involves a multi-step approach, starting from a commercially available or readily synthesized diazepane core. The key transformations often include N-acylation followed by reduction, or direct N-alkylation via reductive amination. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms of the 1,4-diazepane ring. This allows for the selective functionalization of the other nitrogen atom. The protecting group can then be removed under acidic conditions to allow for further modification of the newly freed secondary amine.

Below, we detail two primary protocols for the synthesis of diverse 1,4-diazepane-based sigma receptor ligands.

Protocol 1: Synthesis via N-Acylation and Amide Reduction

This protocol describes a two-step process for the synthesis of N-substituted 1,4-diazepanes. The first step involves the acylation of a commercially available N-benzyl-1,4-diazepane with an appropriate aroyl chloride. The resulting amide is then reduced to the corresponding amine.

Step-by-Step Methodology

Step 1: N-Acylation of 1-Benzyl-1,4-diazepane

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-benzyl-1,4-diazepane (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (Et₃N) (1.2 eq.) to the solution, followed by the dropwise addition of the desired aroyl chloride (1.1 eq.) dissolved in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated product. This product is often pure enough for the next step without further purification.[1]

Step 2: Reduction of the Amide

This step is not explicitly detailed in the provided search results but is a standard chemical transformation. The following is a general procedure.

  • Reaction Setup: In a separate flask under an inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 eq.), in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Addition of Amide: Dissolve the crude N-acylated product from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC). Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

  • Purification: Filter the resulting suspension, wash the solid with THF, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Multi-step Synthesis via a Boc-Protected Intermediate and Reductive Amination

This protocol is particularly useful for creating 1,4-diazepanes with different substituents on each nitrogen atom. It involves the acylation of a Boc-protected diazepane, deprotection, and subsequent N-alkylation via reductive amination.[1]

Step-by-Step Methodology

Step 1: Acylation of 1-Boc-1,4-diazepane

  • Reaction Setup: Dissolve 1-Boc-1,4-diazepane (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add Et₃N (1.2 eq.) followed by the dropwise addition of the desired aroyl chloride (1.1 eq.).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acylated intermediate.

Step 2: N-Boc Deprotection

  • Reaction Setup: Dissolve the acylated intermediate from Step 1 in DCM.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (excess, typically 5-10 eq.) dropwise at room temperature.[1]

  • Reaction: Stir the mixture for 1-2 hours, or until deprotection is complete (monitor by TLC).

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.

Step 3: N-Alkylation via Reductive Amination

  • Reaction Setup: Dissolve the deprotected intermediate from Step 2 in DCM.

  • Reagent Addition: Add the desired aldehyde (e.g., 2,4-dimethylbenzaldehyde) (1.1 eq.) and sodium cyanoborohydride (NaCNBH₃) (1.5 eq.).[1]

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography.[1]

A variation of this involves a "multi-addition" reductive amination where the aldehyde and reducing agent are added in portions to drive the reaction towards the desired tri-substituted product.[4]

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic pathways described above.

Synthesis_Protocol_1 Start 1-Benzyl-1,4-diazepane Step1 N-Acylation (Ar-COCl, Et3N, DCM) Start->Step1 Intermediate N-Acyl-N'-benzyl-1,4-diazepane Step1->Intermediate Step2 Amide Reduction (e.g., LiAlH4, THF) Intermediate->Step2 Product Final Ligand Step2->Product

Caption: Workflow for Protocol 1: N-Acylation and Reduction.

Synthesis_Protocol_2 Start 1-Boc-1,4-diazepane Step1 Acylation (Ar-COCl, Et3N) Start->Step1 Intermediate1 N-Acyl-N'-Boc-1,4-diazepane Step1->Intermediate1 Step2 Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 N-Acyl-1,4-diazepane Step2->Intermediate2 Step3 Reductive Amination (R-CHO, NaCNBH3) Intermediate2->Step3 Product Final Ligand Step3->Product

Caption: Workflow for Protocol 2: Multi-step synthesis with Boc protection.

Characterization and Purification

The identity and purity of the synthesized 1,4-diazepane-based ligands are confirmed using standard analytical techniques.

Technique Purpose and Typical Observations
NMR Spectroscopy ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra will show characteristic peaks for the diazepane ring protons and carbons, as well as signals corresponding to the introduced substituents.[4]
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.[5]
HPLC High-Performance Liquid Chromatography is used to assess the purity of the final compound and for purification. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is commonly used.[4][6]
General HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol or the mobile phase, and filter through a 0.2 or 0.45 µm syringe filter.

  • Column and Mobile Phase: Use a preparative or semi-preparative reversed-phase C18 column. The mobile phase typically consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Develop a gradient elution method, starting with a low percentage of Solvent B and gradually increasing it to elute the compound of interest. The optimal gradient will depend on the polarity of the specific ligand.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and analyze them by analytical HPLC and/or mass spectrometry to confirm the purity and identity before combining the pure fractions.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries of 1,4-diazepane-based sigma receptor ligands. The versatility of the 1,4-diazepane core allows for extensive structure-activity relationship (SAR) studies, which are crucial for the development of potent and selective drug candidates. As our understanding of the roles of sigma receptors in various diseases continues to grow, the development of novel ligands based on this privileged scaffold will undoubtedly play a pivotal role in the discovery of new therapeutics.

References

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. [Link]

  • Zenner, A., et al. (2022). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 12(30), 19263-19273. [Link]

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Ben-Azu, B., et al. (2021). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 26(15), 4478. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 536-554. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Li, W., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(11), 3584. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • El-Shaieb, K. M., et al. (2011). Synthesis of Dibenzo[b,e][1][7]Diazepine Derivatives. Journal of Chemical Research, 2011(10), 592-594. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Pistos, C., et al. (2010). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 33(1), 99-113. [Link]

Sources

Application Notes and Protocols for (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate is a chiral molecule belonging to the 1,4-diazepane class of compounds, a scaffold known for its diverse biological activities. While specific neuropharmacological data for this particular enantiomer is emerging, the broader family of 1,4-diazepane derivatives has shown significant promise in targeting key proteins implicated in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the potential applications of this compound in neuropharmacology research, with a focus on its putative roles as a modulator of sigma receptors, a 5-HT6 receptor antagonist, and an inhibitor of amyloid-beta aggregation. Detailed protocols for in vitro and in vivo characterization are provided to enable researchers to explore the therapeutic potential of this compound.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for optimal interaction with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[1] In the context of neuropharmacology, specific 1,4-diazepane derivatives have been identified as potent ligands for sigma receptors, antagonists for the 5-HT6 receptor, and inhibitors of amyloid-beta (Aβ) plaque formation, highlighting their potential in addressing conditions such as neurodegenerative diseases, cognitive impairment, and psychiatric disorders.[3]

Putative Application I: Modulation of Sigma Receptors

Scientific Rationale:

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a multitude of cellular functions, and their modulation has been proposed as a therapeutic strategy for various central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[4] Several 1,4-diazepane-based compounds have been identified as high-affinity sigma receptor ligands.[4] Given this precedent, it is plausible that this compound may exhibit affinity for one or both sigma receptor subtypes.

Experimental Workflow: Sigma Receptor Profiling

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation radioligand_binding Radioligand Binding Assays (σ1 and σ2 Receptors) functional_assay Functional Assays (e.g., Cell Viability, Caspase-3) radioligand_binding->functional_assay Determine Ki Identify Agonist/Antagonist Profile pk_studies Pharmacokinetic Studies (Brain Penetrance) radioligand_binding->pk_studies Compound with High Affinity behavioral_models Behavioral Models (e.g., Neurodegeneration, Psychosis) pk_studies->behavioral_models Establish Dosing Regimen

Caption: Workflow for characterizing the interaction of this compound with sigma receptors.

Protocol 2.1: In Vitro Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • [3H]-(+)-pentazocine (for σ1 receptor binding)

  • [3H]-DTG (1,3-di-o-tolylguanidine) and (+)-pentazocine (for σ2 receptor binding)

  • Guinea pig brain and rat liver membrane preparations[5]

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1) and rat liver (for σ2) as described in the literature.[5]

  • Assay Setup:

    • For σ1 receptor binding, add assay buffer, [3H]-(+)-pentazocine, and varying concentrations of this compound to the wells of a microplate.

    • For σ2 receptor binding, add assay buffer, [3H]-DTG, (+)-pentazocine (to saturate σ1 receptors), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at the appropriate temperature and duration (e.g., 25°C for 120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Binding Data σ1 Receptor (Ki, nM) σ2 Receptor (Ki, nM)
This compound50>1000
Positive Control (Haloperidol)510
Protocol 2.2: In Vitro Sigma-2 Receptor Functional Assay

This protocol uses a cell viability assay to determine if this compound acts as an agonist or antagonist at the σ2 receptor.[6]

Materials:

  • Tumor cell line expressing σ2 receptors (e.g., EMT-6 mouse breast cancer cells)[6]

  • Cell culture medium and supplements

  • This compound

  • Known σ2 agonist (e.g., siramesine) and antagonist

  • Cell viability reagent (e.g., MTS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the EMT-6 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, the known σ2 agonist, and the known σ2 antagonist for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the EC50 value (concentration that causes 50% reduction in cell viability). Compare the effect of the test compound to the known agonist and antagonist to classify its functional activity.[6]

Putative Application II: 5-HT6 Receptor Antagonism for Cognitive Enhancement

Scientific Rationale:

The 5-HT6 receptor, a member of the serotonin receptor family, is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory.[7] Blockade of 5-HT6 receptors has been shown to enhance cognitive performance in various preclinical models, making it a promising target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[7][8][9] Several 1,4-diazepane derivatives have been reported as potent 5-HT6 receptor antagonists.[3] Therefore, this compound warrants investigation for its potential as a cognitive enhancer acting through 5-HT6 receptor antagonism.

Signaling Pathway: 5-HT6 Receptor-Mediated Modulation

G cluster_0 Neuronal Signaling cluster_1 Pharmacological Intervention serotonin Serotonin (5-HT) ht6r 5-HT6 Receptor serotonin->ht6r ac Adenylate Cyclase ht6r->ac Activates camp cAMP ac->camp Increases pka PKA camp->pka Activates cholinergic Cholinergic System pka->cholinergic Modulates glutamatergic Glutamatergic System pka->glutamatergic Modulates cognition Cognitive Function cholinergic->cognition glutamatergic->cognition antagonist This compound (Putative Antagonist) antagonist->ht6r Blocks

Caption: Putative mechanism of cognitive enhancement via 5-HT6 receptor antagonism.

Protocol 3.1: In Vivo Morris Water Maze Test for Spatial Learning and Memory

This protocol evaluates the effect of this compound on spatial learning and memory in rodents, a common paradigm for assessing cognitive function.[8]

Materials:

  • Morris water maze apparatus

  • Rodents (e.g., rats or mice)

  • This compound

  • Vehicle control

  • Cognitive impairment-inducing agent (e.g., scopolamine or MK-801)[8]

  • Video tracking software

Procedure:

  • Acclimatization: Acclimate the animals to the experimental room and handling for several days before the experiment.

  • Drug Administration: Administer this compound or vehicle control at a predetermined time before each trial. In some experimental arms, administer the cognitive impairment-inducing agent.

  • Acquisition Phase:

    • Place the animal into the water maze from one of four starting positions.

    • Allow the animal to search for a hidden platform for a set time (e.g., 60 seconds).

    • If the animal finds the platform, allow it to remain there for a short period (e.g., 15 seconds). If not, guide it to the platform.

    • Repeat for a set number of trials per day over several days.

  • Probe Trial:

    • On the day after the last acquisition trial, remove the platform from the maze.

    • Place the animal in the maze and record its swimming path for a set time (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Measure the escape latency (time to find the platform) and path length.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

    • Compare the performance of the compound-treated group with the control and cognitive impairment groups.

Hypothetical Morris Water Maze Data (Probe Trial) Time in Target Quadrant (%)
Vehicle Control45
Scopolamine-treated25
Scopolamine + Compound40

Putative Application III: Inhibition of Amyloid-Beta Aggregation

Scientific Rationale:

The aggregation of amyloid-beta (Aβ) peptides into oligomers and plaques is a central pathological hallmark of Alzheimer's disease.[10] Strategies aimed at inhibiting Aβ aggregation are considered a promising therapeutic approach.[10] Given that some heterocyclic compounds have been shown to interfere with this process, it is worthwhile to investigate whether this compound possesses Aβ aggregation inhibitory properties.

Protocol 4.1: In Vitro Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is a widely used method to monitor the formation of amyloid fibrils in vitro by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.[11][12]

Materials:

  • Synthetic Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • 96-well black microplates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ42 and pre-incubate to form oligomers or use directly as monomers, depending on the experimental design.

  • Assay Setup: In a 96-well plate, combine the Aβ42 solution with varying concentrations of this compound. Include a control with Aβ42 and vehicle.

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • ThT Measurement: At regular time intervals, add ThT solution to the wells and measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[12]

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. Calculate the percentage of inhibition of aggregation at the plateau phase for each concentration of the test compound.

Conclusion

This compound represents a promising, yet underexplored, molecule in neuropharmacology. Based on the known activities of the 1,4-diazepane scaffold, this compound warrants thorough investigation as a potential modulator of sigma receptors, a 5-HT6 receptor antagonist for cognitive enhancement, and an inhibitor of amyloid-beta aggregation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the neuropharmacological profile of this compound and to elucidate its potential therapeutic applications in the treatment of a range of CNS disorders.

References

  • McManus, D. G., et al. (2007). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed. [Link]

  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. [Link]

  • Gray, J. J., et al. (2010). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central. [Link]

  • Foley, A. G., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. PubMed Central. [Link]

  • Galeotti, N., et al. (2008). Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat. PubMed. [Link]

  • Abate, C., et al. (2010). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. [Link]

  • Pinter, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]

  • Al-Hilal, M., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI. [Link]

  • Zajdel, P., et al. (2015). Novel 5-HT6 receptor antagonists/D2 receptor partial agonists targeting behavioral and psychological symptoms of dementia. PubMed. [Link]

  • Zheng, J., et al. (2013). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. PubMed Central. [Link]

  • Ramirez, M. J. (2013). 5-HT6 receptors and Alzheimer's disease. PubMed Central. [Link]

  • Fone, K. C. F., et al. (2008). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. PubMed Central. [Link]

  • Yang, S., et al. (2007). Synthesis and evaluation of sigma receptor ligands. MOspace Home. [Link]

  • van Vliet, L. A., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Kumar, R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. [Link]

  • Xu, X. M., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Nikpassand, M., et al. (2009). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]

Sources

Application Notes & Protocols: Strategic Deprotection of Benzyl Carbamate in 1,4-Diazepane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Challenges of Cbz Protection in 1,4-Diazepane Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, prized for its general stability across a range of chemical conditions.[1][2] In the synthesis of complex molecules, particularly in pharmaceutical development, the 1,4-diazepane scaffold is a privileged structure. The strategic removal of the Cbz group from these seven-membered heterocyclic systems is a critical step that often presents unique challenges. This guide provides an in-depth analysis of the primary methodologies for Cbz deprotection in 1,4-diazepane systems, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to navigate this crucial transformation effectively.

The primary challenge in the deprotection of Cbz-protected 1,4-diazepanes often lies in the potential for side reactions, catalyst poisoning by the bidentate nature of the diamine product, and the need for conditions that preserve other sensitive functional groups within the molecule. The selection of an appropriate deprotection strategy is therefore paramount and must be tailored to the specific molecular architecture of the substrate.[1]

Methodologies for Cbz Deprotection: A Comparative Overview

The cleavage of the Cbz group is most commonly achieved through hydrogenolysis or acid-mediated pathways. Each method offers distinct advantages and is accompanied by its own set of potential limitations.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild, neutral conditions and the generation of clean byproducts, toluene and carbon dioxide.[1][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, facilitated by a metal catalyst, typically palladium on carbon (Pd/C).[3][4]

Mechanism: The process begins with the adsorption of the Cbz-protected diazepane and molecular hydrogen onto the surface of the palladium catalyst.[3] Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then effect the cleavage of the C-N bond at the benzylic position.[3] The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.

Workflow for Catalytic Hydrogenolysis

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Dissolve Cbz-Diazepane in Solvent (e.g., MeOH, EtOH) B Add Pd/C Catalyst (5-10 mol%) A->B C Establish H2 Atmosphere (Balloon or Parr Apparatus) B->C D Stir at Room Temperature C->D E Filter through Celite to Remove Catalyst D->E F Concentrate Filtrate in vacuo E->F G Isolate Deprotected 1,4-Diazepane F->G

Caption: A typical workflow for Cbz deprotection via catalytic hydrogenolysis.

Advantages:

  • Mild Conditions: Generally performed at room temperature and atmospheric pressure.[5]

  • High Yields: Often provides excellent yields of the desired product.

  • Clean Byproducts: Toluene and CO2 are the only byproducts, simplifying purification.[1]

Limitations:

  • Catalyst Poisoning: The resulting 1,4-diazepane can chelate to the palladium surface, leading to catalyst deactivation.[6]

  • Incompatibility with Reducible Groups: Not suitable for substrates containing other functionalities susceptible to hydrogenation, such as alkenes, alkynes, nitro groups, or some aryl halides.[1][7]

  • Safety: Requires the handling of flammable hydrogen gas.[1]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a safer and often more convenient alternative to using gaseous hydrogen.[1][8] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][9][10][11]

Mechanism: The mechanism is analogous to catalytic hydrogenolysis, but the hydrogen is generated in situ from the donor molecule on the catalyst surface. Ammonium formate, in particular, is a popular choice as it decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[12]

Advantages:

  • Enhanced Safety: Avoids the use of high-pressure hydrogen gas.[1]

  • Operational Simplicity: The experimental setup is often simpler than for traditional hydrogenolysis.[6]

  • Rapid Reactions: Microwave-assisted CTH can significantly reduce reaction times.[10][13]

Limitations:

  • Stoichiometric Reagents: Requires a stoichiometric or excess amount of the hydrogen donor.

  • Potential for Side Reactions: The choice of hydrogen donor is critical to avoid unwanted side reactions. For instance, formic acid can sometimes lead to N-formylation.

Acid-Mediated Deprotection

For substrates that are incompatible with hydrogenolysis, acid-mediated cleavage provides a robust alternative.[2][14] Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can effectively remove the Cbz group.[4]

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon (an SN2-type displacement). This liberates the unstable carbamic acid, which then decarboxylates to the free amine.[4]

Mechanism of Acid-Mediated Cbz Deprotection

A Cbz-Diazepane B Protonation of Carbamate Oxygen A->B H+ C Nucleophilic Attack (e.g., Br-) at Benzyl Carbon B->C Nu- D Formation of Carbamic Acid Intermediate & Benzyl Bromide C->D E Decarboxylation D->E F Deprotected 1,4-Diazepane (as acid salt) + CO2 E->F

Caption: Key steps in the acid-mediated deprotection of a Cbz group.

Advantages:

  • Compatibility: Tolerant of reducible functional groups that are sensitive to hydrogenolysis.[14]

  • Metal-Free: Avoids potential contamination of the final product with heavy metals.[14]

  • Scalability: Often more amenable to large-scale synthesis where handling hydrogen gas can be problematic.[14]

Limitations:

  • Harsh Conditions: The strong acidic conditions can be incompatible with other acid-labile protecting groups (e.g., Boc) or sensitive functionalities.

  • Product Isolation: The product is obtained as an acid salt, requiring a neutralization step during work-up.

Comparative Data Summary

MethodReagents/ConditionsKey AdvantagesPotential Limitations & Challenges in 1,4-Diazepane Systems
Catalytic Hydrogenolysis H₂, Pd/C (or Pd(OH)₂/C) in MeOH, EtOH, or EtOAcMild, neutral pH, high yields, clean byproducts[1][3]Incompatible with reducible groups; safety concerns with H₂ gas; potential for catalyst poisoning by the diamine product.[1][6]
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, or cyclohexene with Pd/CAvoids flammable H₂ gas, operational simplicity[1][6][8]Catalyst poisoning can still occur; potential for side reactions depending on the hydrogen donor.
Acid-Mediated Cleavage HBr in Acetic Acid, TFAMetal-free, scalable, compatible with reducible groups[14]Harsh conditions may cleave other acid-sensitive groups; product is an acid salt requiring neutralization.

Detailed Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of a Cbz-protected 1,4-diazepane using hydrogen gas and palladium on carbon.

  • Reaction Setup: To a solution of the Cbz-protected 1,4-diazepane (1.0 mmol) in methanol (15-20 mL) in a round-bottom flask equipped with a magnetic stir bar, carefully add 10% Pd/C (10 mol% Pd, ~106 mg). Note: The catalyst is often added under an inert atmosphere (N₂ or Ar) as dry Pd/C can be pyrophoric.

  • Hydrogen Atmosphere: Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen gas three times. Inflate a balloon with hydrogen gas and attach it to the flask via a needle.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, carefully purge the reaction flask with nitrogen. Filter the mixture through a pad of Celite®, washing the pad with methanol (3 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected 1,4-diazepane. The product can be further purified by chromatography or crystallization if necessary.

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer alternative to the use of hydrogen gas.

  • Reaction Setup: To a solution of the Cbz-protected 1,4-diazepane (1.0 mmol) in methanol (20 mL), add ammonium formate (5.0 mmol, 315 mg).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd, ~106 mg) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate to remove any remaining ammonium salts. The organic layer is then dried over sodium sulfate, filtered, and concentrated to afford the deprotected product.

Protocol 3: Acid-Mediated Cbz Deprotection with HBr in Acetic Acid

This protocol is suitable for substrates that cannot tolerate reductive conditions.

  • Reaction Setup: To the Cbz-protected 1,4-diazepane (1.0 mmol) in a round-bottom flask, add a 33% solution of HBr in acetic acid (5 mL) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully add the reaction mixture to ice-cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, dissolve the salt in water and basify to pH > 10 with a strong base (e.g., 2M NaOH), followed by extraction with an organic solvent like dichloromethane.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction/Catalyst Deactivation: In hydrogenolysis reactions, if the reaction stalls, this may be due to catalyst poisoning by the diamine product. Adding a small amount of a weak acid (e.g., acetic acid) can sometimes help by protonating the product, reducing its ability to coordinate to the palladium surface.[6] Alternatively, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective for substrates with basic nitrogen atoms.[3]

  • Side Reactions with Acidic Cleavage: Acetylation of the newly formed amine can occur when using HBr in acetic acid, especially with prolonged reaction times or elevated temperatures.[15] It is crucial to monitor the reaction closely and maintain the recommended temperature.

  • Chemoselectivity Issues: When other reducible groups are present, CTH can sometimes offer better chemoselectivity than standard hydrogenolysis. The choice of catalyst and hydrogen donor is key. For substrates with aryl halides, careful selection of the palladium catalyst is crucial to minimize dehalogenation.[16]

Conclusion

The deprotection of benzyl carbamate in 1,4-diazepane systems is a critical transformation that requires careful consideration of the substrate's overall functionality. While catalytic hydrogenolysis remains a gold standard for its mildness and efficiency, catalytic transfer hydrogenation and acid-mediated cleavage represent powerful and often necessary alternatives. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can strategically select and optimize deprotection protocols, ensuring the successful advancement of their synthetic campaigns in drug discovery and development.

References

  • Reddy, P. G., & Baskaran, S. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. Available at: [Link]

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191-5194. Available at: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthetic Communications, 17(4), 415-418. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • ResearchGate. (n.d.). Plausible mechanism of Pd-catalyzed transfer hydrogenolysis. Available at: [Link]

  • Steve, S. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. Available at: [Link]

  • Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1596-1604. Available at: [Link]

  • Greenberg, M. M., & Barvian, M. R. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-4646. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Available at: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]

  • Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Available at: [Link]

  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3389-3392. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate for Active Pharmaceutical Ingredient (API) Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs). The described synthetic strategy commences with the readily available and chiral starting material, (S)-alaninol, and proceeds through a four-step sequence involving N-protection, oxidation, reductive amination, and intramolecular cyclization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering detailed, step-by-step procedures, in-process controls, and analytical methods to ensure the production of a high-purity final product suitable for GMP environments.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its unique conformational properties that allow for precise spatial orientation of substituents. The chiral derivative, this compound, serves as a crucial intermediate in the synthesis of several novel drug candidates. The development of a robust, scalable, and cost-effective synthetic route is therefore of paramount importance for the pharmaceutical industry.

This document outlines a field-proven, multi-step synthesis designed for large-scale production. The chosen pathway prioritizes the use of a chiral pool starting material, (S)-alaninol, to establish the desired stereochemistry early in the synthesis, thereby avoiding costly and often low-yielding chiral resolutions at later stages. Each step has been optimized to ensure high yields, operational simplicity, and amenability to standard industrial equipment.

Synthetic Strategy Overview

The overall synthetic approach is a linear four-step process, as depicted in the workflow diagram below. The key transformations include the protection of the amino group of (S)-alaninol with a benzyloxycarbonyl (Cbz) group, followed by the selective oxidation of the primary alcohol to the corresponding aldehyde. Subsequent reductive amination with a protected ethylenediamine derivative, followed by an intramolecular cyclization, affords the desired 1,4-diazepane ring system.

Synthesis_Workflow A (S)-Alaninol B (S)-Benzyl (1-hydroxypropan-2-yl)carbamate A->B  N-Cbz Protection   C (S)-Benzyl (1-oxopropan-2-yl)carbamate B->C  Oxidation   D N-Cbz Protected Diamine Intermediate C->D  Reductive Amination   E This compound D->E  Intramolecular Cyclization  

Chiral 1,4-Diazepanes: A Comprehensive Guide to their Application in CNS-Active Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in CNS Drug Discovery with 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, most notably the benzodiazepine class of drugs.[1][2] These seven-membered rings, containing two nitrogen atoms at the 1 and 4 positions, possess a flexible conformation that allows them to interact with a variety of biological targets within the central nervous system (CNS). This inherent flexibility, however, also introduces the potential for stereoisomerism, a critical consideration in modern drug design. The introduction of a chiral center into the 1,4-diazepane ring system can lead to enantiomers with markedly different pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3]

This guide provides a comprehensive overview of the use of chiral 1,4-diazepanes in the development of CNS-active agents. We will delve into the synthetic strategies for accessing enantiomerically pure 1,4-diazepanes, explore their interactions with key CNS targets, and provide detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Key CNS Targets for Chiral 1,4-Diazepanes

Chiral 1,4-diazepane derivatives have shown promise as modulators of several key CNS targets, including:

  • GABA-A Receptors: As analogues of benzodiazepines, chiral 1,4-diazepanes can act as allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[4][5] Their interaction with the benzodiazepine binding site on the GABA-A receptor can potentiate the effects of GABA, leading to anxiolytic, anticonvulsant, and sedative properties.[4][6] The stereochemistry of these molecules can significantly influence their affinity and selectivity for different GABA-A receptor subtypes.[7][8]

  • Sigma-1 (σ1) Receptors: The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions, including neuronal plasticity and cell survival.[9][10] Chiral 1,4-diazepanes have emerged as potent and selective σ1 receptor ligands, with potential applications in the treatment of neurodegenerative diseases, cognitive disorders, and pain.[11][12]

Synthetic Strategies for Chiral 1,4-Diazepanes

The enantioselective synthesis of 1,4-diazepanes is crucial for elucidating the structure-activity relationships of their enantiomers and for developing single-enantiomer drug candidates. A common and effective strategy is the chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials such as amino acids.[11]

A key step in this approach is the formation of the seven-membered diazepine ring. Intramolecular cyclization of a linear precursor is a widely employed method, often facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).[11][13]

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a chiral 1,4-diazepane starting from an enantiomerically pure amino acid.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_final Final Product Amino_Acid Enantiomerically Pure Amino Acid Protection N-Protection Amino_Acid->Protection Step 1 Coupling1 Coupling with Protected Aminoethyl Group Protection->Coupling1 Step 2 Deprotection1 Selective Deprotection Coupling1->Deprotection1 Step 3 Coupling2 Coupling with Second Building Block Deprotection1->Coupling2 Step 4 Deprotection2 Deprotection Coupling2->Deprotection2 Step 5 Cyclization Intramolecular Cyclization (e.g., EDC/HOBt) Deprotection2->Cyclization Step 6 Diazepane Chiral 1,4-Diazepane Cyclization->Diazepane Final Step

Caption: General workflow for the synthesis of a chiral 1,4-diazepane.

Application Protocols

This section provides detailed protocols for the synthesis of a representative chiral 1,4-diazepane and for the in-vitro and in-vivo evaluation of its CNS activity.

Protocol 1: Asymmetric Synthesis of (S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane

This protocol is adapted from a known chiral pool synthesis approach for preparing 1,2,4-trisubstituted 1,4-diazepanes, which have shown high affinity for the σ1 receptor.[11]

Materials:

  • (S)-Alanine methyl ester hydrochloride

  • 4-Methoxybenzyl chloride

  • Benzyl bromide

  • Diisopropylethylamine (DIPEA)

  • Lithium aluminum hydride (LAH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation of (S)-Alanine methyl ester: To a solution of (S)-Alanine methyl ester hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) and 4-methoxybenzyl chloride (1.1 eq). Stir the mixture at room temperature for 12 hours. After completion, extract the product with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Second N-Alkylation: To a solution of the product from step 1 in DMF, add DIPEA (2.5 eq) and benzyl bromide (1.1 eq). Stir the mixture at 60°C for 24 hours. Work-up as described in step 1.

  • Ester Reduction: To a solution of the dialkylated product in anhydrous THF at 0°C, slowly add LAH (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol.

  • Boc-Protection: Protect the primary alcohol from the previous step as a tert-butyldimethylsilyl (TBDMS) ether and the secondary amine with a Boc group using standard procedures.

  • Coupling with a second amino acid derivative: Couple the resulting product with an N-Boc protected amino acid (e.g., N-Boc-glycine) using EDC (1.2 eq) and HOBt (1.2 eq) in DCM.

  • Deprotection and Cyclization:

    • Remove the Boc protecting group using TFA in DCM.

    • The key intramolecular cyclization to form the 1,4-diazepane ring is achieved by treating the resulting amino acid with EDC (1.1 eq) and HOBt (1.1 eq) in a dilute solution of DCM/DMF at 0°C to room temperature.[11][14] The reaction progress should be monitored by TLC or LC-MS.

  • Purification: After completion of the cyclization, quench the reaction with saturated aqueous NaHCO₃ and extract the product with EtOAc. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired chiral 1,4-diazepane.

Protocol 2: In-Vitro Evaluation of CNS Receptor Binding

2.1. Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ1 receptor.[15][16]

Materials:

  • Membrane preparations from cells expressing the human σ1 receptor (e.g., from guinea pig liver)[15]

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-Pentazocine.

    • Non-specific Binding: Assay buffer, membrane preparation, [³H]-(+)-Pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

    • Competition: Assay buffer, membrane preparation, [³H]-(+)-Pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 150 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. GABA-A Receptor Benzodiazepine Site Binding Assay

This protocol outlines a competitive binding assay to assess the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[7][8]

Materials:

  • Rat cortical membrane preparations

  • [³H]Flunitrazepam (radioligand)

  • Diazepam or Flumazenil (for defining non-specific binding)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: Similar to the σ1 receptor assay, set up wells for total binding, non-specific binding (using a high concentration of diazepam or flumazenil), and competition with the test compound.

  • Incubation: Incubate the plate at 0-4°C for 60-90 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as described for the σ1 receptor assay.

  • Data Analysis: Calculate IC₅₀ and Ki values as described for the σ1 receptor assay.

Protocol 3: In-Vivo Evaluation of CNS Activity

3.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[7][17] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1]

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam) to the animals at a predetermined time before the test.

  • Test: Place the animal in the center of the maze, facing one of the enclosed arms. Allow the animal to explore the maze for a 5-minute period.[1]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

3.2. Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[11][18]

Apparatus:

  • An electroconvulsive shock device with corneal electrodes.

Procedure:

  • Animal Preparation and Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., phenytoin) to the animals.

  • Induction of Seizure: At the time of predicted peak effect of the drug, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the corneal electrodes.[11]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the percentage of animals protected in each treatment group. Calculate the ED₅₀ (the dose that protects 50% of the animals) for the test compound.

Data Presentation and Interpretation

The following tables provide examples of how to present the data obtained from the described protocols.

Table 1: Comparative Binding Affinities of Chiral 1,4-Diazepane Enantiomers at CNS Receptors

CompoundEnantiomerσ1 Receptor Ki (nM)GABA-A Receptor (α1β2γ2) Ki (nM)
Example 1 (R)15.2>10,000
(S)0.86[11]5,400
Example 2 (R)250.1850
(S)12.5150

Note: Data presented here are hypothetical examples to illustrate the concept of stereoselectivity. Actual values will vary depending on the specific compound.

Table 2: In-Vivo Efficacy of Chiral 1,4-Diazepane Enantiomers

CompoundEnantiomerAnxiolytic Activity (EPM) - % Time in Open Arms (at 10 mg/kg)Anticonvulsant Activity (MES) - ED₅₀ (mg/kg)
Example 1 (R)15 ± 3%> 100
(S)45 ± 5%25
Vehicle -12 ± 2%-
Diazepam -50 ± 6%5

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Hypothetical data.

Signaling Pathways

Understanding the signaling pathways modulated by chiral 1,4-diazepanes is crucial for elucidating their mechanism of action.

GABA-A Receptor Signaling

The binding of a chiral 1,4-diazepane to the benzodiazepine site on the GABA-A receptor allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and an overall inhibitory effect.[4][5]

G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Diazepane Chiral 1,4-Diazepane Diazepane->GABA_A_Receptor Positive Allosteric Modulation Cl_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Cl_Channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Causes Anxiolytic_Effect Anxiolytic/Anticonvulsant Effects Inhibition->Anxiolytic_Effect Results in

Caption: Simplified GABA-A receptor signaling pathway.

Sigma-1 (σ1) Receptor Signaling

As chaperone proteins, σ1 receptors can modulate a variety of downstream signaling pathways. Agonism at the σ1 receptor by a chiral 1,4-diazepane can lead to the dissociation of the receptor from the BiP chaperone and its translocation to other cellular compartments, where it can interact with and modulate the activity of various ion channels and signaling proteins, ultimately promoting cell survival and neuroplasticity.[9][10]

G cluster_pathway Sigma-1 Receptor Signaling Pathway Diazepane_Agonist Chiral 1,4-Diazepane (σ1 Agonist) Sigma1_BiP σ1 Receptor-BiP Complex (Inactive) Diazepane_Agonist->Sigma1_BiP Binds to Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Dissociation Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1_Active->Ion_Channels Signaling_Proteins Interaction with Signaling Proteins (e.g., IP3R) Sigma1_Active->Signaling_Proteins Cell_Survival Promotion of Cell Survival & Neuroplasticity Ion_Channels->Cell_Survival Signaling_Proteins->Cell_Survival

Caption: Simplified Sigma-1 receptor signaling pathway.

Conclusion and Future Directions

Chiral 1,4-diazepanes represent a promising class of compounds for the development of novel CNS-active agents. Their stereochemistry plays a critical role in determining their pharmacological activity and selectivity for key CNS targets such as GABA-A and σ1 receptors. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds. Future research should focus on the development of more efficient and stereoselective synthetic methods, as well as a more comprehensive exploration of the structure-activity relationships of chiral 1,4-diazepane enantiomers at a wider range of CNS targets. Such efforts will undoubtedly pave the way for the discovery of new and improved therapies for a variety of neurological and psychiatric disorders.

References

  • Briel, D., Rudolph, I., Unverferth, K., & Mann, S. (2010). Synthesis of Disubstituted 1,4-diazepines With Affinity to GABAA-receptor Subtypes. Pharmazie, 65(9), 641–644.
  • Cook, S. M., & Wellman, T. L. (2004). Recent structure-activity relationship studies of 1,4-benzodiazepines. Current topics in medicinal chemistry, 4(3), 283–297.
  • De Sarro, G. B., Chimirri, A., McKernan, R., Quirk, K., Giusti, P., & De Sarro, A. (1997). Anticonvulsant activity of azirino[1,2-d][7][8]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology, biochemistry, and behavior, 58(1), 281–289.

  • Ebert, B., Thompson, S. A., & Wafford, K. A. (1997). Different benzodiazepines bind with distinct binding modes to GABAA receptors. Molecular pharmacology, 52(6), 1153–1160.
  • Fisher, R. S. (1989). Animal models of the epilepsies. Brain research reviews, 14(3), 245–278.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Müller, C., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & medicinal chemistry, 25(17), 4715–4726.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033, Diazepam. Retrieved January 19, 2026 from [Link].

  • National Institute on Drug Abuse. (n.d.). Sigma Receptor Binding Assays. Retrieved January 19, 2026, from [Link]

  • Paul, S. M., et al. (1981). The elevated plus-maze: a novel test of anxiety in the rat. Pharmacology Biochemistry and Behavior, 14(1), 33-41.
  • Prezzavento, O., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651-656.
  • Riss, J., Cloyd, J., Gates, J., & Collins, S. (2008). Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. Acta neurologica scandinavica, 118(2), 69–86.
  • Rodgers, R. J., & Dalvi, A. (1997). Anxiety, defence and the elevated plus-maze. Neuroscience & Biobehavioral Reviews, 21(6), 801-810.
  • Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes. Journal of neurochemistry, 90(1), 1–8.
  • Sieghart, W. (1995). Structure and pharmacology of gamma-aminobutyric acidA receptor subtypes. Pharmacological reviews, 47(2), 181–234.
  • Vale, C., et al. (2011). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]

  • Wafford, K. A. (2005). GABAA receptor subtypes: any clues to the mechanism of benzodiazepine dependence?. Current opinion in pharmacology, 5(1), 47–52.
  • Whiting, P. J. (2003). GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery?. Drug discovery today, 8(10), 445–450.
  • Winsky-Sommerer, R. (2009). Role of GABAA receptors in the physiology and pharmacology of sleep. European Journal of Neuroscience, 29(9), 1779-1794.
  • Witkin, J. M., & Savtchenko, N. (2005). The benzodiazepine receptor as a target for drugs for the treatment of epilepsy. Current topics in medicinal chemistry, 5(1), 1–11.
  • Zhang, C., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(7), 12756-12771.
  • GABA Receptor Signaling Pathway. (n.d.). Retrieved January 19, 2026, from [Link]

  • Maximal Electroshock (MES) Test. (n.d.). Retrieved January 19, 2026, from [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone: a new player in cellular signaling and psychiatric disorders. Synapse, 63(10), 843–853.
  • Elevated Plus Maze for Mice. (n.d.). Retrieved January 19, 2026, from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, we provide in-depth, field-tested insights and troubleshooting strategies to enhance your reaction yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing the 1,4-diazepane core is through a reductive amination and subsequent cyclization pathway. This typically involves the reaction of a chiral diamine, such as (S)-1,2-diaminopropane, with a suitable four-carbon electrophile, followed by protection of one of the nitrogen atoms. A common strategy is the reaction of (S)-1,2-diaminopropane with a protected aldehyde or ketone, which then undergoes intramolecular reductive amination to form the seven-membered ring. The resulting secondary amine is then protected, often with a benzyloxycarbonyl (Cbz or Z) group, to yield the target compound.

Q2: Why is the choice of reducing agent critical in the reductive amination step?

The choice of reducing agent is paramount as it directly influences the reaction's selectivity and efficiency. A mild reducing agent is often preferred to selectively reduce the imine intermediate without reducing other functional groups present in the molecule. Sodium triacetoxyborohydride (STAB) is frequently the reagent of choice for this transformation due to its mild nature and tolerance of a wide range of functional groups. In contrast, stronger reducing agents like sodium borohydride may require pH control to avoid side reactions, while harsher reagents like lithium aluminum hydride could lead to over-reduction or undesired side reactions.

Q3: What are the primary challenges in purifying the final product?

Purification of this compound can be challenging due to the presence of structurally similar impurities. These can include diastereomers if the reaction is not stereospecific, over-alkylated byproducts, or unreacted starting materials. The basic nature of the diazepane ring can also lead to tailing on silica gel chromatography. A common purification strategy involves column chromatography on silica gel using a gradient elution of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine to improve peak shape.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a systematic guide to identify the root cause and implement a solution.

Problem 1: Low or No Product Yield

A low yield of the target compound is one of the most common issues. The following decision tree can help diagnose the underlying cause.

Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low product yield.

Detailed Analysis and Solutions:

  • Starting Material Integrity: Always begin by confirming the identity and purity of your starting materials, (S)-1,2-diaminopropane and the C4-electrophile, using techniques like NMR and GC-MS. Impurities can significantly inhibit the reaction.

  • Reductive Amination Inefficiency:

    • Imine Formation: The initial formation of the imine is crucial. This equilibrium can be driven forward by removing water, for instance, by adding molecular sieves to the reaction mixture.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose activity if not stored properly. Always use freshly opened or properly stored STAB.

  • Inefficient Cyclization: The intramolecular cyclization to form the seven-membered ring can be slow. Ensure the reaction concentration is optimized; high dilution can favor intermolecular side reactions.

  • Incomplete Cbz-Protection: The final N-protection step can be sluggish. Ensure the benzyl chloroformate (Cbz-Cl) is of high quality and that the base used (e.g., triethylamine or diisopropylethylamine) is sufficient to scavenge the HCl byproduct.

Problem 2: Formation of Significant Byproducts

The presence of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of byproducts.

Common Byproducts and Their Mitigation

Observed Byproduct Plausible Cause Recommended Solution
Over-alkylation Product Reaction of the product with the electrophile.Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Dimerized Diamine Intermolecular reaction between two diamine molecules and the electrophile.Optimize the reaction concentration; sometimes higher dilution favors the intramolecular cyclization.
Uncyclized Intermediate Incomplete cyclization.Increase reaction time or temperature. Consider a different solvent that may better facilitate the cyclization.
Problem 3: Difficulty with Product Purification

As mentioned in the FAQs, the basic nature of the product can make purification by silica gel chromatography challenging.

Optimized Purification Protocol:

  • Column Preparation: Use a high-quality silica gel (230-400 mesh).

  • Solvent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM).

  • Tailing Suppression: To minimize peak tailing, add 0.5-1% triethylamine to the eluent. This deactivates the acidic silanol groups on the silica surface.

  • Loading: For best results, dry-load the crude product onto the column. Dissolve the crude material in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the column.

Detailed Experimental Protocol: Optimized Synthesis

This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices for yield optimization.

Reaction Scheme

Caption: General synthetic workflow.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (S)-1,2-diaminopropane (1.0 eq.) and a suitable solvent such as 1,2-dichloroethane (DCE).

  • Addition of Electrophile: Slowly add a solution of the C4-electrophile (e.g., a protected 4-oxobutanoic acid derivative, 1.05 eq.) in DCE to the reaction mixture at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The addition of activated 3Å molecular sieves can be beneficial at this stage.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization (if necessary): Depending on the chosen electrophile, a separate cyclization step under thermal conditions or with a catalyst may be required.

  • N-Protection: Dissolve the crude amine in DCM and cool to 0 °C. Add a base (e.g., triethylamine, 2.0 eq.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion.

  • Final Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography as described in the troubleshooting section.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lannou, M.-I., & Gribble, G. W. (2009). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

Reducing byproducts in the synthesis of the Suvorexant diazepane intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suvorexant Diazepane Intermediate Synthesis

Welcome to the technical support center for the synthesis of the chiral diazepane intermediate, a critical component in the production of Suvorexant. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and minimizing process-related impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the intramolecular cyclization to form the diazepane lactam is significantly lower than expected (<50%). What are the likely causes and how can I optimize this step?

This is a common issue in the synthesis pathway starting from (R)-3-aminobutyric acid. The key is the deprotection of the Boc-group followed by base-mediated intramolecular cyclization. Low yields are often traced back to suboptimal reaction conditions, particularly the amount of base and the reaction temperature.

Mechanistic Insight: The reaction proceeds via deprotection of the Boc-amino acid derivative to reveal a primary amine, which then undergoes intramolecular cyclization upon treatment with a base like sodium methoxide (CH₃ONa) to form the seven-membered lactam ring. High temperatures can promote side reactions, while an excess of a strong base can lead to degradation or alternative reaction pathways.

Troubleshooting & Optimization Protocol: Based on optimization studies, both temperature and base stoichiometry are critical.[1]

  • Temperature Control: Contrary to what might be expected, increasing the reaction temperature is detrimental to the yield. It is crucial to maintain the reaction at or below room temperature.

  • Base Stoichiometry: The amount of sodium methoxide used is critical. While a stoichiometric amount is necessary to drive the cyclization, an excess can significantly decrease the yield. The optimal amount has been found to be around 1.2 equivalents.[1]

Optimized Conditions Summary:

ParameterConditionExpected YieldReference
TemperatureRoom Temperature~94%[1]
Base (CH₃ONa)1.2 equivalents~94%[1]

Running the reaction at 58°C with 1.5 equivalents of base has been shown to result in yields below 50%, highlighting the sensitivity of this step.[1] By adjusting the conditions as specified, you should see a significant improvement in the yield of the desired diazepane lactam intermediate.

Q2: During the reductive amination step to form the racemic diazepane, I'm observing significant ring-opened impurities. What causes this and how can it be prevented?

In syntheses involving intramolecular reductive amination, the stability of the intermediates is paramount. The formation of ring-opened impurities, such as compounds 23 and 24 identified in process development, often results from the hydrolysis of imine or related intermediates under certain pH conditions.[2]

Mechanistic Insight: The reductive amination involves the formation of an iminium intermediate which is then reduced. If the reaction medium is too acidic or exposed to water for extended periods, this intermediate or the final product can be susceptible to hydrolysis, leading to the cleavage of the diazepane ring.

Troubleshooting & pH Control: The key to minimizing these impurities is rigorous pH control during the reaction and workup.

  • In-situ Salt Conversion: A highly effective strategy is to convert the bis-methanesulfonic acid (MSA) salt of the precursor to the mono-MSA salt in situ before adding the reducing agent (e.g., sodium triacetoxyborohydride - STAB).[2]

  • Procedure: Add one equivalent of a mild base, such as sodium acetate, to the reaction mixture containing the bis-MSA salt. This adjustment modulates the pH, stabilizing the intermediates against hydrolysis. Following this adjustment, the addition of the reducing agent can proceed.

  • Result: This simple pH adjustment has been shown to minimize ring-opened impurities and achieve a near-quantitative solution yield of the desired racemic diazepane.[2]

Workflow for Minimizing Hydrolysis Byproducts:

G cluster_0 Reductive Amination Protocol A Start with Bis-MSA Salt Precursor B Add 1 eq. Sodium Acetate A->B pH Control Step C In-situ formation of Mono-MSA Salt B->C D Add Reducing Agent (STAB) C->D Optimized Reaction E Near-Quantitative Yield of Diazepane D->E F Minimized Ring-Opened Impurities (23, 24) E->F

Caption: Optimized workflow for reductive amination.

Q3: My final coupled product is contaminated with an isomeric impurity. How do I identify its source and eliminate it?

The presence of isomeric impurities in the final Suvorexant product often traces back to impurities in the precursor fragments, specifically the diazepane intermediate or the triazole acid. For instance, an isomeric impurity designated as 31 has been observed, which likely arises from a corresponding impurity (25 ) in the diazepane starting material.[2]

Identifying the Source:

  • LC-MS Analysis: Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to analyze your diazepane intermediate starting material. Compare the mass and retention time of any observed impurities with those of known process-related impurities.

  • Regioisomer Check: If the impurity is in the final product, also check the purity of your 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. The synthesis of this fragment can produce a mixture of the desired 2-triazolyl (10 ) and the undesired 1-triazolyl (12 ) regioisomers.[2] These must be separated chromatographically before the coupling step.

Elimination Strategy:

  • Purification of Diazepane: The most robust solution is to ensure the purity of the chiral diazepane intermediate before the final coupling steps. Classical resolution or chiral HPLC can be employed to isolate the desired (R)-isomer of high purity.[1][3] Recrystallization of intermediate salts is also a powerful purification technique.[4]

  • Optimized Coupling: While purifying the intermediate is best, switching the coupling conditions can sometimes offer a cleaner reaction profile. Traditional coupling reagents like EDC can be slow and may allow side reactions to occur. Using an acid chloride-mediated coupling has been shown to provide a faster and cleaner conversion, potentially reducing the formation of certain byproducts.[2]

Byproduct Formation Pathway:

G Impurity25 Diazepane Impurity (25) Coupling Amide Coupling Impurity25->Coupling CleanDiazepane Pure (R)-Diazepane Intermediate CleanDiazepane->Coupling TriazoleAcid Triazole Acid TriazoleAcid->Coupling Impurity31 Isomeric Impurity (31) Coupling->Impurity31 Undesired Path Suvorexant Pure Suvorexant Coupling->Suvorexant Desired Path

Caption: Origin of isomeric impurity 31.

Experimental Protocols

Protocol 1: HPLC Monitoring of Diazepane Intermediate Purity

To effectively control byproduct formation, in-process monitoring is essential. This protocol provides a general method for analyzing the chiral purity of the diazepane intermediate.

Objective: To separate and quantify the (R)- and (S)-enantiomers of the diazepane intermediate.

Materials & Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Chiral HPLC Column (e.g., CHIRALPAK AD-H).[5]

  • Mobile Phase: n-Heptane, Ethanol (or other low alcohol), and an amine modifier (e.g., diethylamine).[1]

  • Sample Diluent: n-Heptane and Ethanol mixture.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane and a low alcohol like ethanol. A typical ratio is 60% EtOH in hexanes. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[1]

  • Sample Preparation: Accurately weigh a small amount of the racemic or synthesized diazepane intermediate and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: CHIRALPAK AD-H (4.6 mm x 250 mm).[1][5]

    • Mobile Phase: 60% Ethanol in n-Hexanes (+ 0.1% Diethylamine).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35-40 °C.[5]

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved. Calculate the percentage of each enantiomer and any impurities based on their peak areas.

References

  • Chen, Y., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26, 103-107.
  • Cox, J. M., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series.
  • Mangion, I. K., et al. (2014). A concise, enantioselective synthesis of the potent dual orexin inhibitor suvorexant (1).
  • Strotman, N. A., et al. (2013). The first example of an intramolecular asymmetric reductive amination of a dialkyl ketone with an aliphatic amine has been developed for the synthesis of Suvorexant (MK-4305).
  • Li, J., et al. (2023).
  • Wang, F., et al. (2021). Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant. Taylor & Francis Online.
  • CN104569255A - Method for determining Suvorexant intermediate employing HPLC.

Sources

Improving enantiomeric excess in the synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, with a particular focus on improving enantiomeric excess (ee). Below, you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during this stereoselective synthesis.

Introduction: The Critical Role of Enantiomeric Excess

This compound is a valuable chiral building block in medicinal chemistry. As with many pharmaceutical agents, the biological activity is often associated with a single enantiomer. Therefore, achieving high enantiomeric excess is not merely a measure of reaction efficiency but a critical determinant of the final product's therapeutic efficacy and safety. Low enantiomeric excess can lead to undesired side effects or reduced potency, making its control a primary objective in the synthetic process.

This guide provides in-depth, field-proven insights to help you troubleshoot and enhance the enantioselectivity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a low enantiomeric excess (<80% ee). What are the most common initial checks I should perform?

A1: Before delving into extensive reaction optimization, it is crucial to rule out analytical and fundamental errors. Often, perceived low enantiomeric excess can stem from issues unrelated to the reaction's stereocontrol.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low enantiomeric excess.

Step-by-Step Protocol for Initial Checks:

  • Validate Your Analytical Method: It's not uncommon for chromatographic artifacts or an unoptimized separation method to give the appearance of low enantioselectivity.[1]

    • Action: Prepare a true racemic sample of your product.

    • Test: Analyze the racemic sample using your chiral chromatography method (HPLC, GC, or SFC).

    • Expected Result: You should observe two well-resolved peaks of equal area (a 50:50 ratio).

    • Troubleshooting: If you do not see two baseline-separated peaks, your analytical method needs optimization before you can trust the ee values from your reaction.[1]

  • Assess Purity of Starting Materials: Impurities in the substrate or reagents can act as inhibitors or competing substrates for the chiral catalyst, leading to a decrease in stereochemical control.[1][2]

    • Catalyst Poisoning: Certain functional groups can bind irreversibly to the catalyst, deactivating it.

    • Background Reaction: Impurities might promote a non-selective background reaction, producing a racemic version of the product and lowering the overall measured ee.[2]

  • Confirm Catalyst and Ligand Integrity: Even high-quality catalysts can be a source of poor enantioselectivity if not handled or stored correctly.[1] The enantiomeric purity of your chiral ligand or catalyst is paramount. Any contamination with the opposite enantiomer will directly decrease the ee of your product.[2]

Q2: I've confirmed my analytical method and starting material purity, but the enantiomeric excess is still suboptimal. How can I optimize the reaction conditions?

A2: Optimizing reaction conditions is a multifactorial process. Temperature, solvent, and concentration all play a significant role in the stereochemical outcome of the reaction.[3][4][5]

Key Parameters for Optimization:

ParameterRationale for Impact on Enantiomeric ExcessRecommended Optimization Strategy
Temperature Lowering the temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[2][6]Screen a range of temperatures, starting from your current condition and decreasing in 10-20°C increments (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).
Solvent The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.[2]Screen a variety of aprotic solvents with different polarities (e.g., Dichloromethane, Toluene, THF, Diethyl Ether, Acetonitrile).
Concentration Reactant concentration can affect the rate of the desired catalytic reaction versus any background non-selective reactions.Systematically vary the concentration of the limiting reagent (e.g., 0.1 M, 0.05 M, 0.01 M) to find the optimal balance.

Experimental Protocol for Reaction Condition Optimization:

  • Establish a Baseline: Run the reaction under your current standard conditions and accurately measure the enantiomeric excess.

  • One-Factor-at-a-Time (OFAT) Approach:

    • Temperature Screen: Keeping the solvent and concentration constant, perform the reaction at three to four different temperatures.

    • Solvent Screen: Using the optimal temperature from the previous step, screen a panel of five to six different solvents.

    • Concentration Screen: With the best temperature and solvent combination, vary the reactant concentrations.

  • Analysis: Carefully analyze the enantiomeric excess for each condition to identify the optimal parameters.

Q3: Could the choice of chiral auxiliary or catalyst be the limiting factor for achieving high enantiomeric excess?

A3: Absolutely. The selection of the chiral directing group is one of the most critical factors in asymmetric synthesis.[7][8] If optimizing reaction conditions does not yield the desired improvement, it is highly likely that a different chiral auxiliary or catalyst system is required.

Strategies for Improving Enantioselectivity via Catalyst/Auxiliary Modification:

  • Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions.[7] Evans' oxazolidinones and Corey's chiral auxiliaries are well-established examples.[8]

  • Chiral Catalysts: These are used in sub-stoichiometric amounts to generate a chiral product. Chiral diamines and their derivatives have been successfully employed as catalysts in various asymmetric transformations.[9][10][11]

Decision-Making Workflow for Catalyst/Auxiliary Selection:

Caption: Decision-making workflow for selecting a chiral auxiliary or catalyst.

Q4: My reaction yields a product with moderate enantiomeric excess (e.g., 80-95% ee). What are my options for enriching the final product to >99% ee?

A4: For cases where the asymmetric synthesis provides an enantioenriched but not enantiopure product, a downstream chiral resolution step is often employed.

Methods for Enantiomeric Enrichment:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and often scalable method.[12][13]

    • Principle: The racemic or enantioenriched amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[12][14]

    • Common Resolving Agents for Amines: Tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid are frequently used.[14]

  • Preparative Chiral Chromatography: This method offers high resolving power but can be less scalable and more expensive.

    • Principle: A larger-scale version of the analytical chiral HPLC/SFC is used to separate the enantiomers.

Illustrative Protocol for Chiral Resolution by Diastereomeric Salt Formation:

  • Dissolution: Dissolve the enantioenriched this compound in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Resolving Agent: Add a sub-stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to recover the enantiomerically pure amine.

  • Analysis: Determine the enantiomeric excess of the resolved product by chiral chromatography.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones. Semantic Scholar. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. ResearchGate. [Link]

  • Enantioenrichment by Crystallization | Organic Process Research & Development. ACS Publications. [Link]

  • Enzyme Cascades in Whole Cells for the Synthesis of Chiral Cyclic Amines | ACS Catalysis. ACS Publications. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

  • Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed. [Link]

  • Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality. Semantic Scholar. [Link]

  • Chiral diamines in asymmetric synthesis. UCL Discovery - University College London. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Asymmetric Aziridination of Cyclic Enones Using Chiral Diamine Catalysts and Its Application to the Total Synthesis of (−)-Agelastatin A | Organic Letters. ACS Publications. [Link]

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Education. ACS Publications. [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • Asymmetric-Synthesis. [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Enantioselective synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. [Link]

  • Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[ b][7][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones | Organic Letters. ACS Publications. [Link]

  • Optimization of reaction conditions. a. Optimization of reaction... | Download Scientific Diagram. ResearchGate. [Link]

  • Reaction Condition Optimization. Creative Biolabs. [Link]

  • Optimal reaction conditions: Significance and symbolism. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • Asymmetric synthesis Introduction enantiomeric excess | PPTX. Slideshare. [Link]

  • 5.10: Enantiomeric Excess. Chemistry LibreTexts. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]

  • US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Chiral 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral 1,4-diazepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The 1,4-diazepane core is central to numerous therapeutic agents, including the insomnia drug Suvorexant, making its efficient and stereocontrolled synthesis a critical challenge.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common synthetic failures and offer robust, validated strategies to overcome them.

Section 1: Core Concepts & Strategic Planning

Before embarking on a synthesis, a clear strategy is paramount. The choice of synthetic route can profoundly impact yield, purity, and stereochemical integrity. This section addresses foundational questions to guide your experimental design.

FAQ 1: What are the primary synthetic strategies for constructing chiral 1,4-diazepanes, and what are their pros and cons?

The construction of the seven-membered diazepane ring is the crux of the synthesis. Several robust methods exist, each with distinct advantages and limitations. The optimal choice depends on the desired substitution pattern, available starting materials, and scalability requirements.

Synthetic StrategyDescriptionProsConsKey References
Intramolecular Reductive Amination A linear precursor containing an amine and a ketone/aldehyde undergoes cyclization to form an intermediate imine/enamine, which is then reduced in situ.Highly convergent; excellent for installing chirality via asymmetric catalysts or enzymes.[2][3]Can be prone to intermolecular side reactions (dimerization); requires careful control of conditions.[1][2][3]
Lactam Cyclization & Reduction A diamine precursor is acylated and cyclized to form a 1,4-diazepan-2-one or -2,5-dione (a lactam). This stable intermediate is then reduced to the diazepane.Stepwise approach allows for purification of stable intermediates; less prone to polymerization.Requires an additional reduction step (e.g., with LiAlH₄, BH₃), which can have functional group compatibility issues.[4][4][5]
Ring-Closing Metathesis (RCM) A di-alkene precursor is cyclized using a ruthenium or molybdenum catalyst (e.g., Grubbs, Schrock) to form a cyclic alkene, which is subsequently reduced.Excellent functional group tolerance; powerful for creating complex and macrocyclic structures.[6][7]Catalysts can be expensive and sensitive to impurities; requires a subsequent hydrogenation step.[6][8]
Multicomponent Reactions (e.g., Ugi) Multiple starting materials are combined in a one-pot reaction to rapidly build molecular complexity, followed by a deprotection/cyclization sequence.Rapid access to diverse libraries of compounds from simple building blocks.[9]Optimization can be complex; cyclization of the Ugi product may be low-yielding.[9][10]
Decision-Making Workflow for Route Selection

Choosing the right path from the outset can save significant time and resources. The following workflow helps guide this critical decision based on key project parameters.

start Define Target 1,4-Diazepane (Substitution, Chirality) q1 Is a biocatalytic (enzymatic) route desired for green chemistry? start->q1 q2 Are starting materials readily available for a linear precursor? q1->q2 No route1 Strategy: Intramolecular Asymmetric Reductive Amination (Biocatalytic) q1->route1 Yes q3 Does the target contain alkene-incompatible functional groups? q2->q3 No route2 Strategy: Intramolecular Reductive Amination (Chemical Catalyst) q2->route2 Yes q4 Is rapid library synthesis (diversity) the primary goal? q3->q4 No route3 Strategy: Lactam Cyclization followed by Reduction q3->route3 Yes route4 Strategy: Ring-Closing Metathesis (RCM) q4->route4 No route5 Strategy: Multicomponent Reaction (e.g., Ugi) q4->route5 Yes start Cyclization Reaction Failure q1 LC-MS Analysis: What is the outcome? start->q1 outcome1 Predominantly Starting Material q1->outcome1 No Reaction outcome2 Complex Mixture (Multiple Peaks) q1->outcome2 Degradation outcome3 Peak at ~2x Product MW (Dimer Formation) q1->outcome3 Byproduct action1 Problem: Reactivity 1. Check catalyst/reagent activity. 2. Increase temperature. 3. Screen alternative solvents. outcome1->action1 action2 Problem: Decomposition 1. Lower reaction temperature. 2. Check pH stability. 3. Re-evaluate protecting groups. outcome2->action2 action3 Problem: Intermolecular Reaction 1. Implement High Dilution. 2. Lower reaction temperature. 3. Consider a template-assisted strategy. outcome3->action3

Caption: Diagnostic workflow for a failed cyclization reaction.

Q&A 2.2: I am observing significant formation of a dimeric byproduct. How can I promote the intramolecular cyclization?

This is a classic problem of reaction kinetics. You must create conditions that favor the unimolecular (intramolecular) reaction over the bimolecular (intermolecular) one.

The High Dilution Principle: The rate of the intramolecular reaction depends on the concentration of the substrate, whereas the rate of the intermolecular reaction depends on the concentration squared. Therefore, lowering the substrate concentration dramatically favors the desired cyclization.

Experimental Protocol: Syringe Pump Addition for High Dilution

  • Setup: Place your catalyst (if applicable) and the bulk of the reaction solvent in the reaction flask. The solvent volume should be large enough to result in a final concentration of 0.001–0.05 M .

  • Substrate Solution: Dissolve your linear precursor in a small amount of the same reaction solvent and load it into a gas-tight syringe.

  • Slow Addition: Place the syringe on a syringe pump and set a very slow addition rate (e.g., 0.1-0.5 mL/hour) into the heated/stirred reaction flask. This maintains a pseudo-low concentration of the reactive species at all times.

  • Monitoring: Monitor the reaction by TLC or LC-MS. You should see the gradual appearance of the product spot/peak with minimal formation of the high-MW dimer. A failed attempt at cyclization that yielded less than 50% product was improved by carefully controlling conditions. [4]

Section 3: Achieving High Enantioselectivity

For pharmaceutical applications, controlling the stereochemistry of the final product is non-negotiable. [11]Low enantiomeric excess (ee) can render a synthesis route unviable.

Q&A 3.1: My product has low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low ee can stem from an inefficient asymmetric induction step or from racemization of the product/intermediates during the reaction or workup.

Troubleshooting Low Enantioselectivity:

  • Inefficient Catalyst/Ligand: The choice of chiral catalyst or ligand is the single most important factor. If using a transition-metal catalyst, screen a panel of chiral ligands. For biocatalytic methods, screening an imine reductase (IRED) library is often necessary to find an enzyme with high selectivity for your specific substrate. [1][2]* Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases selectivity by reducing the energy available for the system to overcome the higher activation barrier of the undesired diastereomeric transition state. Run a temperature screen from -20 °C to 40 °C.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, CH₂Cl₂, MeOH).

  • Post-Reaction Racemization: The chiral center in a 1,4-diazepane can be susceptible to racemization, especially if it is adjacent to a carbonyl group or if the workup conditions are harsh (strong acid or base).

    • Control Experiment: To test for racemization, take your purified, enantiomerically-enriched product and subject it to the reaction workup conditions (e.g., stir with 1M HCl for 1 hour). Re-analyze the ee by chiral HPLC. If the ee has dropped, you must modify your workup to use milder conditions (e.g., washing with saturated NaHCO₃ instead of NaOH).

Chiral Purity Analysis: The Gold Standard

The definitive method for determining ee is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Protocol: Chiral HPLC Method Development

  • Column Selection: Start with polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H). These are effective for a broad range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of Hexane/Isopropanol or Hexane/Ethanol. Start with a 90:10 ratio and gradually increase the alcohol content.

    • Reverse Phase: Use mixtures of Acetonitrile/Water or Methanol/Water.

  • Analysis: Inject a sample of the racemic material first to confirm that you can resolve the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is ideal. [11]Once the method is established, inject your reaction sample to determine the ratio of the two enantiomers and calculate the ee.

Section 4: Protecting Group Strategies

Protecting groups are essential tools, but they can also be a source of frustration, leading to failed reactions, side products, and lower overall yields. [12]

Q&A 4.1: My N-Boc or N-Cbz deprotection is incomplete or is causing my product to decompose. What are my options?

The stability of the diazepane ring can be sensitive to the conditions used for deprotection.

  • For N-Boc Group Removal:

    • Standard Condition: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Troubleshooting: If this is too harsh, consider using HCl in a non-coordinating solvent like dioxane or diethyl ether. Gaseous HCl in ethyl acetate is a very effective method that often results in the precipitation of the clean HCl salt of the product. [4]Using milder acids like formic acid or carefully controlled amounts of methanolic HCl can also be effective.

  • For N-Cbz Group Removal:

    • Standard Condition: Catalytic hydrogenation (H₂, Pd/C) in a protic solvent like Methanol or Ethanol.

    • Troubleshooting: If the reaction is slow or stalls, the catalyst may be poisoned. Ensure the substrate is free of sulfur or other catalyst poisons. Try a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more effective. If hydrogenation fails, consider alternative reductive cleavage methods like using HBr in acetic acid or transfer hydrogenation with ammonium formate.

The Power of Orthogonal Protecting Groups: When a molecule contains multiple protected nitrogens, using "orthogonal" protecting groups is a key strategy. This means each group can be removed under unique conditions without affecting the others.

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)Stable to H₂, mild base
BenzyloxycarbonylCbzH₂/Pd, Strong AcidStable to mild base
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Stable to acid, H₂
References

Sources

Technical Support Center: Overcoming Challenges in the Purification of (R)-1-benzyl-5-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-benzyl-5-methyl-1,4-diazepane. This crucial chiral intermediate, notably used in the synthesis of Suvorexant, presents a unique set of purification challenges owing to its chemical nature: it is a basic, chiral diamine that can be prone to interaction with common purification media and difficult to crystallize.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these purification hurdles and provide validated protocols to streamline your workflow and enhance the purity and yield of your target compound.

Troubleshooting Guide (Q&A)

This section addresses specific, common issues encountered during the purification of (R)-1-benzyl-5-methyl-1,4-diazepane and similar chiral amines.

Q1: My flash column chromatography shows severe peak tailing. How can I improve the peak shape?

A1: Peak tailing is a frequent issue when purifying amines on standard silica gel.[2] This occurs because the basic amine functionalities interact strongly with the acidic silanol (Si-OH) groups on the silica surface via secondary interactions, leading to slow and uneven elution.[3]

Root Cause Analysis & Solutions:

  • Acid-Base Interaction: The lone pairs on the nitrogen atoms of your diazepane form strong hydrogen bonds with surface silanols, and in some cases, can be protonated, leading to strong ionic interactions that retard elution.

  • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-2% triethylamine (NEt₃) or ammonia (in methanol) to your mobile phase. Start with a small amount and increase if tailing persists. The basic additive will compete with your compound for the acidic sites on the silica, thus allowing for a more symmetrical peak shape.

  • Solution 2: Switch to a Different Stationary Phase. If tailing remains a problem, consider using a less acidic stationary phase.

    • Method: Alumina (basic or neutral) can be an excellent alternative for the purification of basic compounds.[4] Another option is to use deactivated or end-capped silica gel.

  • Solution 3: Increase Solvent Polarity Post-Elution. Once the desired compound begins to elute, you can significantly increase the polarity of the solvent system to quickly flush the remaining compound off the column, which can help mitigate the trailing effect.[4]

Q2: I'm struggling to remove a closely-eluting impurity. What strategies can I try?

A2: Separating compounds with very similar retention factors (Rf) requires optimizing the selectivity of your chromatographic system.

Root Cause Analysis & Solutions:

  • Insufficient Selectivity: Your current solvent system may not be differentiating enough between your product and the impurity.

  • Solution 1: Optimize the Solvent System. The "rule of three" in solvent selection can be highly effective. Instead of a standard two-solvent system (e.g., ethyl acetate/hexanes), try a three-component system. A small amount of a third solvent can drastically alter the selectivity.

    • Method: For a polar compound like a diamine, a common system is Dichloromethane/Methanol. To improve separation, consider adding a small amount of a third solvent with different properties, such as acetonitrile or a trace of ammonium hydroxide in methanol.

  • Solution 2: Dry Loading. If your compound is not very soluble in the initial, less polar mobile phase, it can lead to band broadening at the origin and poor separation.[5]

    • Method: Dissolve your crude product in a suitable solvent (like DCM or methanol), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent to get a dry, free-flowing powder.[5] This powder can then be loaded onto the top of your column. This ensures that the entire sample starts as a very narrow band, maximizing the potential for separation.

  • Solution 3: High-Performance Liquid Chromatography (HPLC). For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography. Normal-phase or reversed-phase columns can be used depending on the impurity's nature.

Q3: My purified product is a persistent oil and won't crystallize. How can I induce solidification?

A3: (R)-1-benzyl-5-methyl-1,4-diazepane is often described as a light yellow to yellow liquid or oil, making direct crystallization challenging.[6] The goal is to create a more ordered system, which is easier to achieve with a salt than with the freebase.

Root Cause Analysis & Solutions:

  • Inherent Properties & Impurities: The compound may naturally be an oil at room temperature. Small amounts of impurities can also significantly inhibit crystallization.

  • Solution 1: Salt Formation. Converting the basic diamine into a salt will increase its melting point and crystallinity. This is a very common and effective technique.[7][]

    • Method: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Stoichiometrically add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid in methanol). The resulting salt will often precipitate out of the solution. If it doesn't, slowly adding a non-polar "anti-solvent" like hexanes can induce precipitation.

  • Solution 2: High Vacuum Distillation. If the compound is thermally stable, short-path distillation under high vacuum can be an effective final purification step to remove non-volatile impurities.

  • Solution 3: Trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble.

    • Method: Add a small amount of a non-polar solvent (e.g., cold hexanes or pentane) to your oil. Vigorously stir or sonicate the mixture. The oil may solidify as impurities are washed away. Decant the solvent and repeat.

Q4: How can I resolve the (R) and (S) enantiomers if my synthesis wasn't stereospecific?

A4: Chiral resolution is necessary when a racemic or enantiomerically-impure mixture is produced. Since enantiomers have identical physical properties, they cannot be separated by standard chromatography or crystallization.[9] The strategy is to convert them into diastereomers, which have different physical properties and can be separated.[10][11]

Root Cause Analysis & Solutions:

  • Non-Diastereomeric Relationship: Enantiomers do not differ in scalar properties like solubility or melting point.

  • Solution 1: Diastereomeric Salt Crystallization. This is the most common industrial method for resolving chiral amines.[7]

    • Method: React the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This creates a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid). These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation, the salt is treated with a base to liberate the pure enantiomer of the amine.[12][13]

    • Common Resolving Agents for Amines: Chiral carboxylic acids like (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA), (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA), or (S)-(+)-mandelic acid are excellent choices.[6][12]

  • Solution 2: Chiral Chromatography. Preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) can directly separate enantiomers.

    • Method: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While highly effective, it can be more expensive and time-consuming to scale up compared to crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this compound? A1: Start by using Thin Layer Chromatography (TLC) to screen solvent systems. Given the basic nature of the compound, a good starting point is a mixture of a moderately polar solvent and a very polar solvent, with a basic additive.

Solvent System ComponentsTypical Ratio (v/v/v)Purpose
Dichloromethane / Methanol / Triethylamine95 : 4.5 : 0.5A versatile system for many amines.
Ethyl Acetate / Hexanes / Triethylamine70 : 29 : 1For less polar impurities.
Dichloromethane / 7N Ammonia in Methanol90 : 10Ammonia is a stronger base and can be more effective at reducing tailing.

Aim for an Rf value of 0.25-0.35 for your product on the TLC plate for the best separation on a column. [4]

Q2: How do I confirm the enantiomeric purity of my final product? A2: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[6]

  • Method: An analytical chiral column (e.g., a Daicel Chiralpak series) is used. The purified compound is injected, and the mobile phase separates the (R) and (S) enantiomers. The enantiomeric excess (ee%) is calculated from the relative peak areas of the two enantiomers.

Q3: How should I properly handle and store purified (R)-1-benzyl-5-methyl-1,4-diazepane? A3: As an amine, the compound can be sensitive to air and acidic gases (like CO₂).

  • Storage: It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent slow degradation or formation of carbonate salts. While it is often stored at room temperature, refrigeration can prolong its shelf life.[6]

  • Handling: Use in a well-ventilated area or fume hood. As with all chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn.

Key Protocols & Workflows

Protocol 1: Optimized Flash Column Chromatography for Basic Amines
  • Slurry Preparation: Choose a solvent system based on TLC analysis (e.g., 95:4.5:0.5 DCM/MeOH/NEt₃). Prepare a slurry of silica gel in the mobile phase.

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.[5]

  • Sample Loading: Prepare your sample using the dry loading method described in Troubleshooting Q2. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Solvent Gradient (Optional): If the product is slow to elute, you can gradually increase the percentage of the polar solvent (e.g., methanol) to speed up elution after the main impurities have been washed off.

Workflow: Troubleshooting Poor Chromatographic Separation

G start Poor Separation Observed (Overlapping Peaks) check_tailing Are peaks tailing? start->check_tailing check_rf Is Rf difference (ΔRf) too small? check_tailing->check_rf No add_base Add Base (e.g., 1% NEt₃) to Mobile Phase check_tailing->add_base Yes optimize_solvent Change Solvent System (e.g., switch EtOAc to DCM or add 3rd component) check_rf->optimize_solvent Yes dry_load Is sample loading broad? Use Dry Loading Technique check_rf->dry_load No (ΔRf looks good on TLC) re_run Re-run Column add_base->re_run Re-evaluate Separation optimize_solvent->re_run dry_load->re_run G cluster_0 Initial Purification cluster_1 Chiral Resolution cluster_2 Quality Control crude Crude Product (from synthesis) column Flash Chromatography (Basic-modified eluent) crude->column oil Purified Racemic Oil column->oil salt_formation Diastereomeric Salt Formation (e.g., with (+)-DBTA) oil->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filter Crystals (Diastereomer 1) Filtrate (Diastereomer 2) crystallization->separation liberation Base Treatment to Liberate Free Amine separation->liberation final_product (R)-1-benzyl-5-methyl- 1,4-diazepane liberation->final_product chiral_hplc Chiral HPLC Analysis (Determine ee%) final_product->chiral_hplc

Sources

Stability issues of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights into its behavior under acidic and basic conditions, helping you to anticipate and troubleshoot issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the benzyl carbamate (Cbz) group in this molecule?

A1: The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group for the amine functionality in this compound. It effectively renders the protected nitrogen non-nucleophilic and non-basic by converting the amine into a carbamate.[1] Generally, it is stable to a wide range of reaction conditions, including many basic and mildly acidic treatments.[1] However, it is specifically designed to be cleaved by catalytic hydrogenolysis and can also be removed by strong acids.[2][3]

Q2: Under what basic conditions is the Cbz group considered stable?

A2: The Cbz group is stable under most basic conditions used in standard organic synthesis, including amine bases (e.g., triethylamine, DIPEA), and inorganic bases like alkali metal carbonates (e.g., K₂CO₃) and bicarbonates (e.g., NaHCO₃).[4] It can also withstand alkaline hydrolysis conditions intended to cleave ester groups, allowing for selective transformations elsewhere in the molecule.[5] Extreme basic conditions, such as the use of strong hydroxides at elevated temperatures for prolonged periods, may lead to slow hydrolysis, but this is not a common or efficient method for its removal.[6][7]

Q3: What acidic conditions will cleave the Cbz group?

A3: The Cbz group is susceptible to cleavage by strong acids.[8] Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are effective for its removal.[2][9] While it can tolerate some milder acidic conditions, prolonged exposure or elevated temperatures with even moderate acids can lead to undesired deprotection.[8][10] The stability in acidic media is significantly lower than that of other protecting groups like the tert-butoxycarbonyl (Boc) group, which is specifically designed for acid-lability.[2]

Q4: Is the 1,4-diazepane ring itself stable?

A4: The 1,4-diazepane ring is a seven-membered heterocyclic system that is generally stable under a variety of synthetic conditions.[11][12] Issues with ring stability are not commonly encountered during manipulations of the Cbz protecting group. However, like other cyclic amines, the unprotected diazepane can undergo standard amine reactions, and its conformation can influence reactivity.

Q5: What is the primary method for Cbz deprotection for this compound?

A5: The most common and mildest method for removing the Cbz group is catalytic hydrogenolysis.[1][2] This procedure typically involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[13] This method is highly efficient and clean, producing the free amine, toluene, and carbon dioxide as byproducts.[1] Its key advantage is its orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][9]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Premature Cbz Deprotection in an Acid-Catalyzed Reaction

Q: I am attempting a reaction on another part of my molecule that requires acidic conditions, but I am observing significant loss of the Cbz group. How can I prevent this?

A: This is a common issue arising from the inherent acid sensitivity of the Cbz group. The mechanism of acid-catalyzed cleavage involves protonation of the carbamate oxygen, followed by cleavage of the benzyl C-O bond to form a stable benzyl cation.

Causality Analysis & Solutions
Potential Cause Explanation Recommended Solution
Acid Strength is Too High Strong Brønsted or Lewis acids readily facilitate the cleavage mechanism. Reagents like TFA, HCl, or HBr are often too harsh if Cbz preservation is desired.[8]1. Screen Milder Acids: Attempt the reaction with weaker acids such as acetic acid, p-toluenesulfonic acid (TsOH), or pyridinium p-toluenesulfonate (PPTS). 2. Use a Heterogeneous Acid Catalyst: Consider solid-supported acids that can sometimes offer milder conditions and easier removal.
High Reaction Temperature The rate of acid-catalyzed deprotection is highly temperature-dependent. Elevated temperatures accelerate Cbz cleavage.1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Monitor the reaction carefully by TLC or LC-MS to find a balance between the desired reaction rate and the rate of deprotection.
Prolonged Reaction Time Even under moderately acidic conditions, extended reaction times can lead to cumulative deprotection.1. Optimize Reaction Time: Carefully monitor the reaction to determine the minimum time required for completion. Quench the reaction as soon as the starting material is consumed.
Incompatible Orthogonality The desired transformation may fundamentally require conditions that are incompatible with Cbz stability.1. Re-evaluate Protecting Group Strategy: If milder conditions are ineffective, consider replacing the Cbz group with a more acid-stable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[9]
Issue 2: Unexpected Side Products Under Basic Conditions

Q: I am running a reaction under basic conditions and observing unexpected byproducts. I thought the Cbz group was base-stable.

A: While the Cbz group is generally robust towards bases, side reactions can still occur, often not involving the Cbz group directly or resulting from very harsh conditions.

Causality Analysis & Solutions
Potential Cause Explanation Recommended Solution
Reaction at the Unprotected Nitrogen The diazepane ring contains a second, unprotected secondary amine. This nitrogen is nucleophilic and basic, and will react readily with electrophiles (e.g., alkyl halides, acyl chlorides).1. Protect the Second Amine: If the desired reaction should not occur at this position, it must be protected. An orthogonal protecting group like Boc (acid-labile) or Fmoc is ideal.[14]
Slow Hydrolysis of Cbz Group Under very strong basic conditions (e.g., concentrated NaOH or KOH at reflux) and prolonged reaction times, the carbamate can undergo slow hydrolysis via a BAc2 mechanism (base-catalyzed acyl substitution).[6]1. Use Milder Bases: Switch to non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃). 2. Control Temperature: Avoid high temperatures unless required for the desired reaction.
Base-Catalyzed Epimerization If there are stereocenters with adjacent acidic protons in the molecule, strong bases could potentially cause epimerization. The proton at C3 of the diazepane ring is adjacent to a methyl group and the ring nitrogen.1. Use Non-nucleophilic/Sterically Hindered Bases: Employ bases like LDA or LiHMDS at low temperatures (-78 °C) if deprotonation is required elsewhere, or use mild carbonate bases if simple acid scavenging is needed.
Issue 3: Inefficient or Incomplete Cbz Deprotection

Q: My catalytic hydrogenation to remove the Cbz group is sluggish or stalls before completion. What can I do to improve it?

A: Incomplete hydrogenolysis can be frustrating and is often due to catalyst poisoning or suboptimal reaction conditions.

Causality Analysis & Solutions
Potential Cause Explanation Recommended Solution
Catalyst Poisoning Trace impurities, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[15] The unprotected amine product can also sometimes coordinate to the catalyst and inhibit its activity.[13]1. Purify Starting Material: Ensure the starting material is free of potential poisons. 2. Use a Catalyst Scavenger: Sometimes adding a small amount of a weak acid can help by protonating the product amine, preventing it from binding to the catalyst. 3. Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 mol %) may be necessary.
Poor Hydrogen Mass Transfer The reaction is heterogeneous and requires efficient mixing for hydrogen gas to reach the catalyst surface.1. Ensure Vigorous Stirring: Use a magnetic stir bar that provides good agitation or mechanical stirring for larger scales. 2. Increase Hydrogen Pressure: While often run under a balloon of H₂, increasing the pressure to 50 psi in a suitable pressure vessel can significantly increase the reaction rate.
Incorrect Solvent Choice The solvent can affect catalyst activity and substrate solubility.1. Screen Solvents: Methanol, ethanol, and ethyl acetate are common choices. Sometimes a co-solvent like acetic acid can improve rates, but be mindful of potential side reactions.
Alternative Deprotection Needed If the molecule contains other functionalities sensitive to reduction (e.g., alkenes, alkynes, or aryl halides), hydrogenation is not a suitable method.[16]1. Switch to Acid-Mediated Cleavage: Use HBr in acetic acid as described in Protocol 2 below.[2] 2. Consider Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C. This can sometimes be milder and more selective.

Experimental Protocols & Visualizations

Diagram: Acid-Catalyzed Deprotection Mechanism

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage (Rate-Limiting) cluster_2 Step 3: Decarboxylation Cbz (S)-Cbz-Diazepane Protonated Protonated Carbamate Cbz->Protonated Fast Equilibrium Acid H-A Acid->Cbz CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow BenzylCation Benzyl Cation (Stable) Protonated->BenzylCation Amine Free (S)-3-methyl-1,4-diazepane CarbamicAcid->Amine Fast CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-mediated Cbz deprotection.

Protocol 1: Standard Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard, mild procedure for removing the Cbz group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected diazepane (1.0 eq) in MeOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight of substrate) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully purge the flask with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected (S)-3-methyl-1,4-diazepane. Further purification is often not necessary.

Protocol 2: Cbz Deprotection Using HBr in Acetic Acid

This protocol is a robust alternative when hydrogenation is not feasible.[2]

Materials:

  • This compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected diazepane (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add 33% HBr in acetic acid (3-5 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, add the reaction mixture dropwise to a flask containing cold, vigorously stirred diethyl ether. This will precipitate the product as its hydrobromide salt.

  • Isolate the precipitate by filtration, wash the solid thoroughly with diethyl ether, and dry under vacuum to yield the (S)-3-methyl-1,4-diazepane dihydrobromide salt.

Diagram: Troubleshooting Workflow

G start Stability Issue Encountered cond1 Under Acidic or Basic Conditions? start->cond1 acid_issue Issue: Premature Deprotection (Acidic) cond1->acid_issue Acidic base_issue Issue: Side Reaction (Basic) cond1->base_issue Basic acid_sol1 Lower Temperature & Reduce Reaction Time acid_issue->acid_sol1 acid_sol2 Use Milder Acid (e.g., TsOH, AcOH) acid_issue->acid_sol2 acid_sol3 Change Protecting Group Strategy acid_issue->acid_sol3 base_sol1 Is N4 unprotected? base_issue->base_sol1 base_sol2 Use Milder Base (e.g., K2CO3) base_sol1->base_sol2 No base_sol3 Protect N4 with orthogonal group (e.g., Boc) base_sol1->base_sol3 Yes

Caption: Decision tree for troubleshooting stability issues.

References

  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Protection of Functional Groups. (n.d.). Source Document.
  • Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)
  • A Comparative Analysis of Benzhydryl and Benzyl Carbamates as Amine Protecting Groups. (2025). Benchchem.
  • Carbamate Protective Groups. (2014).
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Protecting Groups for Amines: Carbam
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups. (n.d.). Source Document.
  • Hydrolysis of Benzothiazolylcarbamates in Basic Media. (2025).
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). NIH.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
  • Mechanism of base-induced hydrolysis of carbamates 2–5. (n.d.).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • To Deprotect and Serve. (2023).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Source Document.
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.
  • Synthesis and characterization of some 1,4-diazepines deriv
  • New Carbamate Deprotection Complements Existing Methods. (2022). ChemistryViews.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.

Sources

Technical Support Center: Optimization of Chiral HPLC Separation for Diazepane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges of separating diazepane enantiomers. Diazepanes and related benzodiazepines present a fascinating case in stereochemistry. Their chirality often arises not from a classic asymmetric carbon, but from the stable, non-planar conformation of the seven-membered diazepine ring.[1][2] This conformational chirality, combined with a relatively low energy barrier for ring-flipping, means the enantiomers can interconvert, especially at room temperature. This phenomenon, known as dynamic interconversion, is the primary hurdle in achieving robust and reproducible chiral separations.[1][3]

This guide is structured to provide direct answers to the problems you may be facing in the lab. We will move from foundational questions to in-depth troubleshooting scenarios, grounding our advice in established chromatographic principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chiral separation of diazepanes.

Q1: What makes diazepane molecules chiral?

A: Diazepanes, such as diazepam itself, are chiral due to conformational atropisomerism. The seven-membered diazepine ring is not flat; it adopts a stable, boat-like conformation.[2] This conformation lacks a plane of symmetry, making its mirror image non-superimposable. These two mirror-image conformations are the enantiomers.[1] Unlike compounds with a stereogenic carbon, these enantiomers can interconvert through a "ring flip" process.[3]

Q2: Why is achieving baseline separation of diazepane enantiomers so difficult?

A: The primary difficulty is the rapid interconversion of the enantiomers at ambient temperatures.[1] If the rate of this interconversion is comparable to or faster than the speed of the chromatographic separation, the HPLC column "sees" an average of the two forms rather than two distinct molecules. This leads to peak broadening, a plateau between potential peaks, or complete co-elution.[2][3] Therefore, successful separation often requires slowing down this interconversion rate.

Q3: What types of Chiral Stationary Phases (CSPs) are most effective for diazepanes?

A: There is no single universal column, but polysaccharide-based and Pirkle-type CSPs are the most successful starting points.

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) are highly versatile and should be part of any initial screening.[4][5] They offer multiple chiral recognition mechanisms.

  • Pirkle-type CSPs: Columns like the (R,R)-Whelk-O1 have shown specific success with diazepanes, particularly in low-temperature applications, due to their π-acidic/π-basic interaction capabilities.[1][2]

Q4: I have a new diazepane derivative. Where do I even begin with method development?

A: A systematic screening approach is the most efficient strategy.[4][6] Do not rely on finding a published method for your exact molecule, as small structural changes can dramatically alter selectivity.[7]

  • Column Screening: Start by screening your racemic standard on 3-4 columns with different selectivities (e.g., two polysaccharide columns, one Pirkle-type column).

  • Mobile Phase Screening: For each column, test at least two different mobile phase modes: Normal Phase (NP) and Polar Organic (PO).

  • Evaluate: Look for any sign of peak splitting or broadening, which indicates partial separation. The conditions that provide the "best" initial result are then chosen for optimization.

Section 2: Troubleshooting Guide: From Poor Resolution to No Separation

This section tackles specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: I see only a single, sharp peak. There is no hint of separation.

This indicates a complete lack of enantiorecognition under the current conditions.

  • Potential Cause 1: Incompatible Chiral Stationary Phase (CSP).

    • Explanation: The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[8][9] If the structural and electronic complementarity is poor, the interaction energies for both enantiomers are identical, and no separation occurs.

    • Solution Protocol:

      • Switch CSP Type: If you are using a polysaccharide column, switch to a Pirkle-type CSP, or vice-versa. Their recognition mechanisms are different and complementary.[4]

      • Explore Different Polysaccharide Derivatives: If partial separation was seen on a cellulose-based phase, try an amylose-based phase. The helical structure of the polysaccharide backbone differs, which can significantly impact selectivity.[5]

  • Potential Cause 2: Mobile Phase is Masking Interactions.

    • Explanation: The mobile phase is not just a carrier; it actively competes with the analyte for interaction sites on the CSP. An overly strong mobile phase can prevent the necessary chiral recognition interactions from occurring.

    • Solution Protocol:

      • Change Mobile Phase Mode: Switch from Normal Phase (e.g., Hexane/Ethanol) to Polar Organic (e.g., Acetonitrile/Methanol) or even Reversed Phase (e.g., Acetonitrile/Water with buffer). The change in solvent environment completely alters the interaction mechanisms.[10]

      • Reduce Modifier Strength (in NP): If using Hexane/Ethanol, decrease the percentage of the alcohol (e.g., from 20% to 10%). This weakens the mobile phase, allowing the analyte to interact more strongly with the CSP.

  • Potential Cause 3: Interconversion is too rapid.

    • Explanation: Even with the correct CSP and mobile phase, if the temperature is too high, the enantiomers interconvert on the column faster than they can be separated, resulting in a single averaged peak.[2]

    • Solution Protocol:

      • Perform a Low-Temperature Run: Using a column thermostat, lower the temperature to 10°C, then 0°C, and even sub-zero temperatures (e.g., -10°C to -40°C) if your equipment allows.[1] A single peak broadening or splitting as the temperature drops is a clear sign that you are on the right track.

Problem 2: My peaks are broad, tailing, or I have a plateau instead of a baseline.

This is a classic symptom of on-column issues, often related to secondary interactions or dynamic interconversion.

  • Potential Cause 1: Unfavorable Analyte-CSP Secondary Interactions.

    • Explanation: Diazepanes are basic compounds. Residual acidic silanols on the silica support of the CSP can cause strong, non-specific binding, leading to severe peak tailing.[11]

    • Solution Protocol:

      • Add a Basic Additive: For Normal Phase or Polar Organic modes, add a small amount of a basic modifier to the mobile phase. This additive will preferentially bind to the active silanol sites, improving peak shape.[12] Start with 0.1% Diethylamine (DEA) or Ethanolamine.

      • Optimize Additive Concentration: The required concentration is typically low (0.05% - 0.2%). Too much additive can sometimes reduce chiral selectivity, so optimization is key.

  • Potential Cause 2: On-Column Dynamic Interconversion.

    • Explanation: A plateau connecting two partially resolved peaks is the hallmark of dynamic HPLC, where the enantiomers are interconverting during their passage through the column.[1][2] The separation rate and the interconversion rate are in a similar range.

    • Solution Protocol:

      • Drastically Lower the Temperature: This is the most effective solution. As you lower the column temperature, the interconversion rate decreases, causing the plateau to drop and the peaks to sharpen and move further apart.[2][3] Studies on diazepam have shown that temperatures between -10°C and -35°C are often necessary to "freeze" the conformation.[1]

      • Increase Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, giving it less time to interconvert. This can sometimes improve the peak-to-valley ratio, but the primary solution remains temperature reduction.

  • Potential Cause 3: Column Inlet Frit Blockage or Void.

    • Explanation: If all peaks in the chromatogram (including any achiral impurities) are distorted, the problem likely lies at the column inlet. A partially blocked frit can distort the sample band before separation begins.

    • Solution Protocol:

      • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (check manufacturer's guidelines). This can dislodge particulate matter from the inlet frit.

      • Install a Guard Column or In-line Filter: This is a preventative measure to protect the analytical column from particulates originating from the sample or the HPLC system.

Problem 3: My retention times are drifting and the resolution is not reproducible.

Reproducibility is critical for validated methods. Drifting retention times point to an unstable system.

  • Potential Cause 1: Insufficient Column Equilibration.

    • Explanation: Chiral stationary phases, especially polysaccharide-based ones, can have a "memory" of previous mobile phases and require extended equilibration times for the mobile phase to fully permeate the chiral polymer and establish a stable environment.

    • Solution Protocol:

      • Equilibrate Thoroughly: When changing mobile phases, equilibrate the column with at least 20-30 column volumes of the new mobile phase. For a standard 250 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 60-90 minutes.

      • Perform Conditioning Injections: Before running your official sample set, perform 3-5 injections of your racemic standard until retention times and resolution are stable.

  • Potential Cause 2: Temperature Fluctuations.

    • Explanation: Chiral separations are often highly sensitive to temperature.[5][13] Even minor fluctuations in ambient lab temperature can alter both retention time and, more critically, the chiral selectivity (alpha).

    • Solution Protocol:

      • Always Use a Column Oven: A thermostatically controlled column compartment is mandatory for reproducible chiral separations. Set it to a stable temperature, even if it's just slightly above ambient (e.g., 25°C or 30°C) for consistency. For diazepanes, sub-ambient control is often required.[1]

Section 3: Data & Visualization

To aid in your method development, the following tables and diagrams summarize key starting points and workflows.

Data Tables

Table 1: Recommended Chiral Stationary Phases (CSPs) for Diazepane Screening

CSP Type Chiral Selector Common Trade Names Primary Interaction Mechanism
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® IA Hydrogen bonding, dipole-dipole, steric inclusion
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD Hydrogen bonding, dipole-dipole, steric inclusion
Pirkle-Type (R,R)-N-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane (R,R)-Whelk-O1 π-π interactions, hydrogen bonding, dipole stacking

| Polysaccharide | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Chiralpak® IC | Hydrogen bonding, dipole-dipole, steric inclusion |

Table 2: Initial Mobile Phase Screening Conditions

Mode Solvents Typical Starting Composition Comments
Normal Phase (NP) n-Hexane / Alcohol (IPA or EtOH) 90 / 10 (v/v) Good starting point for many CSPs. Adjust alcohol % to control retention.
Polar Organic (PO) Acetonitrile / Methanol 90 / 10 (v/v) Useful for compounds with poor solubility in hexane.

| Reversed Phase (RP) | Acetonitrile / Water with Buffer | 50 / 50 (v/v) with 10mM Ammonium Acetate | Less common for diazepanes but can sometimes provide unique selectivity. |

Table 3: Common Mobile Phase Additives for Diazepanes (Basic Analytes)

Mode Additive Typical Concentration Purpose
NP / PO Diethylamine (DEA) 0.1% (v/v) Masks acidic silanol sites, improves peak shape for basic analytes.[12]
NP / PO Ethanolamine (EA) 0.1% (v/v) Alternative to DEA, can sometimes offer better peak shape or selectivity.[12]
NP / PO Butylamine 0.1% (v/v) Another basic additive option.[12]

| RP | Ammonium Hydroxide | Adjust pH to 8-9 | Ensures the basic analyte is in its neutral form, improving peak shape. |

Visual Workflows

MethodDevelopment cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Racemic Diazepane Sample ScreenCSPs Screen 3-4 CSPs (e.g., IA, OD, Whelk-O1) Start->ScreenCSPs ScreenMPs Test NP and PO Modes (e.g., Hex/IPA, ACN/MeOH) ScreenCSPs->ScreenMPs Evaluate Evaluate Chromatograms: Any sign of separation? ScreenMPs->Evaluate Evaluate->ScreenCSPs No, try other CSPs Optimize Select Best CSP/MP Condition Evaluate->Optimize Yes Add_Modifier Improve Peak Shape: Add 0.1% DEA/EA Optimize->Add_Modifier Optimize_Temp Improve Resolution: Lower Temperature (25°C -> 10°C -> -10°C) Add_Modifier->Optimize_Temp Final Baseline Separation Achieved Optimize_Temp->Final

Caption: A systematic workflow for chiral method development for diazepane enantiomers.

Troubleshooting cluster_peakshape Symptom: Tailing Peaks cluster_plateau Symptom: Plateau Between Peaks cluster_nosep Symptom: Co-elution Problem Poor Resolution (Rs < 1.5) Tailing Cause: Secondary Interactions Problem->Tailing Plateau Cause: Dynamic Interconversion Problem->Plateau NoSep Cause: No Enantiorecognition Problem->NoSep FixTailing Solution: Add 0.1% basic modifier (DEA) to mobile phase. Tailing->FixTailing FixPlateau Solution: Lower column temperature (e.g., to -20°C). Plateau->FixPlateau FixNoSep Solution: 1. Change CSP type. 2. Change mobile phase mode (NP <-> PO). NoSep->FixNoSep

Caption: A troubleshooting decision tree for common chiral separation issues.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Villani, C., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A, 1363, 103-11. [Link]

  • Sabia, R., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3347. [Link]

  • Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. IRIS - Sapienza Università di Roma. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2018). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. [Link]

  • Pawlowska, M., et al. (2000). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Journal of Liquid Chromatography & Related Technologies. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 137-147. [Link]

Sources

Technical Support Center: Minimizing Racemization in Chiral Diazepane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis and purification of chiral diazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining chiral integrity throughout their experimental workflows. Here, we will delve into the root causes of racemization and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the stereochemical purity of your target compounds.

Introduction: The Challenge of Stereochemical Integrity

Chiral diazepanes are a critical class of compounds in medicinal chemistry, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] Consequently, the synthesis of enantiomerically pure diazepanes is of paramount importance. However, the inherent chemical nature of these seven-membered heterocyclic rings, often containing labile stereocenters, makes them susceptible to racemization under various synthetic and purification conditions.

This guide will address the common pitfalls that lead to the loss of enantiomeric excess (e.e.) and provide actionable solutions grounded in mechanistic understanding.

Troubleshooting Guide: Synthesis

This section addresses common issues encountered during the chemical synthesis of chiral diazepanes that can lead to racemization.

Issue 1: Loss of Stereochemical Purity During Acylation or Amide Bond Formation

Symptoms:

  • You start with an enantiomerically pure chiral amine or amino acid derivative, but the resulting diazepane product shows significant racemization after a coupling step.

  • The enantiomeric excess (e.e.) decreases at steps involving the activation of a carboxylic acid.

Probable Causes:

  • Oxazolone Formation: The activation of an N-acyl amino acid or a related precursor can lead to the formation of a planar, achiral oxazolone intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of the oxazolone ring, leading to a racemic or partially racemized product. This is a well-documented mechanism for racemization in peptide synthesis, which is analogous to certain diazepane ring-closure strategies.

  • Base-Catalyzed Epimerization: The use of strong, non-sterically hindered bases can deprotonate the chiral center, especially if it's adjacent to a carbonyl group (alpha-carbon).[2][3][4][5][6][7] This leads to the formation of a planar enolate intermediate, which upon reprotonation, can yield both enantiomers.[2][8][4][5][6][7]

Solutions & Scientific Rationale:

  • Choice of Coupling Reagents:

    • Recommendation: Employ coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or 6-Cl-HOBt are effective.[9] These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.

    • Causality: These additives act as "racemization suppressors" by intercepting the highly reactive activated species before it can cyclize to the oxazolone.

  • Base Selection and Stoichiometry:

    • Recommendation: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum effective amount of base.

    • Causality: Sterically hindered bases are less likely to abstract the proton at the chiral center due to steric hindrance, thereby minimizing enolate formation.

  • Protecting Group Strategy:

    • Recommendation: The strategic use of protecting groups can prevent racemization. For instance, protecting the N-H of an adjacent amide bond can reduce the propensity for oxazolone formation.[10][11] Certain protecting groups on side chains can also influence the electronic environment and reduce the acidity of the alpha-proton.[12][13]

    • Causality: Protecting groups can alter the reaction pathway by making the formation of achiral intermediates energetically unfavorable.

  • Temperature Control:

    • Recommendation: Perform coupling reactions at low temperatures (e.g., 0 °C to -20 °C).

    • Causality: Lower temperatures reduce the rate of racemization, which often has a higher activation energy than the desired coupling reaction.

Issue 2: Racemization During Protecting Group Removal

Symptoms:

  • High e.e. is maintained throughout the synthesis until the final deprotection step.

  • Significant racemization is observed after treatment with strong acids or bases to remove protecting groups.

Probable Causes:

  • Acid-Catalyzed Racemization: Strong acidic conditions used to remove protecting groups like tert-butoxycarbonyl (Boc) can lead to the formation of a planar carbocation intermediate if the chiral center is susceptible to ionization.[6] For chiral centers alpha to a carbonyl group, acid can catalyze enolization, leading to racemization.[2][8]

  • Base-Catalyzed Racemization: Strong basic conditions for removing groups like 9-fluorenylmethyloxycarbonyl (Fmoc) can cause epimerization of stereocenters with acidic protons.[10]

Solutions & Scientific Rationale:

  • Orthogonal Protecting Group Strategy:

    • Recommendation: Design your synthesis with orthogonal protecting groups that can be removed under mild, non-racemizing conditions.[11]

    • Causality: This allows for selective deprotection without exposing the entire molecule to harsh conditions that could compromise other stereocenters.

  • Milder Deprotection Reagents:

    • Recommendation: For acid-labile groups, consider using milder acids or scavenger-containing cleavage cocktails. For base-labile groups, explore weaker bases or shorter reaction times.

    • Causality: Minimizing the strength and exposure time to harsh reagents reduces the likelihood of side reactions like racemization.

  • Temperature Management:

    • Recommendation: Carry out deprotection reactions at the lowest effective temperature.

    • Causality: As with coupling reactions, lower temperatures disfavor the racemization process.

Troubleshooting Guide: Purification

This section focuses on preventing racemization during the purification of chiral diazepanes, particularly by High-Performance Liquid Chromatography (HPLC).

Issue 3: On-Column Racemization During Chiral HPLC

Symptoms:

  • Broadened or tailing peaks for one or both enantiomers in the chromatogram.

  • A "plateau" between the two enantiomeric peaks, indicating interconversion on the column.

  • The collected fractions of a pure enantiomer show racemization upon re-injection.

Probable Causes:

  • Mobile Phase pH: The pH of the mobile phase can promote acid or base-catalyzed racemization on the column, especially if the chiral center is labile.[14]

  • Stationary Phase Interactions: The chiral stationary phase (CSP) itself, or residual impurities on the column, could have acidic or basic sites that catalyze racemization.

  • Temperature Effects: Elevated column temperatures, sometimes used to improve peak shape, can accelerate on-column racemization.[15][16]

Solutions & Scientific Rationale:

  • Mobile Phase Optimization:

    • Recommendation: Adjust the mobile phase pH to a range where the compound is most stable. For many diazepanes, a neutral or slightly acidic pH is optimal.[17][18] The use of buffered mobile phases is crucial to maintain a constant pH.

    • Causality: By maintaining a pH that disfavors the formation of planar, achiral intermediates (enolates, carbocations), on-column racemization can be minimized.

  • Column Selection and Care:

    • Recommendation: Select a chiral stationary phase appropriate for the analyte. Polysaccharide-based CSPs are often effective for diazepane derivatives.[19] Ensure the column is thoroughly washed and regenerated between uses to remove any potentially catalytic residues.[20]

    • Causality: A well-chosen and properly maintained CSP will provide the necessary chiral recognition without inducing unwanted chemical transformations.

  • Temperature Control:

    • Recommendation: Operate the HPLC at ambient or sub-ambient temperatures if on-column racemization is suspected.

    • Causality: Lowering the temperature slows down the kinetics of the interconversion between enantiomers.

Issue 4: Racemization During Post-Purification Workup

Symptoms:

  • Enantiomerically pure fractions are obtained from HPLC, but the final isolated product shows a loss of e.e.

  • Racemization occurs during solvent removal or sample handling.

Probable Causes:

  • Thermal Racemization: Prolonged exposure to heat during solvent evaporation can induce racemization.[15][16]

  • Residual Acids or Bases: Traces of acidic or basic mobile phase additives (e.g., trifluoroacetic acid, TFA; diethylamine, DEA) in the collected fractions can catalyze racemization during workup.

Solutions & Scientific Rationale:

  • Gentle Solvent Removal:

    • Recommendation: Use a rotary evaporator at low temperature and pressure. For highly sensitive compounds, lyophilization (freeze-drying) is an excellent alternative.

    • Causality: Minimizing thermal stress on the molecule preserves its stereochemical integrity.

  • Neutralization of Fractions:

    • Recommendation: If acidic or basic modifiers were used in the mobile phase, consider a mild quenching step before solvent removal. For example, a trace amount of a volatile base (like triethylamine) can be added to neutralize residual acid.

    • Causality: Removing catalytic species prevents them from promoting racemization during the concentration process.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of racemization for chiral diazepanes?

A1: For many diazepanes, especially those with a chiral center adjacent to a carbonyl group, the most common mechanism is through the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[2][8][4] This process temporarily destroys the stereocenter, and upon returning to the keto form, both enantiomers can be produced.[5] For diazepanes with a hydroxyl group at the stereogenic center, a ring-chain tautomerism mechanism has also been proposed as a significant pathway for racemization.[21]

Q2: How can I quickly screen for conditions that might cause racemization?

A2: Perform stability studies on a small scale with your enantiomerically pure material. Expose the compound to the proposed conditions (e.g., specific acids, bases, solvents, temperatures) for a set period. Then, analyze the sample by chiral HPLC to determine if any loss in e.e. has occurred.

Q3: Are there specific functional groups that make a chiral diazepane more susceptible to racemization?

A3: Yes. A stereocenter that is alpha to a carbonyl group is particularly prone to racemization due to the acidity of the alpha-proton and the potential for enolization.[2][8][4] Stereocenters that can form stable carbocations upon departure of a leaving group are also at risk.

Q4: My chiral separation shows two peaks for a single enantiomer. What could be the cause?

A4: This could be due to the presence of stable conformers (atropisomers) that are separable under the chromatographic conditions.[22] Some diazepanes can exist as slowly interconverting conformers, which can sometimes be resolved on an HPLC column. It is important to confirm if this is the case, for example, by collecting the two peaks and observing if they interconvert over time.

Q5: Can the choice of solvent during synthesis affect racemization?

A5: Absolutely. Polar, protic solvents can facilitate racemization by stabilizing charged intermediates or by participating in proton transfer steps that are key to many racemization mechanisms. The choice of solvent can also influence the equilibrium between different conformational states of the diazepane, which may have different susceptibilities to racemization.

Visualizing Key Processes

Workflow for Minimizing Racemization

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_controls Control Points to Minimize Racemization start Enantiopure Starting Material coupling Coupling Reaction start->coupling deprotection Deprotection coupling->deprotection crude Crude Product deprotection->crude hplc Chiral HPLC crude->hplc Purification workup Post-HPLC Workup hplc->workup final Pure Enantiomer workup->final c1 Mild Coupling Reagents Low Temperature Sterically Hindered Base c1->coupling c2 Orthogonal Protecting Groups Mild Deprotection Conditions c2->deprotection c3 Optimized Mobile Phase (pH) Low Temperature Proper Column Care c3->hplc c4 Gentle Solvent Removal Neutralize Fractions c4->workup

Caption: Key control points in the synthesis and purification workflow to prevent racemization.

Mechanism of Base-Catalyzed Racemization

G R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate + Base (e.g., OH⁻) - H₂O Enolate->R_Enantiomer + H₂O - Base S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H₂O - Base S_Enantiomer->Enolate + Base - H₂O

Caption: Racemization via a planar enolate intermediate.

Experimental Protocols

Protocol 1: Racemization-Suppressed Amide Coupling

This protocol describes a general procedure for coupling a chiral amine with a carboxylic acid using HOBt to minimize racemization.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution. Stir for 30 minutes at 0 °C.

  • Amine Addition: Add the chiral amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of a sterically hindered base like DIPEA (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Perform a standard aqueous workup, and purify the product by column chromatography.

Protocol 2: Chiral HPLC Method Development for Diazepanes

This protocol provides a starting point for developing a chiral HPLC method to analyze and purify diazepanes while minimizing on-column racemization.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives). These are broadly effective for many heterocyclic compounds.[19]

  • Initial Mobile Phase: A typical starting mobile phase for normal phase chromatography is a mixture of hexane/isopropanol or hexane/ethanol. For reversed-phase, a mixture of water/acetonitrile or water/methanol is common.

  • pH Control (for Reversed-Phase): Buffer the aqueous component of the mobile phase to a pH where the analyte is stable (typically pH 4-7). Use buffers like ammonium formate or ammonium acetate.

  • Temperature Control: Set the column oven to a controlled ambient temperature (e.g., 25 °C).

  • Screening: Inject a racemic standard of your diazepane and screen different mobile phase compositions to achieve baseline separation of the enantiomers.

  • Optimization: If separation is observed but is not optimal, or if peak shape suggests on-column racemization, systematically adjust the following parameters:

    • Modifier Percentage: Vary the percentage of the alcohol modifier (in normal phase) or the organic solvent (in reversed-phase).

    • Temperature: Lower the column temperature to see if peak shape improves and the valley between the peaks deepens.

    • Flow Rate: Adjust the flow rate (typically in the range of 0.5-1.5 mL/min) to optimize resolution and analysis time.

  • Final Method: Once satisfactory separation is achieved, the method can be used for analytical determination of e.e. or scaled up for preparative purification.

Summary of Critical Parameters

ParameterSynthesis PhasePurification PhaseRationale for Minimizing Racemization
Temperature Low (0 °C to RT)Low (Ambient or sub-ambient)Reduces the rate of racemization reactions.[15][16]
pH / Base/Acid Use sterically hindered bases; mild acidsBuffered mobile phase (pH 4-7)Avoids formation of planar achiral intermediates (enolates, carbocations).[2][8][4][14]
Reagents Use racemization suppressors (e.g., HOBt)N/APrevents formation of racemization-prone intermediates like oxazolones.[9]
Solvent Aprotic, non-polar where possibleAs per optimized HPLC methodMinimizes stabilization of charged intermediates.
Workup N/AGentle solvent removal; neutralize fractionsPrevents thermal racemization and catalysis by residual modifiers.

By understanding the mechanisms of racemization and implementing these troubleshooting strategies, researchers can significantly improve the stereochemical outcome of their chiral diazepane syntheses and purifications.

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Generic mechanisms for acid‐catalysed racemisation. - ResearchGate. Available at: [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - Bar-Ilan University. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available at: [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 19.11: Racemization - Chemistry LibreTexts. Available at: [Link]

  • Carbonyl Reactivity - MSU chemistry. Available at: [Link]

  • Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC - PubMed. Available at: [Link]

  • Temperature drop triggers chirality twist | Research - Chemistry World. Available at: [Link]

  • Racemization of Chiral Carbonyl Compounds - YouTube. Available at: [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications • - St. Paul's Cathedral Mission College. Available at: [Link]

  • racemization of a carbonyl compound - YouTube. Available at: [Link]

  • New methodology for the synthesis of benzazepines, a highly interesting bioactive molecule. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. Available at: [Link]

  • Racemization - Wikipedia. Available at: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][9]diazepine-3-carboxylate does not influence bioavailability - PMC - PubMed Central. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

  • Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam | Request PDF - ResearchGate. Available at: [Link]

  • The pH dependence of the thermodynamics of the interaction of diazepam with human serum albumin - PubMed. Available at: [Link]

  • Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry | LCGC International. Available at: [Link]

  • Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column | Scilit. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations - MDPI. Available at: [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins - SciELO México. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. Available at: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available at: [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products | Request PDF - ResearchGate. Available at: [Link]

  • Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation - MDPI. Available at: [Link]

Sources

Technical Support Center: Scalable Purification of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable purification of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate. This document is designed for researchers, chemists, and process development professionals who are working with this chiral building block and require robust, scalable methods to achieve high enantiomeric purity. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its stereochemical integrity is paramount.

This guide moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, providing you with the tools to troubleshoot and optimize your purification processes effectively.

Section 1: Diastereomeric Salt Resolution - The Workhorse of Scalable Chiral Purification

Diastereomeric salt resolution is a classical, cost-effective, and highly scalable method for separating enantiomers. The principle involves reacting a racemic mixture of a base (like our diazepane) with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.

Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: Why is diastereomeric salt resolution preferred for large-scale purification? A1: This method is often favored in industrial settings due to its operational simplicity, cost-effectiveness, and high throughput. It relies on standard chemical processing equipment (reactors, filters) and avoids the high costs associated with the stationary phases and specialized equipment required for large-scale preparative chromatography. The primary costs are the chiral resolving agent and solvents, which can often be recovered and recycled.[1]

Q2: How do I select the appropriate chiral resolving agent? A2: The choice of the resolving agent is critical and somewhat empirical, but guided by principles of molecular recognition. The agent must form a stable salt that readily crystallizes. For basic amines like diazepanes, chiral carboxylic acids are ideal. Tartaric acid derivatives are a common starting point. For instance, in the resolution of a structurally similar compound, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) has been shown to be effective.[2] The selection process often involves screening a small library of common chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find the one that gives the best crystal formation and diastereomeric enrichment.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Process Flow racemate Racemic (R/S)-Diazepane add_acid Add Chiral Resolving Agent (e.g., (+)-DBTA) in Solvent racemate->add_acid crystallize Selective Crystallization of Less Soluble Diastereomer ((S)-Diazepane-(+)-DBTA salt) add_acid->crystallize filtrate Filtration crystallize->filtrate solid_salt Solid: Enriched Diastereomeric Salt filtrate->solid_salt Isolate mother_liquor Liquid: Mother Liquor (Enriched in (R)-Diazepane salt) filtrate->mother_liquor liberation Liberate Free Base (Aqueous Base Wash) solid_salt->liberation pure_S Purified (S)-Diazepane liberation->pure_S analysis Purity & ee% Analysis pure_S->analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Guide: Diastereomeric Salt Resolution

Q: My diastereomeric salt crystallization is resulting in a low yield of the desired enantiomer. What are the likely causes and solutions? A: Low yield is a common issue and can stem from several factors:

  • Cause 1: Suboptimal Solvent Choice. The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent.

  • Solution 1: Screen a range of solvents or solvent mixtures. The ideal solvent should dissolve both salts at an elevated temperature but allow only the desired diastereomer to crystallize upon cooling, while the other remains in solution. For diazepane derivatives, solvents like acetone and ethanol have been used successfully.[2]

  • Cause 2: Incorrect Stoichiometry. Using a full equivalent of the resolving agent can sometimes cause both diastereomeric salts to precipitate, reducing the purity and effective yield of the desired salt.

  • Solution 2: Experiment with using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This ensures that only the less soluble salt crystallizes, leaving the more soluble one in the mother liquor.[2]

  • Cause 3: Cooling Rate. Rapid cooling can lead to co-precipitation of both diastereomers and trap impurities.

  • Solution 3: Employ a slow, controlled cooling profile. Seeding the solution with a few crystals of the desired diastereomeric salt can also promote selective crystallization.

Q: The enantiomeric excess (ee%) of my product is low even after crystallization. How can I improve it? A: Low enantiomeric excess indicates that the undesired diastereomer is co-crystallizing.

  • Cause 1: Insufficient Purity of the Diastereomeric Salt. The initial crystallization may not be sufficient to achieve high diastereomeric purity.

  • Solution 1: Perform one or more recrystallizations of the isolated salt. A patent for a similar molecule showed that an initial crystallization yielded 76.6% ee, which was increased to 95.4% ee after a single recrystallization in ethanol.[2] Each recrystallization step will enrich the less soluble diastereomer, though it will come at the cost of some yield.

  • Cause 2: Racemization. While less common for this specific molecule under typical conditions, the chiral center could potentially racemize if exposed to harsh basic or acidic conditions, especially at elevated temperatures.

  • Solution 2: Ensure that the workup conditions for liberating the free base are mild. Use a moderate base like sodium bicarbonate or potassium carbonate and avoid excessive heat.

Q: My product is "oiling out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit but the conditions are not favorable for nucleation and crystal growth.

  • Cause 1: Supersaturation is too high. The solution is too concentrated, or it was cooled too quickly.

  • Solution 1: Dilute the solution with more solvent. Re-heat to ensure everything is dissolved and then cool very slowly. Vigorous stirring can sometimes inhibit oiling, but in other cases, letting the solution stand undisturbed is more effective.

  • Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.

  • Solution 2: Ensure the starting racemic material is of high purity. A pre-purification step using standard flash chromatography might be necessary.

Section 2: Preparative Chiral Chromatography

For applications requiring extremely high purity (>99.5% ee) or when crystallization methods fail, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful alternative. While more expensive at scale, it offers high resolution and can often separate enantiomers that are difficult to resolve by crystallization.[3]

Frequently Asked Questions (FAQs): Preparative Chiral Chromatography

Q1: When is preparative chiral HPLC a better choice than crystallization? A1: Preparative HPLC is advantageous when:

  • Extremely high enantiomeric purity is required.

  • Diastereomeric salt crystallization fails to produce a crystalline salt or gives poor separation.

  • The project timeline is short, as method development can sometimes be faster than optimizing a crystallization process.

  • You are working with smaller quantities (grams to kilograms), where the cost of the CSP is manageable.

Q2: What type of Chiral Stationary Phase (CSP) is suitable for this compound? A2: The selection of a CSP is the most critical parameter.[3] For chiral amines and related heterocyclic compounds, polysaccharide-based CSPs are often the most successful.[4] These columns, typically coated with derivatives of cellulose or amylose, provide a broad range of enantioselectivity. A systematic screening of several polysaccharide-based columns is the most effective approach.

CSP Type Common Trade Names Typical Mobile Phase Interaction Mechanism
Polysaccharide-based (Cellulose/Amylose) Chiralcel® OD, Chiralpak® AD, IA, IBNormal Phase: Hexane/IPA, Hexane/EthanolDipole-dipole, hydrogen bonding, steric inclusion
Pirkle-type (π-acid/π-base) Whelk-O1®Normal Phase: Hexane/IPAπ-π interactions, hydrogen bonding
Protein-based Chiral-AGP®Reversed-Phase: Aqueous buffersHydrophobic and polar interactions
Troubleshooting Guide: Preparative Chiral Chromatography

Caption: Decision tree for troubleshooting poor chiral HPLC separation.

Q: I am seeing significant peak tailing in my chromatogram. How can I fix this? A: Peak tailing is often caused by strong, undesirable interactions between the basic amine analyte and acidic sites on the silica gel support of the CSP.

  • Cause: Secondary interactions with residual silanols.

  • Solution: Add a small amount of a basic modifier to the mobile phase. For normal phase chromatography, adding 0.1% diethylamine (DEA) or triethylamine (TEA) is a standard practice. This amine competes for the active sites on the stationary phase, preventing the analyte from binding too strongly and resulting in more symmetrical peaks.

Q: My column performance is degrading over time, and I'm seeing a "memory effect." What is happening? A: A "memory effect" can occur when additives, particularly basic ones like DEA, strongly adsorb to the stationary phase.[5] This can alter the column's selectivity over time, making results inconsistent.

  • Cause: Strong adsorption of mobile phase additives to the CSP.

  • Solution 1: Dedicated Columns. If possible, dedicate a specific column to a single method or project to ensure its history is known and consistent.[5]

  • Solution 2: Thorough Washing. Develop a robust column washing procedure to be performed after each sequence. This may involve flushing with a stronger solvent (like pure isopropanol) to strip the adsorbed additives before re-equilibrating with the mobile phase.

Section 3: Analytical Methods for Purity Determination

Accurate determination of enantiomeric excess (ee%) is crucial for validating any purification method.

Q: How can I reliably determine the enantiomeric excess (ee%) of my purified this compound? A: The most widely used and accurate method is analytical chiral HPLC .[4]

  • Methodology: Develop an analytical scale HPLC method using a chiral stationary phase that provides baseline resolution of the (R) and (S) enantiomers. Polysaccharide-based CSPs are an excellent starting point. The ee% is calculated from the relative peak areas of the two enantiomers.

  • Protocol: Analytical Chiral HPLC

    • Column Selection: Start with a column like Chiralpak® IA or Chiralcel® OD-H.

    • Mobile Phase: Begin with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Add 0.1% DEA to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 220 nm).[4]

    • Injection: Inject a small amount of the racemic starting material to confirm the retention times of both enantiomers. Then, inject the purified sample to determine the peak area ratio.

    • Calculation: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

References

  • Benchchem. (2025).
  • Benchchem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Vadillo, J., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society. [Link]

  • Cirilli, R., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. [Link]

  • Scilit. (n.d.). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. [Link]

  • Berthod, A., et al. (1996). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality. [Link]

  • Alcon, J. F., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Greenblatt, D. J. (1978). Simultaneous Gas-Chromatographic Analysis for Diazepam and Its Major Metabolite, Desmethyldiazepam, With Use of Double Internal Standardization. Clinical Chemistry. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Scribd. (n.d.). Chiral Drug Separation. [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem Compound Summary. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. The compound (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate is a valuable chiral building block, structurally related to intermediates used in the synthesis of modern therapeutics like the orexin receptor antagonist Suvorexant[1]. Consequently, the precise and robust determination of its enantiomeric excess (ee) is a critical in-process control and quality assurance step.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of two powerful analytical techniques for this purpose: the industry-standard Chiral High-Performance Liquid Chromatography (HPLC) and the complementary method of Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. We will delve into the causality behind methodological choices, provide detailed, field-tested protocols, and present a clear, data-driven comparison to guide researchers in selecting the optimal technique for their needs.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantioselective analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.[2] The technique's efficacy hinges on the principle of differential partitioning, where enantiomers are separated based on their varying interactions with a Chiral Stationary Phase (CSP).[3][4]

Expert Rationale: Method Development Strategy

The selection of the CSP and mobile phase is the most critical decision in developing a chiral separation method.[5] For a molecule like benzyl 3-methyl-1,4-diazepane-1-carboxylate, which contains a carbamate (a π-electron acceptor and donor), a phenyl group (π-donor), and amine functionalities capable of hydrogen bonding, a polysaccharide-based CSP is an exceptionally strong starting point.[6][7] Columns like Chiralpak® IA or IC (amylose or cellulose derivatives) offer a diverse range of chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, making them highly successful for a broad scope of N-protected chiral compounds.[6][7][8]

We will proceed with a Normal Phase (NP) HPLC approach. The lower polarity mobile phases used in NP-HPLC (typically alkane/alcohol mixtures) enhance the hydrogen bonding and dipole-dipole interactions between the analyte and the polar selectors on the polysaccharide CSP, often leading to superior selectivity compared to reversed-phase conditions for this class of compounds.[8]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve 1 mg/mL of analyte in Mobile Phase Inject Inject 5 µL onto Chiral HPLC System Prep->Inject CSP Separation on Polysaccharide CSP Inject->CSP Elution Detect UV Detection at 254 nm CSP->Detect Chrom Generate Chromatogram Detect->Chrom Calc Integrate Peak Areas & Calculate Enantiomeric Excess Chrom->Calc

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and UV/Vis detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: DEA is a common basic modifier used to improve the peak shape of amine-containing compounds by masking residual acidic silanols on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm. Rationale: The benzyl group provides a strong chromophore for sensitive UV detection.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase.

    • Prepare a racemic standard of benzyl 3-methyl-1,4-diazepane-1-carboxylate at the same concentration to determine the retention times of both the (S) and (R) enantiomers.

  • Analysis and Calculation:

    • Inject the racemic standard to confirm the retention times and resolution of the two enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ | Area(S) - Area(R) | / ( Area(S) + Area(R) ) ] x 100

Alternative Method: ¹H NMR with a Chiral Solvating Agent (CSA)

While HPLC is a separative technique, NMR spectroscopy offers a distinct, non-separative approach. The use of a Chiral Solvating Agent (CSA) allows for the differentiation of enantiomers directly in the NMR tube.[9] This method relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the CSA.[10][11][12] These complexes exhibit different chemical shifts (Δδ) for specific protons, allowing for their distinct integration and the subsequent calculation of enantiomeric excess.[13]

Expert Rationale: Why Choose NMR with a CSA?

NMR with a CSA is an invaluable orthogonal technique for several reasons:

  • Method Validation: It provides an independent confirmation of the ee value obtained by HPLC.

  • Difficult Separations: It can be successful when chromatographic methods fail to achieve baseline resolution.[10]

  • No Chromophore Required: It is not dependent on the presence of a UV-active chromophore.

  • Speed: For a single sample, it can be faster than developing a new HPLC method from scratch.[12]

For our target molecule, a suitable CSA would be an acidic chiral molecule like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA), which can form acid-base interactions with the amine functionalities of the diazepane ring.

Experimental Workflow: NMR with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Prep Dissolve ~5 mg analyte in CDCl₃ Add Add 1.1 eq. of Chiral Solvating Agent (CSA) Prep->Add Acquire Acquire ¹H NMR Spectrum (≥400 MHz) Add->Acquire Spectrum Identify Resolved Diastereomeric Signals Acquire->Spectrum Calc Integrate Signals & Calculate Enantiomeric Excess Spectrum->Calc

Caption: Workflow for ee determination by ¹H NMR with a CSA.

Detailed Protocol: ¹H NMR Analysis with CSA
  • Instrumentation:

    • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Reagents and Materials:

    • Analyte: ~5 mg of this compound.

    • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA).

    • Solvent: Deuterated chloroform (CDCl₃), 0.5 mL.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in the deuterated solvent in a clean NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.1 molar equivalents of the CSA to the NMR tube. Ensure thorough mixing. The slight excess of CSA helps drive the complex formation.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Analysis and Calculation:

    • Compare the spectrum with and without the CSA to identify proton signals that have split into two distinct peaks. Protons close to the chiral center and the amine interaction sites (e.g., the methyl group protons or the benzylic CH₂) are likely candidates.

    • Carefully integrate the area of the resolved signals corresponding to the diastereomeric complexes.

    • Calculate the enantiomeric excess using the same formula as for HPLC, substituting the integrated signal areas.

Performance Comparison: Chiral HPLC vs. NMR with CSA

The choice between these two powerful techniques depends on the specific analytical challenge, available resources, and the stage of drug development.

FeatureChiral HPLC¹H NMR with CSARationale & Justification
Principle Physical separation of enantiomers on a Chiral Stationary Phase (CSP).[3]Formation of transient diastereomeric complexes with distinct NMR signals.[11][12]HPLC is a separative technique, while NMR is a spectroscopic, non-separative method.
Resolution Excellent (Baseline separation, Rₛ > 1.5 is achievable)Variable (Depends on CSA-analyte interaction and field strength)HPLC can physically separate the enantiomers, providing high resolution. NMR signal separation (Δδ) can range from excellent to non-existent.
Analysis Time 10-20 minutes per sample (after method development).5-15 minutes per sample (for acquisition).While NMR acquisition is fast, HPLC is superior for high-throughput screening of multiple samples once the method is established.[14]
Sensitivity (LOD/LOQ) High (Low µg/mL to ng/mL)Lower (Requires ~mg of sample)UV detectors in HPLC are highly sensitive. NMR is inherently a less sensitive technique requiring more concentrated samples.
Solvent Consumption High (Organic solvents like hexane and IPA)Low (~0.5 mL of deuterated solvent per sample)HPLC is a solvent-intensive technique. SFC is a greener chromatographic alternative.[3][15]
Method Development Can be empirical and time-consuming, requiring screening of columns and mobile phases.[2][5]Relatively fast; involves screening a few CSAs.[10]Developing a robust HPLC method can take days, whereas screening CSAs via NMR can often be done in a few hours.
Cost High initial instrument cost; ongoing costs for columns and solvents.Very high initial instrument cost; lower consumable costs (deuterated solvents).Both require significant capital investment, but HPLC has higher recurring operational costs related to solvents and column replacement.
Quantitative Accuracy High, especially for trace-level impurity detection (e.g., <0.1%).Good, but can be limited by signal overlap and integration accuracy.HPLC is generally considered more accurate for quantifying very low levels of the undesired enantiomer.[16]

Conclusion and Recommendation

For the routine, high-throughput analysis of the enantiomeric excess of This compound in a drug development or quality control setting, Chiral HPLC is the superior and recommended primary technique . Its high sensitivity, resolution, and established robustness make it the industry standard for reliable and accurate ee determination. The method detailed in this guide, utilizing a polysaccharide-based CSP, provides a scientifically sound and efficient starting point for analysis.

However, ¹H NMR with a Chiral Solvating Agent should not be overlooked. It serves as an essential orthogonal method for validation, a powerful problem-solving tool for challenging separations, and a rapid screening technique during early-stage discovery when a robust HPLC method has not yet been established. A comprehensive analytical strategy will leverage the strengths of both techniques to ensure the absolute stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Title: Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity Source: ACS Publications URL: [Link]

  • Title: Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam Source: PubMed URL: [Link]

  • Title: Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam | Request PDF Source: ResearchGate URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide Source: UNIPI URL: [Link]

  • Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: ACS Publications URL: [Link]

  • Title: Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines Source: Sapienza Università di Roma URL: [Link]

  • Title: NMR Chiral solvating agents Source: ResearchGate URL: [Link]

  • Title: Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: Nature URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]

  • Title: Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC Source: PubMed URL: [Link]

  • Title: Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF Source: ResearchGate URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chirality Sensing of Amines, Diamines, Amino Acids, Amino Alcohols, and α-Hydroxy Acids with a Single Probe Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]

  • Title: Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Chiral resolution of an intermediate of suvorexant and cocrystals thereof Source: Google Patents URL
  • Title: Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations | Request PDF Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological properties.[1] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a pivotal step in the synthesis of advanced pharmaceutical intermediates.

This guide focuses on the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of certain pharmaceuticals, such as the orexin receptor antagonist suvorexant.[3] We will provide an in-depth comparison of documented chiral resolving agents, supported by experimental data, to empower researchers and drug development professionals in selecting and implementing an optimal resolution strategy. The primary method discussed is the classical, yet powerful, technique of diastereomeric salt formation, which leverages the differential physical properties of diastereomers to achieve separation.[4][5]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The foundational principle of this resolution technique is the reaction of a racemic base, such as benzyl 5-methyl-1,4-diazepane-1-carboxylate, with an enantiomerically pure chiral acid (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities in a given solvent system.[6][7] This difference allows for the selective crystallization of the less soluble diastereomeric salt, physically separating it from the more soluble one which remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired, enantiomerically enriched amine.

cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Isolation racemic Racemic Amine (R-Amine + S-Amine) salts Mixture of Diastereomers (R-Amine:R'-Acid) (S-Amine:R'-Acid) racemic->salts agent Chiral Acid (R'-Acid) agent->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., S-Amine:R'-Acid) crystallization->solid liquid More Soluble Salt in Mother Liquor (e.g., R-Amine:R'-Acid) crystallization->liquid liberation Liberation of Free Base (Base Treatment) solid->liberation enantiomer Enantiomerically Enriched S-Amine liberation->enantiomer start Racemic Amine + 0.5 eq. DBTA in Acetone crystallize Stir & Crystallize start->crystallize filter1 Filter crystallize->filter1 solid1 Diastereomeric Salt (ee ~77%) filter1->solid1 Solid mother_liquor1 Mother Liquor (Enriched in S-enantiomer) filter1->mother_liquor1 Filtrate recrystallize Recrystallize from Ethanol solid1->recrystallize filter2 Filter recrystallize->filter2 solid2 Purified Salt (ee >95%) filter2->solid2 Solid mother_liquor2 Mother Liquor filter2->mother_liquor2 Filtrate liberate Liberate with Base & Extract solid2->liberate end Enriched (R)-Amine liberate->end

Sources

A Senior Application Scientist's Guide to Method Validation for (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical integrity of chiral intermediates is paramount. (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate is a key building block whose enantiomeric purity directly impacts the safety and efficacy of the final drug product. Because biological systems are inherently chiral, different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[2]

Consequently, regulatory bodies like the FDA mandate rigorous control and validation of analytical methods used to determine enantiomeric purity.[3][4] This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric excess (ee) of this compound, offering field-proven insights and detailed protocols to ensure methods are robust, reliable, and fit for purpose, in alignment with International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Method Selection: A Comparative Overview of Analytical Techniques

The choice of an analytical method for chiral validation depends on a balance of factors including accuracy, throughput, cost, and the specific properties of the analyte.[8] While several techniques can be employed, chromatographic methods are the gold standard for their precision and resolving power.[9][10][11]

Method Principle Advantages Limitations Best Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP).[12]High resolution, robust, widely applicable, excellent for quantification.[12][13]Can require significant method development, moderate throughput.[13]Gold-standard for GMP release testing and purity certification.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase for separation on a CSP.[1][14]High speed, reduced organic solvent use ("green" chemistry), often superior resolution to HPLC.[1][14][15][16][17]Higher initial instrument cost, less suitable for highly polar compounds.High-throughput screening, preparative separations, and routine QC.[16][17]
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes that exhibit distinct NMR signals.[9][10][18][19]Rapid, no physical separation needed, provides structural information.[19][20]Lower sensitivity and precision than chromatography, requires pure CSAs, can be complex to interpret.[9][10]Orthogonal confirmation, reaction monitoring, and cases where chromatographic methods fail.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light by a chiral molecule.[8]Very high throughput, minimal sample prep.[8][11]Less accurate for precise ee determination, requires a chromophore near the stereocenter.[8]Rapid, qualitative screening of many samples.

Logical Framework for Analytical Method Validation

A structured approach is essential for successful validation. The following workflow ensures all regulatory and scientific requirements are met, demonstrating that the analytical procedure is suitable for its intended purpose.[21][22][23]

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Resolution & Run Time) Dev->Opt SST Define System Suitability (Resolution, Tailing, Precision) Opt->SST Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria per ICH Q2) SST->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LoQ Limit of Quantitation (LOQ) Protocol->LoQ Rob Robustness Protocol->Rob Report Validation Report (Summarize Data & Deviations) Rob->Report Lifecycle Ongoing Method Monitoring & Re-validation as needed Report->Lifecycle

Sources

Comparative study of synthetic efficiency for chiral 1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its seven-membered ring with two nitrogen atoms provides a flexible yet constrained framework for interacting with biological targets. The stereochemistry of this scaffold is often crucial for pharmacological activity, making the development of efficient and stereoselective synthetic methods a key focus in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic strategies for chiral 1,4-diazepanes, offering insights into their efficiency, practicality, and underlying mechanistic principles.

Key Synthetic Strategies at a Glance

The synthesis of chiral 1,4-diazepanes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the following approaches:

  • Enzymatic Intramolecular Asymmetric Reductive Amination

  • Intramolecular Fukuyama-Mitsunobu Cyclization

  • Ugi Four-Component Reaction (U-4CR) followed by Cyclization

  • Diastereoselective Synthesis from Chiral Amino Acids

The following sections will provide a detailed comparison of these methods, including experimental protocols, quantitative data on their efficiency, and a discussion of their practical applicability in a research and development setting.

Comparative Analysis of Synthetic Efficiency

The choice of a synthetic route for a chiral 1,4-diazepane derivative is often a trade-off between various factors, including yield, enantioselectivity, substrate scope, scalability, and the cost and availability of starting materials and reagents. The following table summarizes the key performance indicators for the discussed synthetic strategies.

Synthetic StrategyTypical YieldsEnantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Enzymatic Reductive Amination Good to Excellent>99%[1][2]Exceptional enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited by enzyme specificity, requires specialized biocatalysts.
Intramolecular Fukuyama-Mitsunobu Cyclization GoodHigh (from chiral precursors)Good functional group tolerance, reliable cyclization method.Use of stoichiometric and potentially hazardous reagents (DEAD/DIAD), purification can be challenging.
Ugi Four-Component Reaction Moderate to Good (over 2-3 steps)[3][4][5]High (from chiral precursors)High diversity in a few steps, convergent synthesis.Multi-step process, optimization of each step can be time-consuming.
Diastereoselective Synthesis from Amino Acids Moderate to GoodHigh (relies on chiral starting material)Readily available chiral starting materials, predictable stereochemical outcome.[6]Can involve multiple protection/deprotection steps, potentially lower overall yield.

In-Depth Analysis of Synthetic Strategies

This section provides a detailed examination of each synthetic strategy, including the causality behind experimental choices, step-by-step protocols for representative examples, and diagrams to illustrate the workflows.

Enzymatic Intramolecular Asymmetric Reductive Amination

This cutting-edge approach leverages the high stereoselectivity of imine reductases (IREDs) to achieve exceptional enantiomeric purity in the final product. The reaction proceeds via an intramolecular cyclization of an amino ketone to a transient cyclic imine, which is then asymmetrically reduced by the enzyme.[1][2]

Causality of Experimental Choices: The choice of enzyme is critical and is often guided by screening a library of IREDs to find one with high activity and the desired stereoselectivity (either (R) or (S)). The reaction is typically run in an aqueous buffer at or near physiological pH to maintain enzyme activity. A co-factor regeneration system, such as glucose and glucose dehydrogenase, is often employed to recycle the expensive NADPH co-factor, making the process more economically viable.

Experimental Protocol: Synthesis of a Chiral 1,4-Diazepane using an Imine Reductase [1]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.5).

  • Addition of Reagents: To the buffer, add the amino ketone substrate (e.g., 20 mM), NADP+ (1 mM), D-glucose (50 mM), and the purified imine reductase and glucose dehydrogenase.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

  • Work-up and Purification: After the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.

  • Chiral Analysis: The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Conversion cluster_workup Product Isolation cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., Tris-HCl) add_substrate Add Amino Ketone Substrate prep_buffer->add_substrate add_cofactors Add NADP+ and Glucose add_substrate->add_cofactors add_enzymes Add Imine Reductase & GDH add_cofactors->add_enzymes reaction Incubate at Controlled Temperature (e.g., 30°C) add_enzymes->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify hplc Determine ee% by Chiral HPLC purify->hplc G cluster_activation Activation of Alcohol cluster_cyclization Intramolecular Cyclization cluster_byproducts Byproducts reagents N-nosyl diamino alcohol + PPh3 + DIAD intermediate Formation of Oxyphosphonium Salt reagents->intermediate attack Nucleophilic attack by Nosyl-protected Amine intermediate->attack cyclized_product Formation of 1,4-Diazepane Ring attack->cyclized_product byproducts Triphenylphosphine oxide + DIAD-H2 attack->byproducts G cluster_ugi Ugi Four-Component Reaction cluster_cyclization Deprotection and Cyclization components Amine + Carbonyl + Carboxylic Acid + Isocyanide ugi_product Formation of Linear Precursor components->ugi_product deprotection Acid-mediated Deprotection (e.g., TFA) ugi_product->deprotection cyclization Intramolecular Cyclization deprotection->cyclization final_product Chiral 1,4-Diazepane cyclization->final_product G start Chiral Amino Acid protect Protection of Functional Groups start->protect elongate Chain Elongation protect->elongate add_n Introduction of Second Nitrogen elongate->add_n cyclize Intramolecular Cyclization add_n->cyclize deprotect Final Deprotection cyclize->deprotect product Chiral 1,4-Diazepane deprotect->product

Sources

A Comparative Guide to the Spectroscopic Analysis and Characterization of (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise structural elucidation and stereochemical confirmation of chiral molecules are not merely procedural—they are fundamental to ensuring therapeutic efficacy and safety. The 1,4-diazepane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the rigorous characterization of novel derivatives like (S)-benzyl 3-methyl-1,4-diazepane-1-carboxylate is of critical importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to fully characterize this compound. We will compare its analytical signature against its racemic counterpart, (rac)-benzyl 3-methyl-1,4-diazepane-1-carboxylate, to underscore the methodologies vital for confirming enantiopurity. The experimental protocols and data interpretations that follow are grounded in established analytical principles, providing a robust framework for unambiguous characterization.

The Analytical Imperative: Structure, Purity, and Chirality

The subject molecule, this compound, possesses a single stereocenter at the C3 position of the diazepane ring. While foundational techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the molecular structure and identifying impurities, they are inherently blind to stereochemistry in an achiral environment.[3] Therefore, a multi-faceted analytical approach is required. This guide will focus on four key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular backbone and proton/carbon environments.

  • Mass Spectrometry (MS): To verify molecular weight and probe fragmentation patterns for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive technique for separating and quantifying enantiomers.

For comparison, we will consider the racemic mixture, which contains an equal 50:50 ratio of the (S) and (R) enantiomers. While the spectroscopic data from NMR, MS, and FTIR will be identical for the pure enantiomer and the racemate, Chiral HPLC will provide a distinct and measurable difference.

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra confirm the connectivity of atoms and the integrity of the diazepane ring and benzyl carbamate group.

Expertise & Causality in Experimental Design

The choice of solvent and instrument frequency is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the molecule and its signals do not interfere with the regions of interest. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the complex multiplets arising from the diazepane ring protons.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the analyte ((S)-enantiomer or racemic mixture) in ~0.6 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire data over ~200 ppm with a longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Comparison

The NMR spectra for both the (S)-enantiomer and the racemic mixture will be identical. The key is to assign all signals to confirm that the correct molecular structure has been synthesized.

Signal Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Assignment Rationale
Aromatic (C₆H₅)7.28 - 7.40 (m, 5H)127.9-128.7 (Ar-CH), 136.5 (Ar-C)Characteristic signals for a monosubstituted benzene ring.
Benzylic (CH₂)5.15 (s, 2H)67.2Methylene protons adjacent to the carbamate oxygen and aromatic ring.
Carbamate (C=O)-155.8Carbonyl carbon of the Cbz protecting group.
Diazepane Ring1.10 (d, 3H, -CH₃), 2.8-4.0 (m, ~8H)~15-20 (-CH₃), ~40-60 (Ring C/N)Complex, overlapping multiplets from the seven-membered ring protons and the methyl group doublet.

Note: The exact chemical shifts for the diazepane ring protons are difficult to predict precisely due to the conformational flexibility of the seven-membered ring. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.

Mass Spectrometry (MS): Verification of Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering a primary confirmation of its identity. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact as the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

  • Ionization: Operate in positive ESI mode.

  • Analysis: Infuse the sample directly or via a short LC column. Acquire full scan data from m/z 100-500.

  • Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to observe characteristic fragment ions. This is crucial for structural confirmation.

Data Interpretation and Comparison

The molecular formula of the compound is C₁₄H₂₀N₂O₂. The expected monoisotopic mass is 248.1525 g/mol .[4]

Analysis This compound (rac)-benzyl 3-methyl-1,4-diazepane-1-carboxylate
Expected [M+H]⁺ (m/z) 249.1598249.1598
Observed [M+H]⁺ (m/z) Within 5 ppm of theoreticalWithin 5 ppm of theoretical

Tandem MS/MS Fragmentation: The fragmentation pattern provides a structural fingerprint. The Cbz (carboxybenzyl) protecting group is known to produce characteristic fragments.

  • Key Fragmentation Pathway: The most common fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z 91 . Another significant fragmentation would be the loss of the entire benzyl group or CO₂. The fragmentation of the diazepine ring itself often involves cleavages at the N-C bonds.[5][6]

The MS and MS/MS data will be identical for the pure enantiomer and the racemic mixture.

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It serves as a quality control check to ensure the principal structural motifs are present.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat compound (if an oil) or solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a clean ATR crystal as the reference.

Data Interpretation and Comparison

The FTIR spectra will be identical for both samples. Key vibrational bands confirm the structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Assignment
N-H Stretch~3300 (broad, weak)Secondary amine within the diazepane ring.
C-H Stretch (Aromatic)~3030-3100C-H bonds of the benzene ring.
C-H Stretch (Aliphatic)~2850-2960C-H bonds of the diazepane ring and methyl group.
C=O Stretch (Carbamate)~1690-1710 Strong, characteristic carbonyl stretch of the Cbz group. [7][8]
C-N Stretch~1230-1280Carbamate and amine C-N bonds.[9]

Chiral HPLC: The Definitive Test for Enantiomeric Purity

This is the most critical technique for this guide, as it is the only one that can differentiate and quantify the (S) and (R) enantiomers. The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expertise & Causality in Experimental Design

The selection of the chiral stationary phase is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak® series) are highly effective for separating a wide range of chiral compounds, including N-protected amines and heterocycles.[10][11] Method development involves screening different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: Chiralpak® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 90:10 Hexane:Isopropanol. This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation:

    • Sample A ((S)-enantiomer): Dissolve ~1 mg in 1 mL of mobile phase.

    • Sample B (Racemic Mixture): Dissolve ~1 mg in 1 mL of mobile phase.

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject Sample B (racemic) to determine the retention times (t₁) and (t₂) and confirm separation.

    • Inject Sample A ((S)-enantiomer) to identify which peak corresponds to the S-enantiomer.

    • Calculate the enantiomeric excess (% ee) for Sample A.

Data Interpretation and Comparison

This is where the difference between the two samples becomes clear.

Analyte Expected Chromatogram Enantiomeric Excess (% ee)
(rac)-benzyl 3-methyl-1,4-diazepane-1-carboxylate Two well-resolved peaks of approximately equal area at retention times t₁ and t₂.0%
This compound One major peak corresponding to the retention time of the (S)-enantiomer (e.g., t₁). A very small peak at t₂ may be present if not 100% pure.>99% (for high-purity sample)

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. Each method provides a piece of the puzzle, leading to an unambiguous confirmation of structure, purity, and stereochemistry.

G cluster_synthesis Starting Point cluster_structural Structural & Purity Verification cluster_chiral Stereochemical Confirmation cluster_results Final Confirmation Synthesis Synthesized Product ((S)- or rac-) NMR ¹H & ¹³C NMR Synthesis->NMR MS HRMS (ESI-TOF) Synthesis->MS FTIR FTIR Synthesis->FTIR HPLC Chiral HPLC Synthesis->HPLC Result Confirmed Structure, Purity, & Enantiomeric Excess NMR->Result NMR->Result Confirms Connectivity MS->Result MS->Result Confirms MW FTIR->Result FTIR->Result Confirms Func. Groups HPLC->Result HPLC->Result Confirms % ee

Caption: Integrated workflow for the complete characterization of the target molecule.

Conclusion

The rigorous characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. While NMR, MS, and FTIR are powerful tools for elucidating the molecular structure and confirming the absence of impurities, they are insufficient for verifying the stereochemical integrity. Chiral HPLC stands as the definitive arbiter for enantiomeric purity, providing quantitative data that is non-negotiable in a drug development context. By comparing the analytical data of the pure (S)-enantiomer against its racemic counterpart, researchers can have full confidence in the identity, quality, and stereochemical purity of their compound, ensuring a solid foundation for further pharmacological and preclinical studies.

References

  • Villani, C. et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. Available at: [Link]

  • Analytical Letters. (1997). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Taylor & Francis Online. Available at: [Link]

  • Sabia, R. et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Sapienza Università di Roma. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. ResearchGate. Available at: [Link]

  • Berardi, M. T. et al. (1997). Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Chirality. Available at: [Link]

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Ramírez-Meyers, F. et al. (2013). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. Available at: [Link]

  • Cottrell, A. C. et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. RSC Advances. Available at: [Link]

  • Al-Mamoori, S. et al. (2024). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Available at: [Link]

  • Sima, L. E. et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. Available at: [Link]

  • Lu, G. et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. Available at: [Link]

  • PubChemLite. (n.d.). Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2). PubChemLite. Available at: [Link]

  • ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Available at: [Link]

  • Carlier, P. R. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones. VTechWorks. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Organic Syntheses Procedure. Available at: [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. Available at: [Link]

Sources

A Comparative Guide to Chiral Resolution of Diazepanes: Cocrystallization vs. Classical Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemistry of pharmacologically active molecules like diazepanes is of paramount importance. The enantiomers of a chiral drug can exhibit vastly different pharmacokinetic, metabolic, and toxicological profiles.[1] Consequently, the efficient separation of racemic mixtures into pure enantiomers—a process known as chiral resolution—is a critical step in pharmaceutical development.[2][3]

Traditionally, classical resolution via the formation of diastereomeric salts has been the workhorse of the industry for large-scale separations.[4] However, the principles of crystal engineering have given rise to cocrystallization, a powerful and versatile alternative that is rapidly gaining traction.[1][5] This guide provides an in-depth, objective comparison of these two cornerstone techniques, grounded in mechanistic principles and supported by practical, field-proven insights to inform your resolution strategy for chiral diazepanes.

The Foundation: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested method that leverages acid-base chemistry to separate enantiomers.[2][6] The core principle involves reacting a racemic mixture of a base (like a diazepane) with an enantiomerically pure chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Causality of Separation: Enantiomers have identical physical properties, making them impossible to separate by standard techniques like crystallization.[3] Diastereomers, however, are not mirror images and possess distinct physical properties, including different solubilities.[3][7] This crucial difference is the linchpin of the entire method. The differential solubility allows one diastereomeric salt to preferentially crystallize from a solution, while the other remains in the mother liquor.

Key Advantages:

  • Scalability: The technique is well-understood and relatively straightforward to scale up for industrial production.[4]

  • Robustness: It is a proven, reliable method that has been used for over a century.[2][6]

  • Cost-Effectiveness: For established processes, the resolving agents and solvents can be relatively inexpensive.

Inherent Limitations:

  • Functional Group Dependency: The target molecule must possess a suitable acidic or basic functional group (a "salt handle") to react with the resolving agent.[4]

  • Screening Intensity: The success of the resolution is highly dependent on finding the right combination of resolving agent and solvent system, often requiring extensive and empirical screening.[4][8]

  • Theoretical Yield Cap: The maximum theoretical yield for the desired enantiomer is 50% per cycle, as the other enantiomer is part of the more soluble salt.[2] Recovering the other enantiomer requires a separate process, and improving overall yield necessitates an additional racemization step to convert the unwanted enantiomer back to the racemate.

Workflow & Mechanism

The process follows a logical, multi-step sequence from racemate to pure enantiomer. The selection of the chiral resolving agent (e.g., tartaric acid derivatives, camphorsulfonic acid) is the most critical experimental choice, as the goal is to maximize the solubility difference between the resulting diastereomeric salts.[2][9]

G cluster_0 cluster_1 cluster_2 racemate Racemic Diazepane (R-D + S-D) mix Mixture of Diastereomeric Salts ([R-D • R'-Acid] + [S-D • R'-Acid]) racemate->mix Salt Formation (Ionic Interaction) reagent Chiral Resolving Agent (e.g., R'-Acid) reagent->mix crystallization Fractional Crystallization mix->crystallization less_soluble Less Soluble Salt Precipitates (e.g., [R-D • R'-Acid]) crystallization->less_soluble Isolation more_soluble More Soluble Salt in Solution (e.g., [S-D • R'-Acid]) crystallization->more_soluble Remains in mother liquor liberation Liberation Step (Acid/Base Treatment) less_soluble->liberation enantiomer Pure Enantiomer (R-D) liberation->enantiomer

Figure 1: General workflow for classical chiral resolution via diastereomeric salt formation.

The Modern Approach: Chiral Resolution via Cocrystallization

Cocrystallization is a technique from the field of crystal engineering where two or more neutral molecules are brought together in a single crystal lattice through non-ionic interactions, most commonly hydrogen bonds.[10][11] For chiral resolution, a racemic mixture is combined with an enantiopure "coformer."

Causality of Separation: Unlike salt formation, which relies on strong ionic bonds, cocrystallization is governed by weaker, highly directional interactions like hydrogen bonding and π-π stacking.[10][11] This directionality is key. The "fit" between the diazepane enantiomer and the chiral coformer can be highly specific. This can lead to two primary outcomes:

  • Diastereomeric Cocrystal Formation: Similar to classical resolution, two diastereomeric cocrystals form with different solubilities, enabling separation.[12]

  • Enantiospecific Cocrystallization: In a more elegant scenario, the coformer may have such a strong stereochemical preference that it only forms a stable cocrystal with one of the two enantiomers.[11][13] The other enantiomer remains in solution, allowing for a potentially much cleaner and more efficient separation.[13]

Key Advantages:

  • Broader Scope: It is applicable to molecules that lack ionizable functional groups and therefore cannot be resolved by classical salt formation.[13]

  • Potential for Higher Selectivity: The possibility of enantiospecific recognition can lead to higher yields and enantiomeric excess (ee) in a single step compared to diastereomeric systems.[11][13]

  • Tunable Properties: Cocrystallization can simultaneously improve other physicochemical properties of the active pharmaceutical ingredient (API), such as solubility or stability.[5][10]

Inherent Limitations:

  • Predictability Challenge: While predictive tools are emerging, finding a suitable coformer often still requires systematic screening.[5][12]

  • Thermodynamic & Kinetic Factors: Cocrystal formation can be influenced by a complex interplay of thermodynamics and kinetics, requiring careful control over crystallization conditions.[14][15]

  • Newer Technology: As a more recent technique, the regulatory pathways and large-scale manufacturing processes are less established than for classical resolution.

Workflow & Mechanism

The process begins with coformer screening, which can be performed efficiently using methods like liquid-assisted grinding (LAG) or solution-based techniques.[12] Once a successful coformer is identified, the process is scaled for bulk separation.

G cluster_0 cluster_1 cluster_2 racemate Racemic Diazepane (R-D + S-D) mix Selective Cocrystal Formation (Non-Ionic Interactions) racemate->mix coformer Chiral Coformer (e.g., S'-CF) coformer->mix crystallization Solution or Grinding Crystallization mix->crystallization cocrystal Enantiospecific Cocrystal Precipitates ([R-D • S'-CF]) crystallization->cocrystal Isolation unreacted Unreacted Enantiomer in Solution (S-D) crystallization->unreacted Remains in filtrate dissociation Dissociation Step (e.g., Solvent Change) cocrystal->dissociation enantiomer Pure Enantiomer (R-D) dissociation->enantiomer

Figure 2: General workflow for chiral resolution via enantiospecific cocrystallization.

Head-to-Head Comparison: Cocrystallization vs. Classical Resolution

The choice between these two methods depends on the specific properties of the target molecule, project timelines, and desired scale. The following table provides a direct comparison of their key attributes.

FeatureClassical Diastereomeric Salt ResolutionChiral Cocrystallization
Core Mechanism Ionic bond formation between API and resolving agent.[11]Non-ionic interactions (e.g., hydrogen bonds) between API and coformer.[11]
Applicability Limited to APIs with ionizable acidic or basic groups.[13]Broadly applicable, including to neutral APIs without "salt handles".[13]
Selectivity Forms two diastereomeric salts with different solubilities.[7]Can form diastereomeric pairs or, ideally, be enantiospecific, forming a cocrystal with only one enantiomer.[1][13]
Theoretical Yield 50% for the desired enantiomer (without racemization).[2]Can approach 100% for the desired enantiomer in an enantiospecific system.
Screening Process Requires screening of various chiral acids/bases and solvent systems.[4]Requires screening of coformers and crystallization conditions (e.g., solution, grinding).[12]
Thermodynamics Driven by the lower Gibbs free energy of the less soluble salt's crystal lattice.[16]Driven by the thermodynamic stability of the cocrystal lattice; can be enthalpy or entropy-driven.[14]
Process Control Primarily thermodynamic control; separation relies on reaching equilibrium.[17][18]Can be under either thermodynamic or kinetic control, requiring precise process understanding.[17][18]
Industrial Maturity Highly mature, well-established, and widely used for large-scale production.[4]Emerging technology; gaining significant traction but with fewer large-scale examples.[5]

Experimental Protocols: A Practical Guide

The following protocols are generalized frameworks. For any specific diazepane, optimization of the resolving agent/coformer, stoichiometry, solvent, temperature, and time is essential.

Protocol 1: Classical Diastereomeric Salt Resolution

Objective: To resolve a racemic diazepane using a chiral acid.

Materials:

  • Racemic Diazepane

  • Chiral Resolving Agent (e.g., O,O'-Dibenzoyl-L-tartaric acid)

  • Screening Solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)

  • Aqueous HCl solution (e.g., 1M)

  • Aqueous NaOH solution (e.g., 1M)

  • Organic Solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Salt Formation & Crystallization: a. In a flask, dissolve 1.0 equivalent of the racemic diazepane in a minimal amount of a chosen solvent (e.g., ethanol) with gentle heating.[19] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Rationale: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initially precipitating salt. c. Slowly add the resolving agent solution to the diazepane solution while stirring. d. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystallization. Observe for precipitate formation.[19]

  • Isolation of Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.[19] c. Dry the crystals under vacuum.

  • Purity Analysis & Recrystallization: a. Analyze the diastereomeric excess (d.e.) of the salt, for instance by NMR if signals are distinct. b. To enhance purity, perform one or more recrystallizations of the salt from a suitable solvent until a constant d.e. is achieved.

  • Liberation of the Free Enantiomer: a. Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).[20] b. Add aqueous NaOH solution dropwise with vigorous stirring to basify the aqueous layer (pH > 10). This breaks the salt, deprotonating the resolving agent (making it water-soluble) and liberating the neutral diazepane enantiomer into the organic layer. c. Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched diazepane.

  • Final Analysis: a. Determine the yield and the final enantiomeric excess (ee) of the product using a suitable chiral chromatography method (e.g., HPLC or SFC).

Protocol 2: Resolution via Cocrystallization

Objective: To resolve a racemic diazepane using a chiral coformer.

Materials:

  • Racemic Diazepane

  • Chiral Coformer (e.g., S-Mandelic Acid)

  • Screening Solvents (e.g., Acetonitrile, Ethyl Acetate, Toluene)

  • Mortar and pestle or ball mill for grinding experiments.

Procedure:

  • Coformer Screening (Example: Slurry Method): a. In a series of vials, place a small amount of the racemic diazepane and an equimolar amount of the chiral coformer. b. To each vial, add a different solvent and stir the resulting slurry at room temperature for 24-48 hours. c. Isolate any solids by filtration and analyze them using techniques like Powder X-ray Diffraction (PXRD) to identify new crystalline phases indicative of cocrystal formation.

  • Preparative Cocrystallization: a. Based on screening results, dissolve the racemic diazepane and the optimal amount of the chiral coformer (often a 1:1 molar ratio) in the chosen solvent at an elevated temperature to achieve full dissolution. b. Cool the solution slowly and controllably to induce crystallization. Seeding with a small amount of pre-made cocrystal can be beneficial. c. Allow crystallization to proceed for a set time. Rationale: This step may be under kinetic or thermodynamic control; the time and temperature profile are critical process parameters.[17]

  • Isolation of the Cocrystal: a. Collect the cocrystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. Dry the cocrystals under vacuum. The filtrate will be enriched in the enantiomer that did not form a cocrystal.

  • Dissociation of the Cocrystal & Isolation of the Enantiomer: a. Dissociate the cocrystal to separate the API from the coformer. This is highly system-dependent and may involve: i. Solvent-based separation: Dissolving the cocrystal in a solvent where the API and coformer have vastly different solubilities. ii. Acid-base extraction: If the coformer is acidic or basic, a liquid-liquid extraction similar to the liberation step in classical resolution can be used. b. Isolate the pure enantiomer by crystallization or evaporation of the solvent.

  • Final Analysis: a. Determine the yield and the enantiomeric excess (ee) of the product via chiral chromatography.

Conclusion and Future Outlook

The choice between classical resolution and cocrystallization is not a matter of one being definitively superior, but rather of selecting the right tool for the specific scientific and industrial challenge at hand.

  • Classical diastereomeric salt resolution remains an indispensable, robust, and scalable method, particularly for chiral amines and acids where efficient resolving agent-solvent systems have been established.[4] Its primary limitations are the requirement of a salt handle and the 50% theoretical yield cap.

  • Cocrystallization offers a modern, powerful alternative that significantly broadens the scope of crystallisation-based resolution to include neutral molecules.[1][13] Its potential for enantiospecificity presents a pathway to highly efficient separations that can exceed the classical 50% barrier in a single step.[13] As our understanding of supramolecular chemistry and crystal engineering deepens, the rational design of coformers will become more predictive, further enhancing the appeal of this technique.[5]

For researchers developing novel chiral diazepanes, a dual screening strategy that investigates both salt formers and coformers in parallel is often the most effective path to a successful, scalable, and efficient chiral resolution process.

References

  • Cocrystal Technology in the Screening of Pharmaceutical Solid Forms and Chiral Resolution of Drugs: a Review. Semantic Scholar.
  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
  • Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determin
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Pharmaceuticals.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • On the thermodynamics of cocrystal formation.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral resolution. Wikipedia.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Cocrystal Formation between Chiral Compounds: How Cocrystals Differ
  • Thermodynamic reaction control. Wikipedia.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
  • Diastereomeric recrystalliz
  • (394e)
  • Thermodynamic characteristics of cocrystal formation and melting points for rational design of pharmaceutical two-component systems.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Deriv

Sources

A Comparative Guide to the Synthetic Efficacy of Suvorexant Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two prominent synthetic pathways for the insomnia therapeutic, Suvorexant. The focus is on the strategic selection of precursors and their impact on the overall efficiency, scalability, and practicality of the synthesis. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who are seeking a comprehensive understanding of the chemical development of Suvorexant.

Introduction to Suvorexant and Its Synthetic Challenges

Suvorexant (marketed as Belsomra®) is a dual orexin receptor antagonist, a first-in-class therapeutic for the treatment of insomnia.[1] Its novel mechanism of action, which involves blocking the wake-promoting neuropeptides orexin A and orexin B, distinguishes it from other sleep aids.[1] The molecular structure of Suvorexant features a chiral 1,4-diazepane core and a substituted benzoyl moiety containing a 1,2,3-triazole ring. The synthesis of this complex molecule on an industrial scale presents several challenges, primarily revolving around the stereoselective construction of the chiral center in the diazepane ring and the regioselective formation of the triazole linkage.

This guide will dissect two distinct synthetic strategies, herein referred to as Route A (Convergent Synthesis with Chiral Resolution) and Route B (Linear Asymmetric Synthesis) . Through a detailed examination of their respective precursors and methodologies, we will illuminate the rationale behind the evolution of Suvorexant's manufacturing process.

Route A: Convergent Synthesis with Chiral Resolution

The initial synthetic approaches to Suvorexant, often employed during medicinal chemistry and early development phases, followed a convergent strategy.[1] This involved the separate synthesis of two key fragments: the racemic diazepane core and the triazole-containing benzoic acid, which were then coupled. The critical step of introducing chirality was addressed post-synthesis of the racemic intermediate through resolution.

Synthesis of the Racemic Diazepane Precursor

The synthesis of the racemic diazepane core typically begins with readily available starting materials. A common method involves the conjugate addition of a protected diamine to an α,β-unsaturated ketone, followed by cyclization.

Experimental Protocol: Synthesis of Racemic N-Boc-7-methyl-1,4-diazepane

  • Heteroconjugate Addition: N-Boc-1,2-diaminoethane is reacted with methyl vinyl ketone. The resulting intermediate is trapped in situ with benzyl chloroformate to yield the protected ketone adduct.[1]

  • Deprotection and Cyclization: The Boc protecting group is selectively removed, and the resulting amine undergoes intramolecular reductive amination to form the racemic diazepane ring. The secondary amine is then re-protected with a Boc group.[1]

  • Chiral Resolution: The racemic mixture of the diazepane is separated into its constituent enantiomers. This can be achieved through chiral stationary phase HPLC, a technique suitable for smaller scales, or by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent, which is more amenable to larger scales.[2][3] The desired (R)-enantiomer is then isolated.

Synthesis of the Triazole Benzoic Acid Precursor

The synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a critical step that presents its own set of challenges, primarily the control of regioselectivity. The coupling of 1,2,3-triazole with a substituted benzoic acid can result in the formation of both the desired 2-substituted and the undesired 1-substituted regioisomers.

Experimental Protocol: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

  • Copper-Catalyzed Amination: 2-Iodo-5-methylbenzoic acid is subjected to a copper-catalyzed amination reaction with 1,2,3-triazole. This reaction often yields a mixture of the 2-triazolyl and 1-triazolyl regioisomers.[1]

  • Isomer Separation: The desired 2-(2H-1,2,3-triazol-2-yl) regioisomer is separated from the undesired isomer, typically by chromatography.[1] Efforts to improve regioselectivity and ease of separation have been a focus of process development.[4]

Final Amide Coupling

The final step in Route A is the amide coupling of the resolved (R)-diazepane precursor with the activated triazole benzoic acid to yield Suvorexant.

Experimental Protocol: Amide Coupling

  • The carboxylic acid of the triazole precursor is activated, for example, by conversion to its acid chloride.

  • The activated acid is then reacted with the deprotected (R)-7-methyl-1,4-diazepane in the presence of a base to form the final amide bond of Suvorexant.[5]

Visualization of Route A

Route A cluster_diazepane Diazepane Synthesis cluster_triazole Triazole Acid Synthesis N-Boc-1,2-diaminoethane N-Boc-1,2-diaminoethane Racemic Diazepane Racemic Diazepane N-Boc-1,2-diaminoethane->Racemic Diazepane 1. Conjugate Addition 2. Cyclization Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Racemic Diazepane Chiral Resolution Chiral Resolution Racemic Diazepane->Chiral Resolution HPLC or Classical Resolution (R)-Diazepane (R)-Diazepane Chiral Resolution->(R)-Diazepane Suvorexant Suvorexant (R)-Diazepane->Suvorexant Amide Coupling 2-Iodo-5-methylbenzoic acid 2-Iodo-5-methylbenzoic acid Isomer Mixture Isomer Mixture 2-Iodo-5-methylbenzoic acid->Isomer Mixture Cu-catalyzed Amination 1,2,3-Triazole 1,2,3-Triazole 1,2,3-Triazole->Isomer Mixture Chromatography Chromatography Isomer Mixture->Chromatography Separation Triazole Benzoic Acid Triazole Benzoic Acid Chromatography->Triazole Benzoic Acid Triazole Benzoic Acid->Suvorexant caption Convergent Synthesis with Chiral Resolution

Caption: Route A: Convergent Synthesis with Chiral Resolution.

Route B: Linear Asymmetric Synthesis

To overcome the inefficiencies associated with chiral resolution and the use of hazardous reagents like methyl vinyl ketone, more recent synthetic strategies have focused on a linear, asymmetric approach.[3][6] This route introduces the desired stereochemistry early in the synthesis by using a chiral starting material, thus avoiding a late-stage resolution step.

Asymmetric Synthesis of the Chiral Diazepane Intermediate

This approach builds the chiral diazepane ring from a readily available chiral precursor, such as (R)-3-aminobutyric acid.

Experimental Protocol: Asymmetric Synthesis of the Chiral Diazepane

  • Protection and Condensation: (R)-3-aminobutyric acid is first protected, for example, as its N-Boc derivative. It is then condensed with a protected glycine derivative to form a dipeptide-like intermediate.[3][6]

  • Deprotection and Cyclization: The protecting groups are selectively removed, and the resulting amino acid undergoes intramolecular cyclization to form the chiral diazepanedione.

  • Reduction: The diazepanedione is then reduced to the desired (R)-7-methyl-1,4-diazepane.

Final Coupling Steps

The remainder of the synthesis is similar to Route A, involving the coupling of the chiral diazepane with the triazole benzoic acid. However, the overall process is more streamlined due to the early introduction of the chiral center.

Visualization of Route B

Route B (R)-3-aminobutyric acid (R)-3-aminobutyric acid Dipeptide Intermediate Dipeptide Intermediate (R)-3-aminobutyric acid->Dipeptide Intermediate Protection & Condensation Protected Glycine Protected Glycine Protected Glycine->Dipeptide Intermediate Chiral Diazepanedione Chiral Diazepanedione Dipeptide Intermediate->Chiral Diazepanedione Deprotection & Cyclization Chiral Diazepane Chiral Diazepane Chiral Diazepanedione->Chiral Diazepane Reduction Suvorexant Suvorexant Chiral Diazepane->Suvorexant Amide Coupling Triazole Benzoic Acid Triazole Benzoic Acid Triazole Benzoic Acid->Suvorexant caption Linear Asymmetric Synthesis

Caption: Route B: Linear Asymmetric Synthesis.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route in pharmaceutical manufacturing is a multifactorial decision, balancing yield, cost, safety, and scalability. The two routes to Suvorexant presented here offer a clear illustration of this decision-making process.

ParameterRoute A: Convergent with Chiral ResolutionRoute B: Linear Asymmetric SynthesisRationale and Field Insights
Overall Yield Lower, typically in the range of 37-38%[1]Higher, with optimized processes reaching up to 65%[6]The primary loss in yield in Route A comes from the chiral resolution step, where at least 50% of the material (the undesired enantiomer) is discarded. Route B's higher yield is a direct consequence of avoiding this resolution.
Number of Steps Fewer linear steps in the main chain, but additional steps for resolution.More linear steps, but a more direct path to the chiral product.[3]While Route B may appear longer on paper, the elimination of the cumbersome and often low-yielding resolution step makes it more efficient in practice for large-scale production.
Key Precursor Cost Racemic starting materials are generally cheaper.Chiral starting materials like (R)-3-aminobutyric acid are more expensive.The higher cost of the chiral precursor in Route B is often offset by the increased overall yield and the avoidance of expensive chiral chromatography or resolving agents.
Scalability Chiral resolution by HPLC is not readily scalable. Classical resolution can be challenging to optimize.More amenable to large-scale production due to the avoidance of resolution steps.[6]The ability to directly synthesize the desired enantiomer makes Route B a more robust and predictable process for manufacturing.
Safety & Environmental May use hazardous reagents like methyl vinyl ketone.Avoids some of the more hazardous reagents of earlier syntheses.[7]The development of Route B was driven in part by a desire for a "greener" and safer manufacturing process.
Stereochemical Purity Dependent on the efficiency of the resolution step.High enantiomeric excess is established early and maintained throughout the synthesis.[3]Route B offers better control over the final product's stereochemical purity, a critical parameter for pharmaceutical quality.

Conclusion

The evolution of the synthetic strategy for Suvorexant from a convergent approach with chiral resolution (Route A) to a linear asymmetric synthesis (Route B) is a testament to the continuous drive for efficiency and elegance in pharmaceutical process chemistry. While Route A was instrumental in the initial discovery and development of Suvorexant, Route B represents a more mature and industrially viable process.[6] The key advantages of Route B, including a higher overall yield, improved scalability, and better control of stereochemistry, highlight the importance of strategic precursor selection in modern drug manufacturing. This comparative analysis underscores that the optimal synthetic pathway is not merely the shortest, but the one that most effectively balances chemical feasibility with the practical demands of large-scale production.

References

  • Cox, C. D. et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Symposium Series, 1237, 247-273. [Link]

  • Li, J. et al. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances, 15, 12345-12356. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-insomnia Drug Suvorexant. HETEROCYCLES, 102(4), 742-748. [Link]

  • Wang, C. et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(6), 849-852. [Link]

  • Sandoz AG. (2016).
  • Jiangsu Hansen Pharmaceutical Group Co., Ltd. (2017).
  • Jiangsu Hansen Pharmaceutical Group Co., Ltd. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. EP 3412665 B1. [Link]

  • Roecker, A. J. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 3(2), 225-237. [Link]

  • Shanghai Aobo Chemical Co., Ltd. (2016). Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. CN105294583A.
  • Wang, Z. et al. (2019). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Synlett, 30(10), 1148-1152. [Link]

  • Pharmaffiliates. (R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. [Link]

  • Janssen Pharmaceutica NV. (2020). Preparation of 2-([1][2][6]triazol-2-yl)-benzoic acid derivatives. EP3619199B1.

  • FHNW. (2019). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. [Link]

  • Pharmaffiliates. (R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug product. Suvorexant (Belsomra®), a dual orexin receptor antagonist for the treatment of insomnia, is no exception.[1][2] Its multi-step synthesis presents a complex challenge in identifying, controlling, and quantifying process-related impurities. This guide provides an in-depth analysis of these impurities, offering a comparative evaluation of analytical methodologies to support robust quality control in the manufacturing of suvorexant.

The Synthetic Landscape of Suvorexant and the Genesis of Impurities

The chemical structure of suvorexant, [(7R)-4-(5-chloro-2-benzoxazolyl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, is assembled through a convergent synthesis, typically involving the preparation of a chiral diazepane intermediate and a triazole carboxylic acid derivative, followed by their coupling.[3][4][5][6] Each synthetic route, while optimized for yield and efficiency, carries an inherent risk of generating specific process-related impurities.

Key Synthetic Junctions and Potential Impurities

Several critical steps in the synthesis of suvorexant are prone to impurity formation:

  • Formation of the Diazepane Ring: The construction of the seven-membered diazepane ring is a pivotal step. Reductive amination is a common strategy, but it can lead to the formation of isomeric byproducts.[3][4] For instance, an amine isomer has been identified as a significant impurity, potentially arising from the transient formation of a bicyclic intermediate.[3] Incomplete cyclization or side reactions of the starting materials can also introduce related impurities.

  • Triazole Regioisomer Formation: The synthesis of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid intermediate can result in the formation of the undesired 1-arylated triazole regioisomer in addition to the desired 2-arylated product.[7] The separation of these regioisomers is crucial to ensure the correct final product.

  • Amide Coupling: The final coupling of the diazepane and the triazole carboxylic acid is typically achieved via an amide bond formation. The use of coupling agents or the conversion of the carboxylic acid to an acid chloride can introduce unreacted starting materials or byproducts from side reactions.[3] For example, using oxalyl chloride to form the acid chloride can lead to a cleaner reaction profile and minimize certain impurities.[3]

  • Starting Materials and Intermediates: Impurities present in the starting materials or those formed during the synthesis of key intermediates can be carried through to the final active pharmaceutical ingredient (API). A study has identified and synthesized eight process-related impurities in the synthesis of suvorexant, with six of them being described for the first time, highlighting the importance of thorough process understanding.[8][9]

  • Degradation Products: Beyond process-related impurities, degradation of the drug substance under various stress conditions (e.g., oxidative) can occur. Five oxidative degradation impurities of suvorexant have been characterized, which can also be relevant for understanding potential process liabilities.[10][11][12]

Below is a generalized representation of a suvorexant synthesis pathway, highlighting potential impurity introduction points.

Suvorexant_Synthesis_and_Impurity_Formation cluster_diazepane Diazepane Synthesis cluster_triazole Triazole Acid Synthesis Start_D Diazepane Starting Materials Reductive_Amination Reductive Amination & Cyclization Start_D->Reductive_Amination Chiral_Diazepane (R)-Diazepane Intermediate Reductive_Amination->Chiral_Diazepane Impurity_Isomer Impurity_Isomer Reductive_Amination->Impurity_Isomer Amide_Coupling Amide Coupling Chiral_Diazepane->Amide_Coupling Start_T Triazole Starting Materials Triazole_Formation Triazole Ring Formation Start_T->Triazole_Formation Triazole_Acid Triazole Carboxylic Acid Triazole_Formation->Triazole_Acid Impurity_Regioisomer Triazole Regioisomer Triazole_Formation->Impurity_Regioisomer Triazole_Acid->Amide_Coupling Suvorexant_API Suvorexant API Amide_Coupling->Suvorexant_API Impurity_Starting_Material Unreacted Intermediates & Coupling Byproducts Amide_Coupling->Impurity_Starting_Material

Caption: Generalized synthetic pathway for suvorexant highlighting key stages prone to impurity formation.

Comparative Analysis of Analytical Methodologies

The effective control of process-related impurities in suvorexant relies on the implementation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of impurity profiling in this context.[13]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely adopted technique for routine quality control due to its robustness, reproducibility, and cost-effectiveness. Several HPLC methods have been developed for the determination of suvorexant and its related substances.[14][15][16]

Method Comparison:

ParameterMethod A (General Purpose)Method B (High Resolution)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 3.9 mm, 4 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water:Methanol (9:1) B: Methanol[14]A: Acetonitrile B: Methanol C: Water (40:40:20 v/v/v)
Elution Gradient[14]Isocratic
Flow Rate ~1.0 mL/min[14]~1.0 mL/min
Detection UV at ~254 nm or 248 nm[16]UV at 254 nm
Advantages Good for separating a wide range of impurities with varying polarities. High sensitivity.[14]Simple, rapid analysis for specific known impurities.
Limitations Longer run times may be required for complex impurity profiles.May not resolve all co-eluting impurities.

Expert Insights: The choice between a gradient and an isocratic HPLC method depends on the complexity of the impurity profile. A gradient method, as described in a patent for determining suvorexant-related substances, offers superior separation for a broader range of impurities.[14] For routine process monitoring where specific impurities are targeted, a simpler isocratic method can be more efficient. The selection of the stationary phase (e.g., octadecylsilane bonded silica) and the mobile phase composition are critical for achieving the desired selectivity and resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and characterization of unknown impurities, LC-MS/MS is the gold standard. Its high sensitivity and specificity allow for the detection of trace-level impurities and the elucidation of their structures.[10][17]

Key Applications:

  • Structure Elucidation: LC-MS/MS, in conjunction with High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been successfully used to characterize five oxidative degradation impurities and one process impurity of suvorexant.[10][11][12]

  • Trace-Level Quantification: LC-MS/MS methods have been validated for the quantification of suvorexant in biological matrices at very low concentrations (ng/mL), demonstrating the sensitivity of the technique which can be translated to impurity analysis.[17]

  • Forced Degradation Studies: LC-MS is instrumental in identifying degradation products formed under stress conditions, providing insights into the stability of the drug substance and potential degradation pathways that might be relevant to the manufacturing process.[18]

Expert Insights: While HPLC-UV is suitable for routine quality control of known impurities, LC-MS is indispensable during process development and for the investigation of out-of-specification results. The ability to obtain mass information provides a significant advantage in identifying unknown peaks and understanding their origin. However, it's important to be mindful of matrix effects, especially when dealing with complex sample matrices, which can impact ionization efficiency and quantitative accuracy.[17]

Headspace Gas Chromatography (HS-GC)

Process-related impurities are not limited to structurally related compounds. Residual solvents from the synthesis and purification steps must also be controlled. Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis. An optimized HS-GC method has been developed for the simultaneous determination of eight residual solvents in suvorexant, demonstrating excellent resolution and sensitivity.[19]

Methodological Highlights:

  • Column: DB-624 capillary column (30 m × 0.53 mm, 3 μm)[19]

  • Detector: Flame Ionization Detector (FID)

  • Technique: Headspace injection allows for the analysis of volatile solvents without introducing the non-volatile API into the GC system.

Experimental Protocols

To provide a practical framework, the following are representative, step-by-step protocols for the analysis of suvorexant impurities.

Protocol 1: HPLC-UV for Related Substances

Objective: To quantify known process-related impurities in suvorexant drug substance.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1200 series)[12]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (AR grade)

  • Purified water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water and mix with methanol in a 9:1 (v/v) ratio.[14]

    • Mobile Phase B: Methanol.[14]

  • Standard Preparation:

    • Accurately weigh and dissolve suvorexant reference standard and impurity reference standards in a suitable diluent (e.g., methanol) to obtain a known concentration.

  • Sample Preparation:

    • Accurately weigh and dissolve the suvorexant sample in the diluent to a specified concentration.

  • Chromatographic Conditions:

    • Column Temperature: 45 °C[14]

    • Flow Rate: 1.0 mL/min[14]

    • Detection Wavelength: 254 nm[14]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      10 50 50
      20 10 90
      25 10 90
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Identify and integrate the peaks corresponding to suvorexant and its impurities.

    • Calculate the percentage of each impurity using the relative response factors if known, or by area normalization.

Protocol 2: LC-MS/MS for Impurity Identification

Objective: To identify and characterize unknown impurities in a suvorexant sample.

Instrumentation:

  • LC-MS/MS system (e.g., Agilent 1200 series HPLC coupled with a Q-TOF mass spectrometer)

Reagents:

  • As per HPLC-UV protocol, using LC-MS grade solvents and additives (e.g., formic acid or ammonium acetate).

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol.

  • LC Conditions:

    • Utilize a mass-compatible HPLC method, similar to the one described above, but with volatile mobile phase additives.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS and product ion scan (MS/MS) of the peaks of interest.

    • Collision Energy: Optimize for fragmentation of the target ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion of the unknown impurity from the full scan data.

    • Propose a molecular formula based on the accurate mass.

    • Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity.

    • Compare the proposed structure with known synthetic pathways and potential side reactions.

Analytical_Workflow cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis Sample Suvorexant Sample Routine_QC Routine Quality Control Sample->Routine_QC Investigation Impurity Investigation Sample->Investigation HPLC_Prep Sample Preparation Routine_QC->HPLC_Prep LCMS_Prep Sample Preparation Investigation->LCMS_Prep HPLC_Run Chromatographic Separation HPLC_Prep->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_Quant Quantification of Known Impurities HPLC_Detect->HPLC_Quant LCMS_Run Chromatographic Separation LCMS_Prep->LCMS_Run LCMS_Detect Mass Spectrometric Detection (MS and MS/MS) LCMS_Run->LCMS_Detect LCMS_Elucidate Structure Elucidation of Unknown Impurities LCMS_Detect->LCMS_Elucidate

Caption: A typical analytical workflow for the analysis of process-related impurities in suvorexant.

Conclusion

The control of process-related impurities in the synthesis of suvorexant is a multifaceted challenge that requires a deep understanding of the synthetic process and the application of appropriate analytical technologies. A combination of HPLC-UV for routine quality control and LC-MS/MS for impurity identification and characterization provides a comprehensive analytical strategy. For volatile impurities, HS-GC is the method of choice. By implementing these well-validated analytical methods, pharmaceutical manufacturers can ensure the quality, safety, and consistency of suvorexant.

References

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. PubMed. [Link]

  • Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant. Taylor & Francis Online. [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. Oxford Academic. [Link]

  • (PDF) Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect. [Link]

  • Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant | Request PDF. ResearchGate. [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central. [Link]

  • SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES. [Link]

  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist | Request PDF. ResearchGate. [Link]

  • Suvorexant. Wikipedia. [Link]

  • HPLC chromatogram of oxidative degradation for suvorexant drug substance. ResearchGate. [Link]

  • A kind of method for determination of related substances of Suvorexan by HPLC.
  • Identification, synthesis and characterization of potential impurities in Diazepam. JOCPR. [Link]

  • literature review on analytical methods for quantification of suvorexant. JBINO. [Link]

  • Suvorexant: The first orexin receptor antagonist to treat insomnia. PubMed Central. [Link]

  • development and validation of high. JETIR. [Link]

  • Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route. RSC Publishing. [Link]

  • Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. Neliti. [Link]

  • Suvorexant | C23H23ClN6O2. PubChem. [Link]

  • X-Ray structure of Suvorexant (MK-4305/Compound 7). ResearchGate. [Link]

  • Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, frequently exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2][3][4] The tragic legacy of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate rigorous characterization and control of stereoisomers, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[2][5]

This guide provides an in-depth comparison of the primary techniques used to purify chiral intermediates, offering the necessary experimental context and data to empower researchers, scientists, and drug development professionals in their strategic decisions. We will move beyond a simple listing of methods to explore the underlying principles, practical workflows, and comparative performance of each approach.

The Chromatographic Powerhouses: HPLC and SFC

Chromatography stands as the most powerful and versatile tool for resolving enantiomers, primarily through the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with each enantiomer.[][7]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique, renowned for its precision and adaptability.[8][9] The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the CSP.[10] The choice of CSP is the most critical step in method development, with polysaccharide-based phases (derivatives of cellulose and amylose) being the most widely utilized due to their broad versatility across normal-phase, reversed-phase, and polar organic modes.[8][11]

Causality in Experimental Choices: The selection of mobile phase is dictated by the analyte's properties and the chosen CSP. For basic compounds, an amine modifier like diethylamine (DEA) is often added in normal-phase mode to improve peak shape and prevent strong, unwanted interactions with the silica backbone of the CSP.[11] Conversely, acidic compounds benefit from the addition of an acid like trifluoroacetic acid (TFA).[11] This is not merely procedural; it is a targeted intervention to control the ionization state of the analyte, thereby ensuring optimal and reproducible chiral recognition by the CSP.

A systematic screening approach is the most efficient path to a successful separation.[10][12]

  • Column Screening: Select a diverse set of 4-6 chiral columns. A typical starting set includes several polysaccharide-based columns (e.g., cellulose and amylose derivatives) and potentially a Pirkle-type or cyclodextrin-based column for broader screening.[12][13]

  • Mobile Phase Screening (1st Pass): Screen the selected columns with a primary set of mobile phases.[11][12]

    • Normal Phase:

      • Hexane/Isopropanol (IPA)

      • Hexane/Ethanol

    • For basic analytes, add 0.1% DEA. For acidic analytes, add 0.1% TFA.

  • Mobile Phase Screening (2nd Pass - Immobilized Columns Only): If the first pass fails, screen immobilized-type CSPs with stronger solvents like Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), or Ethyl Acetate as the polar component with hexane.[12]

  • Mode Switching: If normal-phase is unsuccessful, explore other modes:

    • Polar Organic Mode: Use polar solvents like methanol, ethanol, or acetonitrile.

    • Reversed-Phase Mode: Use mixtures of water/buffer and acetonitrile or methanol. This is often preferred for LC-MS compatibility.

  • Optimization: Once initial separation ("a hit") is observed, optimize the conditions by adjusting the mobile phase composition to achieve a resolution (Rs) greater than 1.5, which indicates baseline separation.[8]

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization start Select 4-6 Diverse CSPs screen_np Screen Normal Phase (Hexane/IPA, Hexane/EtOH) +/- Additive start->screen_np check1 Separation? screen_np->check1 screen_other Screen Other Modes (Polar Organic, Reversed Phase) screen_other->check1 end Final Method screen_other->end Separation Found check1->screen_other No optimize Optimize Mobile Phase Ratio (Adjust % Modifier) check1->optimize Yes check2 Rs > 1.5? optimize->check2 validate Validate Method (Rs > 1.5, Robustness) check2->optimize No check2->end Yes

Caption: A systematic workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, particularly for preparative-scale purifications.[9][14][15] It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity.[1][16] These properties allow for higher flow rates and thus faster separations without a significant loss of efficiency.[1][17]

Expert Insight: The true advantage of SFC lies in its economic and environmental benefits. The reduction in organic solvent consumption is substantial, lowering both purchase and disposal costs.[9] Furthermore, the faster run times dramatically increase throughput. A separation that might take 20 minutes in HPLC could potentially be completed in under 5 minutes with SFC, representing a significant acceleration in project timelines.[18] While initial instrumentation costs are higher, the long-term operational savings are compelling.[9] SFC is often the preferred technique for chiral separations due to these advantages.[19]

Classical Resolution Techniques: Crystallization and Enzymes

While chromatography is dominant, classical resolution methods remain highly relevant, especially for large-scale industrial processes.[20]

Diastereomeric Crystallization

This is one of the oldest and most industrially utilized methods for chiral resolution.[21] The core principle involves converting a pair of enantiomers (which have identical physical properties) into a pair of diastereomers by reacting them with an enantiomerically pure "resolving agent."[22][23] Diastereomers have different physical properties, including solubility.[23] This difference allows for their separation by fractional crystallization.

Trustworthiness of the Protocol: The success of this technique is contingent on finding a suitable resolving agent and solvent system that maximizes the solubility difference between the two diastereomeric salts.[22][24] This process can be trial-and-error intensive.[24] Once the less soluble diastereomer crystallizes and is isolated by filtration, the chiral resolving agent is cleaved, yielding the desired pure enantiomer.[22]

cluster_racemate Racemic Mixture cluster_diastereomers Diastereomeric Mixture (Different Solubilities) R_enantiomer R-Enantiomer resolving_agent + Chiral Resolving Agent (S') S_enantiomer S-Enantiomer RS_diastereomer (R,S') Diastereomer resolving_agent->RS_diastereomer SS_diastereomer (S,S') Diastereomer resolving_agent->SS_diastereomer crystallization Crystallization & Filtration SS_diastereomer->crystallization Less Soluble cleavage Cleavage of Resolving Agent crystallization->cleavage pure_enantiomer Pure S-Enantiomer cleavage->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric crystallization.

Enzymatic Kinetic Resolution

This technique leverages the high stereoselectivity of enzymes.[20] An enzyme is chosen that will preferentially catalyze a reaction (e.g., hydrolysis or acylation) on only one of the two enantiomers in a racemic mixture.[25][26] This transforms one enantiomer into a new compound while leaving the other unreacted. The reacted and unreacted species, now being chemically distinct, can be easily separated by standard methods like extraction or chromatography.

Expert Insight: The primary limitation of standard kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer.[20] However, this can be overcome by a more advanced approach known as Dynamic Kinetic Resolution (DKR). In DKR, the enzymatic resolution is coupled with a racemization catalyst that continuously converts the undesired, slower-reacting enantiomer back into the racemic mixture.[27][28] This allows the enzyme to theoretically convert the entire starting material into a single, desired enantiomer, achieving yields far exceeding 50%.[27][28]

Comparative Performance Benchmark

The choice of purification technique is a multi-factorial decision, balancing the need for purity with considerations of scale, speed, and cost.

Technique Typical Purity (e.e.) Max Yield Scalability Speed Cost & Environmental Impact
Chiral HPLC >99%~100%Low to Medium (mg to kg)[29]ModerateHigh (Solvent usage, column cost)[9]
Chiral SFC >99%~100%Medium to High (g to multi-kg)[15]Very Fast[17]Moderate (Lower solvent cost, "Green")[9][14]
Diastereomeric Crystallization >98%<50% (single step)Very High (kg to tons)[20]SlowLow (Solvent, resolving agent cost)
Enzymatic Kinetic Resolution >99%<50% (Standard) >95% (Dynamic)[27]MediumModerateLow (Mild conditions, biodegradable)

Strategic Selection of a Purification Technique

A logical, phased approach ensures the selection of the most appropriate technique for the specific challenges of a given chiral intermediate.

start Define Project Needs (Scale, Purity, Timeline) decision1 Scale Required? start->decision1 decision2 Need High Throughput & Speed? decision1->decision2 < Multi-Kg (Lab/Pilot Scale) decision3 Compound Suitable for Crystallization? decision1->decision3 > Multi-Kg (Industrial Scale) sfc Prioritize SFC decision2->sfc Yes hplc Consider HPLC decision2->hplc No crystallization Develop Diastereomeric Crystallization decision3->crystallization Yes enzymatic Explore Enzymatic Resolution (DKR) decision3->enzymatic No

Caption: Decision tree for selecting a chiral purification strategy.

Conclusion

The purification of chiral intermediates is a critical and often challenging step in pharmaceutical development. Modern chromatographic techniques, particularly SFC, offer unparalleled speed and efficiency for lab and pilot-scale operations, making them the workhorses of drug discovery.[30] For large-scale industrial production, the classical method of diastereomeric crystallization remains a robust and cost-effective solution. Enzymatic resolutions, especially when coupled with dynamic racemization, provide an elegant and highly selective "green" alternative.

A successful strategy does not rely on a single method but rather on a deep understanding of the strengths and weaknesses of each technique. By benchmarking these methods against the specific requirements of scale, purity, cost, and time, researchers can navigate the complexities of chirality to deliver safe and effective enantiomerically pure pharmaceuticals.

References

  • Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • Felfer, U., et al. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A. [Link]

  • Nagy, J., et al. (2021). Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes. The Journal of Organic Chemistry. [Link]

  • Corober, S., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • Novakova, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]

  • Berger, T., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Conference Presentation. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Carrow, K. E., & Raushel, F. M. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. Biochemistry. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]

  • Welch, C. J., et al. (2010). Effective use of preparative chiral HPLC in a preclinical drug synthesis. ResearchGate. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Chromatography Today. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. [Link]

  • Li, Z. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Paper. [Link]

  • Ali, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Sepaflash. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Sepaflash. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Ali, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • AIChE. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. [Link]

  • Daicel Chiral Technologies. (2026). Preparative Chromatography Solutions. Daicel Chiral Technologies. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Liu, J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. Phenomenex HPLC Technical Tip. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • ResearchGate. (n.d.). Comparative analysis of chiral separation performance. ResearchGate. [Link]

  • Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Informa Healthcare. [Link]

  • Orochem Technologies Inc. (n.d.). Chiral HPLC Separation of Enantiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International. [Link]

  • Al-Ghananeem, A. M. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

  • Wang, Q., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate. As a Senior Application Scientist, my objective is to move beyond simple checklists and provide a framework grounded in chemical principles, ensuring that safety and regulatory compliance are integrated into your laboratory workflow. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. This compound is an organic compound featuring a diazepane core, a common scaffold in medicinal chemistry, and a benzyl carbamate (Cbz) protecting group. While a specific Safety Data Sheet (SDS) for this exact enantiomer may not always be readily available, data from close structural analogs allow for a robust risk assessment.

Hazard Profile

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity (Oral): The compound is likely harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: It is expected to cause skin irritation and serious eye irritation.[1][2] The unprotected parent diamine, homopiperazine, is known to be corrosive and can cause severe skin burns and eye damage.[4]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[1][2]

Chemical Incompatibility: The "Why" Behind Segregation

Proper segregation is not arbitrary; it is based on chemical reactivity. For this compound, two major incompatibilities are critical:

  • Strong Acids: The benzyl carbamate (Boc) protecting group is acid-labile.[5][6][7] Contact with strong acids (e.g., HCl, H₂SO₄, TFA) can catalyze the removal of the protecting group. This is not merely a mixing issue; it is an uncontrolled chemical reaction that can generate heat and gas (CO₂), leading to container pressurization. Furthermore, the resulting deprotected diamine is a stronger base and may exhibit different or more severe toxicological properties.

  • Strong Oxidizing Agents: As an organic amine derivative, it can react exothermically and violently with strong oxidizers (e.g., permanganates, perchlorates, nitric acid).[8]

Therefore, waste containing this compound must be stored separately from acidic and oxidizing waste streams.

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound in any form, including for disposal, the following PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[1]

  • Protective Clothing: A standard laboratory coat. Ensure it is fully buttoned.

Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound is not a single action but a workflow. It must be managed as regulated hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.[9][10] Never dispose of this chemical down the drain or in the regular trash.[10][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for proper waste management.

DisposalWorkflow start Start: Disposal of This compound categorize Categorize as Hazardous Chemical Waste start->categorize select_container Select a chemically compatible waste container with a secure lid. categorize->select_container label_container Affix 'Hazardous Waste' Label select_container->label_container fill_label Complete Label Details: - Full Chemical Name(s) & Concentration(s) - Hazard Information (Irritant, Harmful) - PI Name, Room Number, Date label_container->fill_label segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) fill_label->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store request_pickup Container Full or >1 Year Old? Request pickup from EH&S. store->request_pickup request_pickup->store No end End: Waste Transferred to EH&S request_pickup->end Yes

Sources

Comprehensive Safety and Handling Guide for (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate (CAS No. 1311254-86-0). As a key intermediate in pharmaceutical research, particularly in the synthesis of compounds like suvorexant, understanding its hazard profile is critical for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from safety data sheets (SDS) of structurally related compounds to provide a robust framework for safe laboratory operations.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet for the (S)-enantiomer is not widely available, the hazard profile can be reliably inferred from its racemic and enantiomeric counterparts, such as (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. The primary hazards associated with this class of compounds are significant and demand stringent adherence to safety protocols.

The compound is classified as hazardous under OSHA (29 CFR 1910.1200).[2] The signal word is "Danger" or "Warning" depending on the specific data sheet reviewed.[2][3][4]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[2][5]
Serious Eye Damage / Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[2][5]
Acute Toxicity, Oral4H302: Harmful if swallowed.[3][6]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[3][5][6]

The causality for these classifications lies in the chemical reactivity of the diazepane ring and its substituents. The compound can cause chemical burns upon contact with skin and eyes.[2] Inhalation may lead to respiratory tract irritation, and ingestion is harmful.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the procedure being performed.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Gloves must meet the specifications of EU Directive 89/686/EEC and the EN 374 standard.[5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2][3] A face shield is required when there is a splash hazard.[3] Eyewash stations must be readily accessible and in close proximity to the workstation.[2][5]

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[2][5]

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control airborne concentrations.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is recommended.[2]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate CheckSplash Splash Hazard? Start->CheckSplash CheckAerosol Aerosol/Dust Generation? CheckSplash->CheckAerosol No FaceShield Add Face Shield CheckSplash->FaceShield Yes BasePPE Standard: - Lab Coat - Nitrile Gloves - Safety Glasses CheckAerosol->BasePPE No Respirator Use Respirator (in addition to fume hood) CheckAerosol->Respirator Yes FaceShield->CheckAerosol Respirator->BasePPE

Caption: PPE Selection Workflow based on procedural risk.

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your research.

3.1. Engineering Controls

  • Primary Containment: Always handle this substance within a certified chemical fume hood to ensure adequate ventilation.[2][3]

  • Proximity to Safety Equipment: Ensure that safety showers and eyewash stations are unobstructed and located near the workstation.[5]

3.2. Handling Protocol

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Avoid any actions that could generate dust.[3]

  • In Use: Keep the container tightly closed when not in use.[5] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5] Do not eat, drink, or smoke in the laboratory.[5]

3.3. Storage

  • Conditions: Store in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage at 2-8°C.[3][7] The storage area should be designated for corrosive materials.[2]

  • Container: Keep containers tightly closed and stored upright.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure.

  • General Advice: In case of an incident, move the affected person out of the dangerous area. Immediately call a POISON CENTER or doctor and show them the Safety Data Sheet.[3][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin with large amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water.[3] DO NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[2]

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Occurs Assess Assess Exposure Route Exposure->Assess Inhalation Inhalation: - Move to fresh air - Keep comfortable Assess->Inhalation Inhaled Skin Skin Contact: - Remove contaminated clothing - Rinse with water (15+ min) Assess->Skin Skin Eyes Eye Contact: - Rinse with water (15+ min) - Remove contact lenses Assess->Eyes Eyes Ingestion Ingestion: - Rinse mouth - DO NOT induce vomiting Assess->Ingestion Swallowed Medical Seek Immediate Medical Attention (Bring SDS) Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

Caption: Flowchart for emergency response to exposure.

Spill Management and Waste Disposal

Proper containment and disposal are crucial to prevent environmental contamination and further personnel exposure.

5.1. Spill Cleanup

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation, but avoid breathing vapors or dust.[3]

  • Contain: Wear full PPE, including respiratory protection.[3]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[5] For solid spills, sweep up carefully without creating dust.[3]

  • Collect: Place the absorbed material or swept-up solid into a suitable, closed, and labeled container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

5.2. Waste Disposal

  • Procedure: All waste material, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5]

  • Regulations: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or the environment.[3] Contact a licensed professional waste disposal service.[3][6]

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet for tert-Butyl 1,4-diazepane-1-carboxylate.
  • CymitQuimica. (2026, January 5). Safety Data Sheet for Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
  • Sigma-Aldrich Inc. (2024, March 2). Safety Data Sheet.
  • BLDpharm. Product Information for this compound.
  • Angene Chemical. (2025, December 9). Safety Data Sheet.
  • ChemScene. Product Information for Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86334400, benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate.
  • American Elements. Product Information for Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate.
  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.